molecular formula C9H6N4S B184002 5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 28668-95-3

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

货号: B184002
CAS 编号: 28668-95-3
分子量: 202.24 g/mol
InChI 键: ZALSCYONNRBWQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5H-[1,2,4]Triazino[5,6-b]indole-3-thiol (CAS Number: 28668-95-3 ) is a heterocyclic compound with the molecular formula C9H6N4S and a molecular weight of 202.24 g/mol . This triazinoindole scaffold serves as a key synthetic intermediate and privileged structure in medicinal chemistry for developing novel bioactive molecules. Its core structure is characterized by the fusion of triazine and indole rings, with a thiol functional group that provides a site for further chemical modification . The primary research value of this compound lies in its application as a precursor for synthesizing compounds with potential pharmacological activity. Structural analogs of this core have been designed and evaluated as anticonvulsant agents . In these studies, hybrid molecules incorporating the triazinoindole nucleus have demonstrated significant ability to abolish hind limb tonic extensor spasms in the Maximal Electroshock (MES) test, a standard model for identifying anti-epileptic drugs. Some derivatives exhibited excellent activity with little to no neurotoxicity compared to standard drugs like phenytoin and carbamazepine . The mechanism of action for such compounds is thought to involve the inactivation of voltage-sensitive sodium channels and suppression of glutamate release, similar to the established antiepileptic drug lamotrigine, which is also a phenyl-1,2,4-triazine analog . Furthermore, recent research has explored a broader scope of biological applications. Novel hybrids bearing the triazinoindole structure have been synthesized and identified as potent inhibitors of the urease enzyme . The urease enzyme is a key target for combating infections caused by Helicobacter pylori and treating related gastroduodenal disorders. In these studies, the triazinoindole core provides a crucial binding framework, with the thiol group enabling the formation of critical interactions at the enzyme's active site . This product is intended for use by qualified researchers in chemical and pharmaceutical development. It is For Research Use Only. Not for human or veterinary use.

属性

IUPAC Name

2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJKVRRTJDBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951329
Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28668-95-3
Record name 5H-1,2,4-Triazino(5,6-b)indole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028668953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28668-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the heterocyclic compound 5H-triazino[5,6-b]indole-3-thiol. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

5H-triazino[5,6-b]indole-3-thiol, a fused indole derivative, possesses a unique molecular structure that contributes to its diverse chemical and biological activities. While extensive experimental data for the parent compound is limited in publicly available literature, computed properties provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of 5H-triazino[5,6-b]indole-3-thiol

PropertyValueSource
Molecular Formula C₉H₆N₄SPubChem[1]
Molecular Weight 202.24 g/mol PubChem[1]
IUPAC Name 2,5-dihydro-[2][3][4]triazino[5,6-b]indole-3-thionePubChem[1]
CAS Number 28668-95-3PubChem[1]
InChI InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)PubChem[1]
InChIKey RPEJKVRRTJDBSN-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2PubChem[1]
Topological Polar Surface Area 80.9 ŲPubChem[1]

Table 2: Computed Spectral Data for 5H-triazino[5,6-b]indole-3-thiol

Spectrum TypeKey Peaks/SignalsSource
GC-MS 202, 146, 142 m/zPubChem[1]
¹H NMR Spectral data availableSpectraBase (via PubChem)[1]

Synthesis

The synthesis of the 5H-triazino[5,6-b]indole-3-thiol core typically involves the cyclocondensation of isatin (1H-indole-2,3-dione) or its derivatives with a thiosemicarbazide-related compound.

This protocol is a generalized procedure based on the synthesis of related derivatives.

Materials:

  • Isatin

  • Thiosemicarbazide

  • Glacial Acetic Acid

Procedure:

  • A mixture of isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) is refluxed in glacial acetic acid for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The precipitate is filtered, washed with a suitable solvent (e.g., water, ethanol) to remove impurities, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification Isatin Isatin Reflux Reflux in Glacial Acetic Acid Isatin->Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product 5H-triazino[5,6-b]indole-3-thiol Drying->Product

Mitochondrial Apoptosis Pathway

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5H-triazino[5,6-b]indole-3-thiol derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 5H-triazino[5,6-b]indole-3-thiol derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Seeding Seed Cancer Cells Treatment Treat with Compound Seeding->Treatment Incubate Incubate (24-72h) Treatment->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Dissolve Dissolve Formazan Add_MTT->Dissolve Read_Absorbance Read Absorbance Dissolve->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze Result Cell Viability Data Analyze->Result

MTT Assay Workflow

Conclusion

5H-triazino[5,6-b]indole-3-thiol and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The core structure is amenable to various chemical modifications, allowing for the synthesis of a diverse library of compounds with a range of biological activities. Further research is warranted to fully elucidate the experimental physicochemical properties of the parent compound and to explore the full therapeutic potential and mechanisms of action of its derivatives.

References

An In-depth Technical Guide to 5H-triazino[5,6-b]indole-3-thiol: Synthesis, Properties, and Biological Activities

An In-depth Technical Guide to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5H-[1][2]triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and diverse biological activities, supported by quantitative data and detailed experimental protocols.

Chemical Identity and Structure

The compound 5H-[1][2]triazino[5,6-b]indole-3-thiol exists in tautomeric forms, with the thione form being prevalent.

  • IUPAC Name: 2,5-dihydro-[1][2]triazino[5,6-b]indole-3-thione

  • Molecular Formula: C₉H₆N₄S

  • CAS Registry Number: 28668-95-3

Chemical Structure:

Figure 1: Chemical structure of 5H-[1][2]triazino[5,6-b]indole-3-thiol.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is provided below.

PropertyValueSource
Molecular Weight202.24 g/mol
Monoisotopic Mass202.03131738 Da
XLogP3-AA1.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area80.9 Ų

Synthesis

The general synthesis of 5H-[1][2]triazino[5,6-b]indole-3-thiol and its derivatives typically involves the cyclization of an isatin (indole-2,3-dione) derivative with a thiosemicarbazide.

General Experimental Protocol for Synthesis

The following protocol describes a general method for the synthesis of 2,5-dihydro-3H-[1][2]triazino[5,6-b]indole-3-thione derivatives.

  • Reaction Setup: A mixture of a substituted isatin (1 equivalent) and thiosemicarbazide (1.2 equivalents) is prepared in a suitable solvent, such as aqueous potassium carbonate or pyridine.

  • Reaction Conditions: The reaction mixture is heated under reflux for a period of 6 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or dimethylformamide (DMF), to yield the desired 5H-[1][2]triazino[5,6-b]indole-3-thiol derivative.

Biological Activities and Quantitative Data

Derivatives of 5H-[1][2]triazino[5,6-b]indole-3-thiol have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Anticonvulsant Activity

Several halo-substituted derivatives of 2H-[1][2]triazino[5,6-b]indole-3(5H)-one/thione have shown promising anticonvulsant effects in preclinical models. The anticonvulsant activity is typically evaluated using the Maximal Electroshock (MES) test.

Compound IDSubstituentsAnticonvulsant Activity (MES test, mice, i.p.)Neurotoxicity (Rotarod test, mice, i.p.)
5e 8-ClActive at 300 mg/kg after 0.5hNot specified
5i 6,8-di-BrActive at 30 mg/kg after 4hNot specified
5k 6,8-di-Br, 5-CH₃Active at 100 mg/kg after 0.5h & 4hNot specified
Phenytoin (Standard)ED₅₀ = 9.5 mg/kgTD₅₀ = 68.5 mg/kg
Carbamazepine (Standard)ED₅₀ = 8.8 mg/kgTD₅₀ = 80.5 mg/kg

Data extracted from Kumar et al., 2014.

Antibacterial Activity

Novel 2,5-dihydro-3H-[1][2]triazino[5,6-b]indole derivatives decorated with a disulfide moiety have demonstrated significant antibacterial activity against various pathogenic bacteria.

Compound IDOrganismEC₅₀ (μg/mL)
W1 Xanthomonas oryzae pv. oryzae (Xoo)0.77
Thiodiazole copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)104

Data extracted from a 2025 study on novel triazinoindole derivatives.[3]

Anticancer Activity

A series of 5H-[1][2]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines.

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HepG-2 (Liver) IC₅₀ (µM)
3k 0.590.861.310.92

Data extracted from a 2025 study on triazinoindole derivatives as iron chelators.[1]

Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol outlines the procedure for the MES test in mice to screen for anticonvulsant activity.

  • Animals: Male albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are suspended in a 0.5% w/v aqueous solution of methylcellulose and administered intraperitoneally (i.p.).

  • Apparatus: An electroconvulsometer with corneal electrodes is used.

  • Procedure:

    • A current of 50 mA is delivered for 0.2 seconds through corneal electrodes.

    • Prior to the stimulus, a drop of saline is applied to the eyes to ensure good electrical contact.

    • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered as the endpoint, indicating protection against the seizure.

  • Data Analysis: The number of animals protected from seizures in the test group is compared to the vehicle-treated control group.

Broth Microdilution Assay for Antibacterial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Materials: 96-well microtiter plates, bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth), test compound solution.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the broth in the wells of a 96-well plate.

    • A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.

    • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Apoptosis Assay via Flow Cytometry and Western Blot

This protocol describes the investigation of apoptosis induction in cancer cells treated with a test compound.

5.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

  • Cell Culture and Treatment: Cancer cells (e.g., A549) are seeded and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Staining:

    • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

5.3.2. Western Blot Analysis of Apoptosis-Related Proteins

  • Protein Extraction: Following treatment with the test compound, total protein is extracted from the cancer cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

Derivatives of 5H-[1][2]triazino[5,6-b]indole have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1] The following diagram illustrates this proposed mechanism.

Mitochondrial_Apoptosis_PathwayCompound5H-[1,2,4]triazino[5,6-b]indoleDerivative (e.g., 3k)Bcl2Bcl-2 (Anti-apoptotic)Compound->Bcl2InhibitsBaxBax (Pro-apoptotic)Compound->BaxActivatesMitochondrionMitochondrionBcl2->MitochondrionBlocks pore formationBax->MitochondrionPromotes pore formationCytochrome_cCytochrome cReleaseMitochondrion->Cytochrome_cApoptosomeApoptosome(Cytochrome c, Apaf-1, Pro-Caspase-9)Cytochrome_c->ApoptosomeApaf1Apaf-1Caspase9Pro-Caspase-9Activated_Caspase9Activated Caspase-9Apoptosome->Activated_Caspase9Cleaved_Caspase3Cleaved Caspase-3(Executioner Caspase)Activated_Caspase9->Cleaved_Caspase3Caspase3Pro-Caspase-3ApoptosisApoptosisCleaved_Caspase3->Apoptosis

Figure 2: Proposed mitochondrial apoptosis pathway induced by a 5H-[1][2]triazino[5,6-b]indole derivative.

Spectroscopic Analysis of 5H-triazino[5,6-b]indole-3-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5H-triazino[5,6-b]indole-3-thiol derivatives, a class of heterocyclic compounds with significant biological activity, including potential as anticancer and antiviral agents.[1][2] The correct interpretation of their spectroscopic data is crucial for structure elucidation, purity assessment, and understanding their mechanism of action. This document outlines the characteristic spectral features and provides standardized experimental protocols for their analysis using various spectroscopic techniques.

Core Spectroscopic Data

The structural confirmation of novel 5H-triazino[5,6-b]indole-3-thiol derivatives relies on a combination of spectroscopic methods. The following tables summarize the expected and reported quantitative data for the parent compound and its derivatives.

Table 1: UV-Visible Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
5H-[1][3][4]triazino[5,6-b]indole-3-thiolPropan-2-ol349Data not available[General UV-Vis data for related nitroindoles][5]
Substituted DerivativesVarious320-360Data not availableGeneral observation

Note: Specific molar absorptivity data for these compounds is not widely published and should be determined experimentally.

Table 2: Infrared (IR) Spectroscopic Data

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Intensity
N-H (indole)3100-3300Medium, sharp
N-H (triazine)3150-3400Medium, broad
C=N (triazine)1630-1680Medium to strong
C=C (aromatic)1450-1600Medium to strong
C-N1250-1350Medium
C-S600-800Weak to medium
S-H (thiol tautomer)2550-2600Weak
C=S (thione tautomer)1050-1250Medium to strong

Table 3: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole N-H11.0 - 12.5Broad singlet-
Triazine N-H13.0 - 14.5Broad singlet-
Aromatic H (indole)7.0 - 8.5Multiplet7.0 - 8.5
Substituent ProtonsVariableVariableVariable

Table 4: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C=S (thione)165 - 185
C-3 (triazine)145 - 155
Indole C (quaternary)120 - 140
Indole C-H110 - 130
Substituent CarbonsVariable

Table 5: Mass Spectrometry Data

Ionization ModeIon TypeExpected m/zFragmentation Pattern
ESI+[M+H]⁺Molecular Weight + 1Loss of small neutral molecules (e.g., HCN, CS)
ESI-[M-H]⁻Molecular Weight - 1Ring cleavage of the triazine or indole moiety

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and concentration of the compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the 5H-triazino[5,6-b]indole-3-thiol derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm.[6] Use the same solvent as a blank to zero the instrument.

  • Data Acquisition: Record the absorbance spectrum of the sample solution.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity is known, the concentration can be determined using the Beer-Lambert law.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrument Setup: Set the spectrometer to scan from 4000 to 400 cm⁻¹.

  • Data Acquisition: Record the IR spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the 5H-triazino[5,6-b]indole-3-thiol scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the connectivity of atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Tune the spectrometer for ¹H and ¹³C nuclei. Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a sufficient relaxation delay.[7] For ¹³C NMR, a 90° pulse is common, with a longer relaxation delay.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS). Electrospray ionization (ESI) is a common technique for these compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ESI source.

  • Instrument Setup: Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature). Set the mass analyzer to scan a relevant m/z range.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain further structural information. The fragmentation of related triazine compounds often involves the loss of small neutral molecules and cleavage of the heterocyclic rings.

Visualizations

Signaling Pathway

Certain 5H-triazino[5,6-b]indole derivatives have been shown to induce apoptosis in cancer cells.[8] The mitochondrial pathway is a key mechanism, involving the regulation of Bcl-2 family proteins.[1][9]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Apoptosis Pathway Derivative Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway induced by 5H-triazino[5,6-b]indole-3-thiol derivatives.

Experimental Workflow

A systematic workflow is crucial for the comprehensive spectroscopic analysis of these derivatives.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Structure Structure Elucidation UVVis->Structure IR->Structure MS->Structure NMR->Structure

Caption: General workflow for the spectroscopic analysis of synthesized derivatives.

References

The Biological Activity of 5H-triazino[5,6-b]indole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5H-triazino[5,6-b]indole-3-thiol and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the reported biological activities of this class of compounds, presenting key quantitative data, detailed experimental methodologies for cited assays, and visual representations of relevant biological pathways and experimental workflows.

Overview of Biological Activities

Derivatives of the 5H-triazino[5,6-b]indole-3-thiol core have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antileishmanial, and anticonvulsant properties. The versatility of this scaffold allows for substitutions that modulate its pharmacological profile, making it a promising starting point for the development of novel therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of 5H-triazino[5,6-b]indole-3-thiol derivatives.

Table 1: Anticancer Activity
Compound IDCell LineAssay TypeIC50 (µM)Reference
3k A549 (Lung Carcinoma)Antiproliferative0.59[1]
MCF-7 (Breast Cancer)Antiproliferative0.86[1]
HeLa (Cervical Cancer)Antiproliferative1.31[1]
HepG-2 (Liver Cancer)Antiproliferative0.92[1]
5e HeLa (Cervical Cancer)In vitro anticancer6.76
Table 2: Antimicrobial Activity
Compound IDOrganismAssay TypeMIC (µg/mL)Reference
W1 Xanthomonas oryzae pv. oryzae (Xoo)In vitro antibacterialEC50: 0.77[2]
5c, 5d, 5e Staphylococcus aureus (mutant strains)Broth Dilution1.56 - 12.5[3]
9 Bacillus cereusBroth Dilution3.91[4]
5, 9 Staphylococcus aureusBroth Dilution15.6, 3.91[4]
4, 5, 9 Escherichia coliBroth Dilution3.91, 1.95, 1.95[4]
BX-SI043, BX-SI045 Various MRSA strainsBroth Dilution0.25 mg/L[5]
Table 3: Antileishmanial Activity
Compound IDOrganismAssay TypeIC50 (µM)% InhibitionReference
Compound 5 Leishmania donovani (amastigotes)In vitro4.01 - 57.78>90% (promastigotes)[6][7]
8 compounds Leishmania donovani (promastigotes)In vitro->90%[6][7]
Table 4: Anticonvulsant Activity
Compound IDTest ModelActivityReference
5e, 5i, 5k Maximal Electroshock (MES)Excellent anticonvulsant activity[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biological activity of 5H-triazino[5,6-b]indole-3-thiol derivatives.

Proposed Anticancer Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

Some 5H-[2][10]triazino[5,6-b]indole derivatives have been shown to induce apoptosis in cancer cells, potentially through the mitochondrial (intrinsic) pathway.[1]

anticancer_pathway cluster_cell Inside Cancer Cell Triazino-indole Derivative Triazino-indole Derivative Cancer Cell Cancer Cell Triazino-indole Derivative->Cancer Cell Bcl-2 Bcl-2 Triazino-indole Derivative->Bcl-2 Bax Bax Triazino-indole Derivative->Bax Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Bcl-2->Bax Bax->Mitochondrion pore formation Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction by triazino-indole derivatives.

General Workflow for Screening Biological Activity

This diagram outlines a typical workflow for the synthesis and biological screening of novel 5H-triazino[5,6-b]indole-3-thiol derivatives.

screening_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_outcome Outcome Start Starting Materials (e.g., Isatin) Synthesis Synthesis of 5H-triazino[5,6-b]indole-3-thiol Derivatives Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Secondary_Screening Secondary Assays (e.g., Antimicrobial MIC) Dose_Response->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Secondary_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound Optimization Further Optimization Lead_Compound->Optimization

Caption: General experimental workflow for the development of bioactive triazino-indole derivatives.

Proposed Anticonvulsant Mechanism: Modulation of GABAergic Neurotransmission

While the exact mechanism is not fully elucidated for this specific class of compounds, a common mechanism for anticonvulsant drugs involves the enhancement of GABAergic inhibition.

anticonvulsant_pathway Triazino-indole Derivative Triazino-indole Derivative GABA_A_Receptor GABA-A Receptor Triazino-indole Derivative->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Inhibition->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Conclusion

The 5H-triazino[5,6-b]indole-3-thiol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of promising biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and development, facilitating further investigation into this versatile class of compounds. The potential for these molecules to act as anticancer, antimicrobial, and anticonvulsant agents warrants continued exploration and optimization to develop novel therapeutics.

References

mechanism of action of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanisms of Action of 5H-Triazino[5,6-b]indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. While the parent compound, 5H-triazino[5,6-b]indole-3-thiol, serves as a versatile synthetic intermediate, its derivatives have been shown to exhibit a wide array of pharmacological effects, including antibacterial, anticancer, and antiprotozoal activities. This technical guide provides an in-depth exploration of the primary mechanisms of action identified for various derivatives of this scaffold, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Antibacterial Mechanism of Action: Induction of Reactive Oxygen Species

Derivatives of 2,5-dihydro-3H-[1][2][3]triazino[5,6-b]indole decorated with a disulfide moiety have demonstrated potent antibacterial activity. The primary mechanism underlying this effect is the induction of oxidative stress within the bacterial cells, leading to apoptosis.

These compounds disrupt the delicate redox balance in bacteria by suppressing the activity of key oxidoreductase enzymes such as superoxide dismutase (SOD) and catalase (CAT). This inhibition leads to an accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.[1]

Signaling Pathway

antibacterial_mechanism cluster_compound Triazinoindole Derivative cluster_bacterium Bacterial Cell compound Disulfide-Modified 5H-Triazino[5,6-b]indole Derivative (e.g., W1) SOD Superoxide Dismutase (SOD) compound->SOD Inhibits CAT Catalase (CAT) compound->CAT Inhibits ROS Reactive Oxygen Species (ROS) Accumulation Apoptosis Bacterial Cell Apoptosis ROS->Apoptosis Induces

Figure 1: Mechanism of antibacterial action via ROS induction.
Quantitative Data

CompoundTarget OrganismEC50 (μg/mL)Reference
W1Xanthomonas oryzae pv. oryzae (Xoo)0.77[1]
Thiodiazole Copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)104[1]
Experimental Protocols

In Vitro Antibacterial Activity Assay:

  • Bacterial Culture: The test bacteria (e.g., Xoo, Xac, Psa) are cultured in a suitable liquid medium (e.g., Nutrient Broth) at their optimal growth temperature (e.g., 28°C) with shaking until they reach the logarithmic growth phase.

  • Compound Preparation: The triazinoindole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium.

  • Microdilution Assay: The assay is performed in 96-well microplates. Each well contains the bacterial suspension and a specific concentration of the test compound. A positive control (bacteria with no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at the optimal growth temperature for 24-48 hours.

  • Measurement of Inhibition: Bacterial growth is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • EC50 Calculation: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Anticancer Mechanism of Action: Iron Chelation and Apoptosis Induction

Certain 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety function as iron chelators, exhibiting potent antiproliferative activity against various cancer cell lines. This mechanism is based on the high demand for iron in cancer cells for their rapid proliferation.

These derivatives selectively bind to ferrous ions (Fe²⁺), depleting the intracellular iron pool. This iron deprivation leads to cell cycle arrest, primarily at the G1 phase, and induces apoptosis through the mitochondrial pathway. The induction of apoptosis is evidenced by changes in the levels of key regulatory proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as the cleavage of caspase-3.[3]

Signaling Pathway

anticancer_iron_chelation cluster_compound Triazinoindole Derivative cluster_cell Cancer Cell compound Pyridinocycloalkyl-Modified 5H-Triazino[5,6-b]indole Derivative (e.g., 3k) Fe2 Intracellular Fe²⁺ compound->Fe2 Chelates CellCycle Cell Cycle Progression compound->CellCycle Inhibits G1Arrest G1 Phase Arrest compound->G1Arrest Induces Mitochondria Mitochondria compound->Mitochondria Acts on Fe2->CellCycle Required for Apoptosis Apoptosis Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulates Bax Bax Mitochondria->Bax Upregulates Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Activates Bcl2->Apoptosis Leads to Bax->Apoptosis Leads to Caspase3->Apoptosis Leads to

Figure 2: Anticancer mechanism via iron chelation and apoptosis.
Quantitative Data

CompoundCell LineIC50 (μM)Reference
3kA549 (Lung Cancer)0.59[3]
3kMCF-7 (Breast Cancer)0.86[3]
3kHeLa (Cervical Cancer)1.31[3]
3kHepG-2 (Liver Cancer)0.92[3]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the triazinoindole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.[3]

Western Blot Analysis for Apoptosis Markers:

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Anticancer Mechanism of Action: Dual PI3K/mTOR Inhibition

The 1,3,5-triazine scaffold, which is a component of the broader triazinoindole structure, is known to be a pharmacophore for kinase inhibition. Derivatives incorporating this moiety have been shown to act as dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.

By inhibiting both PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian Target of Rapamycin), these compounds can effectively shut down this pro-survival pathway. This leads to the induction of apoptosis, characterized by the modulation of Bcl-2 family proteins, and cell cycle arrest. The inhibition of the PI3K/Akt/mTOR cascade has been demonstrated both in vitro and in vivo in tumor xenograft models.[4]

Signaling Pathway

pi3k_mtor_pathway cluster_compound Triazine Derivative cluster_pathway PI3K/Akt/mTOR Pathway compound 1,3,5-Triazine Derivative (e.g., 6h) PI3K PI3K compound->PI3K Inhibits mTOR mTOR compound->mTOR Inhibits Apoptosis Apoptosis Akt Akt PI3K->Akt Activates Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Figure 3: Inhibition of the PI3K/mTOR signaling pathway.
Quantitative Data

While specific IC50 values for PI3K/mTOR inhibition by a 5H-triazino[5,6-b]indole-3-thiol derivative were not provided in the searched literature, a representative 1,3,5-triazine derivative (compound 6h) showed potent anticancer activity against HeLa cells.[4]

Experimental Protocols

In Vitro Kinase Assay:

  • Enzyme and Substrate Preparation: Recombinant PI3K or mTOR enzyme and a suitable substrate are prepared in an assay buffer.

  • Compound Incubation: The enzyme is incubated with various concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Antileishmanial Activity

Derivatives of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazine and -pyrimidine have shown promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These compounds are effective against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

The precise molecular mechanism has not been fully elucidated in the provided literature, but it is hypothesized to involve the inhibition of essential parasitic enzymes, such as dihydrofolate reductase (DHFR), which is a validated drug target in Leishmania.[5] The hybrid structure combining the triazinoindole and triazine/pyrimidine moieties is thought to be key to this activity.[2][5]

Experimental Workflow

antileishmanial_workflow cluster_workflow In Vitro Antileishmanial Assay Workflow PromastigoteCulture Culture L. donovani Promastigotes CompoundTreatment Treat with Triazinoindole Derivatives PromastigoteCulture->CompoundTreatment AmastigoteAssay Infect Macrophages with Promastigotes to get Amastigotes PromastigoteCulture->AmastigoteAssay Incubation Incubate for 72h CompoundTreatment->Incubation MTTAssay Perform MTT Assay to Assess Viability Incubation->MTTAssay InhibitionCalc % Inhibition Calculation MTTAssay->InhibitionCalc CompoundTreatment2 Treat Infected Macrophages AmastigoteAssay->CompoundTreatment2 Microscopy Microscopic Evaluation of Amastigote Load CompoundTreatment2->Microscopy IC50Calc IC50 Calculation Microscopy->IC50Calc

Figure 4: Workflow for in vitro antileishmanial activity screening.
Quantitative Data

Compound ClassTargetActivityIC50 Range (μM)Reference
Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines & -pyrimidinesL. donovani promastigotes>90% inhibitionN/A[2]
Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines & -pyrimidinesL. donovani amastigotesSignificant4.01 - 57.78[2]
Experimental Protocols

In Vitro Anti-promastigote Assay:

  • Culture: L. donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum (FBS) at 22°C.

  • Treatment: Promastigotes in the logarithmic phase of growth are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated at 22°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding MTT solution and measuring the absorbance of the formazan product, or by direct counting using a hemocytometer.

  • Data Analysis: The percentage of inhibition is calculated relative to untreated controls.

In Vitro Anti-amastigote Assay:

  • Macrophage Culture: Peritoneal macrophages from mice or a macrophage cell line (e.g., J774A.1) are cultured in RPMI-1640 medium and allowed to adhere to coverslips in 24-well plates.

  • Infection: The adherent macrophages are infected with stationary-phase promastigotes. After several hours, non-phagocytosed promastigotes are washed away.

  • Treatment: The infected macrophages are then treated with various concentrations of the test compounds for 72-96 hours.

  • Evaluation: The coverslips are fixed, stained with Giemsa, and examined under a microscope. The number of amastigotes per 100 macrophages is counted.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to untreated controls.[2]

Conclusion

The 5H-triazino[5,6-b]indole-3-thiol scaffold is a highly versatile platform for the development of novel therapeutic agents. Its derivatives have been shown to operate through multiple, distinct mechanisms of action, including the induction of oxidative stress in bacteria, iron chelation and PI3K/mTOR inhibition in cancer cells, and potential enzyme inhibition in Leishmania parasites. This guide has provided a comprehensive overview of these core mechanisms, supported by quantitative data, detailed protocols, and visual representations of the underlying biological processes. Further research into this remarkable scaffold is warranted to fully explore its therapeutic potential and to develop new, highly effective drugs for a range of diseases.

References

An In-depth Technical Guide to the Synthesis and Derivatization of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of the 5H-triazino[5,6-b]indole-3-thiol scaffold. This heterocyclic system is a key pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities, including antiviral, antiprotozoal, and anticonvulsant properties. This document details the core synthetic pathways, provides specific experimental protocols, and presents key quantitative data in a structured format for ease of comparison and application in a research setting.

Core Synthesis of the 5H-triazino[5,6-b]indole-3-thiol Scaffold

The foundational structure of the 5H-triazino[5,6-b]indole-3-thiol system is most commonly prepared through the acid-catalyzed cyclocondensation of isatin (or its substituted derivatives) with thiosemicarbazide.[1][2] This reaction proceeds by an initial condensation between the C4-keto group of isatin and the primary amine of thiosemicarbazide, followed by an intramolecular cyclization to form the triazine ring.

Synthesis_Core cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin / Substituted Isatin Reaction Cyclocondensation Isatin->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Core 5H-triazino[5,6-b]indole-3-thiol Reaction->Core Acid Catalyst (e.g., Acetic Acid)

Caption: General synthesis of the core scaffold.
Experimental Protocol: Synthesis of 6,8-halo-substituted-2H-[1][3][4]triazino[5,6-b]indol-3(5H)-one/-thione

This protocol is adapted from methodologies used for the synthesis of analogous triazino-indole systems.[3]

  • Dissolution: Dissolve the appropriately substituted isatin derivative (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: Add thiosemicarbazide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration. Wash the precipitate with cold ethanol or water to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Derivatization of the 3-Thiol Group

The thiol group at the C3 position of the triazine ring is a versatile handle for chemical modification, primarily through S-alkylation or by serving as a nucleophile in condensation reactions. This allows for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).

Derivatization cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core 5H-triazino[5,6-b]indole-3-thiol Alkylation S-Alkylation Core->Alkylation R-X (e.g., Alkyl Halide) Triazinylation S-Triazinylation Core->Triazinylation Chloro-1,3,5-triazine Pyrimidinylation S-Pyrimidinylation Core->Pyrimidinylation Chloro-pyrimidine Halocyclization Halocyclization Core->Halocyclization Br₂ or I₂ (with alkenylthio precursor) AlkylThio 3-(Alkylthio) Derivatives Alkylation->AlkylThio TriazinylThio 3-(Triazinylthio) Derivatives Triazinylation->TriazinylThio PyrimidinylThio 3-(Pyrimidinylthio) Derivatives Pyrimidinylation->PyrimidinylThio ThiazinoFused Thiazino-fused Systems Halocyclization->ThiazinoFused

Caption: Common derivatization pathways from the thiol group.
Experimental Protocol: Synthesis of 3-(Alkenylthio)-5H-[1][3][4]triazino[5,6-b]indoles

This protocol describes a typical S-alkylation reaction.[4]

  • Setup: To a solution of 5H-[1][5][6]triazino[5,6-b]indole-3-thiol (1.0 equivalent) in a suitable solvent (e.g., DMF or ethanol), add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.2 equivalents).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the appropriate alkylating agent (e.g., 3-butenyl bromide or prenyl bromide) (1.1 equivalents) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 1.5-3 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5H-triazino[5,6-b]indole-3-thiol derivatives reported in the literature.

Table 1: Synthesis and Physicochemical Data
Compound NameYield (%)M.p. (°C)Analytical Data Reference
3-(3-Butenylthio)-5H-[1][5][6]triazino[5,6-b]indole39-¹H NMR data available.[4]
3-Prenylthio-5H-[1][5][6]triazino[5,6-b]indole--¹H NMR data available.[4]
4-Methyl-2,3-dihydro-11H-[5][7]thiazino[3´,2´:2,3][1][5][6]triazino[5,6-b]indolium iodide81-¹H NMR data available.[4]
4,4-Dimethyl-2,3-dihydro-11H-[5][7]thiazino[3´,2´:2,3][1][5][6]triazino[5,6-b]indolium bromide4883-85¹H NMR data available.[4]
Table 2: Biological Activity Data
Derivative ClassTarget Organism/Cell LineActivity MetricValue RangeReference
3-ylthio-1,3,5-triazinesLeishmania donovani (amastigotes)IC₅₀4.01 - 57.78 µM[7]
3-ylthio-pyrimidinesLeishmania donovani (amastigotes)IC₅₀4.01 - 57.78 µM[7]
General Indole DerivativesA549 (Lung Cancer)IC₅₀0.12 - 0.83 µM[6]
General Indole DerivativesK562 (Leukemia)IC₅₀0.06 - 0.99 µM[6]
Isatin-based DerivativesH1N1 (Influenza Virus)IC₅₀as low as 0.0027 µM[8]

Biological Activity and Potential Mechanisms of Action

Derivatives of the 5H-triazino[5,6-b]indole-3-thiol scaffold have shown significant potential across various therapeutic areas. The mechanism of action for many of these compounds is still under investigation; however, the broad spectrum of activity suggests multiple potential biological targets.[5] For instance, the antiviral activity is thought to involve the inhibition of specific steps in the viral replication cycle.[5] In the context of cancer, related indole structures have been shown to modulate pathways involving the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 axis.[6] The antiprotozoal activity against Leishmania donovani highlights the potential for these compounds to interfere with essential parasitic metabolic pathways.[7]

The development workflow for these compounds follows a standard drug discovery pipeline, from rational design and synthesis to biological evaluation.

Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_outcome Identified Biological Effects Synthesis Core Synthesis & Derivatization Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Hit_ID Hit Identification (IC₅₀ / EC₅₀) Screening->Hit_ID Antiviral Antiviral Hit_ID->Antiviral Antiprotozoal Antiprotozoal Hit_ID->Antiprotozoal Anticancer Anticancer Hit_ID->Anticancer Anticonvulsant Anticonvulsant Hit_ID->Anticonvulsant

Caption: Drug discovery workflow for the title compounds.

This guide serves as a foundational resource for researchers engaged in the synthesis and evaluation of 5H-triazino[5,6-b]indole-3-thiol derivatives. The provided protocols and data facilitate the replication and expansion of existing research, paving the way for the discovery of new and more potent therapeutic agents based on this versatile heterocyclic scaffold.

References

Technical Guide: 5H-Triazino[5,6-b]indole-3-thiol

Technical Guide: 5H-[1][2][3]Triazino[5,6-b]indole-3-thiol

CAS Number: 28668-95-3

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5H-[1][2][3]Triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a fused triazino-indole core. This scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include potential applications as antibacterial, anticancer, and anticonvulsant agents. This technical guide provides a comprehensive overview of the synthesis, properties, and known biological activities of this compound and its derivatives, with a focus on experimental data and mechanistic pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₆N₄SPubChem[4]
Molecular Weight 202.24 g/mol PubChem[4]
IUPAC Name 2,5-dihydro-[1][2][3]triazino[5,6-b]indole-3-thionePubChem
CAS Number 28668-95-3PubChem

Synthesis

The synthesis of the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol core typically proceeds through a two-step process involving the condensation of isatin (or a substituted isatin) with thiosemicarbazide to form an isatin-β-thiosemicarbazone intermediate, followed by cyclization.

Experimental Protocol: Synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol

This protocol is a representative procedure adapted from the synthesis of related isatin-β-thiosemicarbazones and their subsequent cyclization.

Step 1: Synthesis of Isatin-3-thiosemicarbazone

  • Reactants:

    • Isatin (1.0 eq)

    • Thiosemicarbazide (1.0 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve equimolar amounts of isatin and thiosemicarbazide in hot ethanol.

    • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

    • Reflux the mixture for a short period (typically 1-2 hours).

    • Upon cooling, the isatin-3-thiosemicarbazone product will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold ethanol.

    • Dry the product under vacuum.

Step 2: Cyclization to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol

  • Reactants:

    • Isatin-3-thiosemicarbazone (from Step 1)

    • A suitable base (e.g., potassium carbonate)

    • A suitable solvent (e.g., water or ethanol)

  • Procedure:

    • Suspend the isatin-3-thiosemicarbazone in the chosen solvent.

    • Add the base to the suspension.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • After cooling, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

Biological Activity and Mechanism of Action

Derivatives of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol have been investigated for a range of biological activities. The core structure serves as a versatile scaffold for the development of potent therapeutic agents.

Anticancer Activity

Several derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One prominent mechanism of action is through iron chelation.[3]

  • Iron Chelation: Certain derivatives selectively bind to ferrous ions (Fe²⁺), disrupting iron homeostasis within cancer cells.[3] This disruption can lead to the generation of reactive oxygen species (ROS) and ultimately induce apoptosis.

  • Apoptosis Induction: The iron chelation mechanism has been shown to trigger the mitochondrial pathway of apoptosis.[3] This is evidenced by the modulation of key apoptotic proteins such as Bcl-2 and Bax, and the activation of caspases.[3]

Table of Anticancer Activity for a Representative Derivative (Compound 3k from a study) [3]

Cell LineIC₅₀ (µM)
A549 (Lung)0.59
MCF-7 (Breast)0.86
HeLa (Cervical)1.31
HepG-2 (Liver)0.92
Antibacterial Activity

Derivatives of this scaffold have also been explored for their antibacterial properties. The proposed mechanism involves the induction of oxidative stress in bacteria through the generation of reactive oxygen species.

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanisms of action for derivatives of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

Gcluster_synthesisSynthetic PathwayIsatinIsatinIntermediateIsatin-3-thiosemicarbazoneIsatin->Intermediate+ Thiosemicarbazide(Ethanol, Acetic Acid)TSCThiosemicarbazideTSC->IntermediateFinal_Product5H-[1,2,4]triazino[5,6-b]indole-3-thiolIntermediate->Final_ProductCyclization(Base, Heat)

Synthetic route to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.

GProposed Anticancer Mechanism of Derivativescluster_cellCancer CellCompoundTriazinoindole DerivativeIronIntracellular Fe²⁺Compound->IronChelatesBaxBax (Pro-apoptotic)Compound->BaxUpregulatesBcl2Bcl-2 (Anti-apoptotic)Compound->Bcl2DownregulatesROSReactive Oxygen Species (ROS) GenerationIron->ROSLeads toMitochondrionMitochondrionROS->MitochondrionInduces StressCytoCCytochrome c releaseMitochondrion->CytoCBax->MitochondrionPromotesBcl2->MitochondrionInhibitsCaspasesCaspase Activation(e.g., Caspase-3)CytoC->CaspasesActivatesApoptosisApoptosisCaspases->ApoptosisExecutes

Mitochondrial apoptosis pathway induced by iron-chelating derivatives.

Conclusion

5H-[1][2][3]Triazino[5,6-b]indole-3-thiol and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the core scaffold allows for extensive derivatization to optimize biological activity. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds, particularly focusing on the parent molecule. The information provided in this guide serves as a foundational resource for researchers in this field.

molecular weight of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5H-triazino[5,6-b]indole-3-thiol: Properties, Synthesis, and Biological Activities

This technical guide provides a comprehensive overview of 5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, provides a representative synthesis protocol, and explores the mechanisms of action and signaling pathways associated with its derivatives, which have shown potential as antibacterial, anticonvulsant, and anticancer agents.

Physicochemical Properties

5H-triazino[5,6-b]indole-3-thiol is a fused heterocyclic compound with a molecular formula of C₉H₆N₄S.[1] Its chemical structure consists of a triazine ring fused to an indole moiety, with a thiol group at the 3-position. The IUPAC name for this compound is 2,5-dihydro-[2][3][4]triazino[5,6-b]indole-3-thione.[5]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 202.24 g/mol [1]
Molecular Formula C₉H₆N₄S[1]
CAS Registry Number 28668-95-3
IUPAC Name 2,5-dihydro-[2][3][4]triazino[5,6-b]indole-3-thione[5]

Synthesis and Experimental Protocols

The synthesis of 5H-triazino[5,6-b]indole-3-thiol and its derivatives typically originates from isatin or substituted isatins. The following is a generalized experimental protocol for the synthesis of a halo-substituted derivative, which can be adapted for the parent compound.

Representative Synthesis of 6,8-halo-substituted-2H-[2][3][4]triazino[5,6-b]indole-3(5H)-thione

This protocol is based on the synthesis of halo-substituted derivatives of 2H-[2][3][4]triazino[5,6-b]indole-3(5H)-one/-thione.

Step 1: Synthesis of Substituted Isatin

  • Isatin (1 equivalent) is dissolved in warm ethanol (95%).

  • Bromine (3 equivalents) is added dropwise to the stirred solution while maintaining the temperature between 70-75 °C.

  • The solution is then cooled to room temperature and placed on ice for 30 minutes to allow for the precipitation of the solid.

  • The resulting solid (e.g., 5,7-dibromoisatin) is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of Thiosemicarbazone of Substituted Isatin

  • The substituted isatin (1 equivalent) is dissolved in a minimal amount of boiling ethanol.

  • An aqueous solution of thiosemicarbazide (1.1 equivalents) is added to the isatin solution.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 1-2 hours.

  • The mixture is then cooled, and the precipitated thiosemicarbazone is filtered, washed with water, and recrystallized from ethanol.

Step 3: Oxidative Cyclization to form the Triazinoindole

  • The substituted isatin thiosemicarbazone (1 equivalent) is suspended in an aqueous solution of potassium carbonate (3%).

  • The mixture is heated to boiling for several hours until the starting material is fully dissolved.

  • The solution is then cooled and filtered.

  • The filtrate is acidified with a dilute acid (e.g., acetic acid) to a pH of approximately 5-6.

  • The precipitated product, the 6,8-halo-substituted-2H-[2][3][4]triazino[5,6-b]indole-3(5H)-thione, is filtered, washed with water, and dried.

Experimental Workflow Diagram

G cluster_0 Step 1: Isatin Substitution cluster_1 Step 2: Thiosemicarbazone Formation cluster_2 Step 3: Oxidative Cyclization Isatin Isatin Ethanol_Br2 Ethanol, Br₂ 70-75°C Isatin->Ethanol_Br2 Substituted_Isatin Substituted Isatin Ethanol_Br2->Substituted_Isatin Ethanol_AcOH Ethanol, Acetic Acid Reflux Substituted_Isatin->Ethanol_AcOH Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Ethanol_AcOH Thiosemicarbazone Thiosemicarbazone Derivative Ethanol_AcOH->Thiosemicarbazone K2CO3 3% K₂CO₃ (aq) Boiling Thiosemicarbazone->K2CO3 Acidification Acidification (pH 5-6) K2CO3->Acidification Final_Product 5H-triazino[5,6-b]indole-3-thiol Derivative Acidification->Final_Product

Caption: Synthetic workflow for a 5H-triazino[5,6-b]indole-3-thiol derivative.

Biological Activities and Signaling Pathways

Derivatives of 5H-triazino[5,6-b]indole-3-thiol have demonstrated a wide range of biological activities.

Antibacterial Activity

Certain novel 2,5-dihydro-3H-[2][3][4]triazino[5,6-b]indole derivatives have shown potent antibacterial activity.[2][3] Mechanistic studies reveal that these compounds can induce the production of reactive oxygen species (ROS) within bacterial cells. This leads to the suppression of key oxidoreductase enzymes such as superoxide dismutase and catalase, disrupting the cellular redox balance and ultimately triggering bacterial cell apoptosis.[2][3]

Signaling Pathway for Antibacterial Action

G Compound Triazinoindole Derivative Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters ROS Increased Reactive Oxygen Species (ROS) Bacterial_Cell->ROS Induces Oxidoreductases Suppression of Superoxide Dismutase & Catalase ROS->Oxidoreductases Redox_Imbalance Disrupted Redox Balance ROS->Redox_Imbalance Oxidoreductases->Redox_Imbalance Apoptosis Bacterial Cell Apoptosis Redox_Imbalance->Apoptosis

Caption: Proposed mechanism of antibacterial action via ROS induction.

Anticonvulsant Activity

Several derivatives of 1,2,4-triazino[5,6-b]indole have been evaluated for their anticonvulsant properties.[6][7] The proposed mechanism of action for some 1,2,4-triazine compounds involves the inhibition of voltage-dependent sodium channels in a frequency-dependent manner.[8] Additionally, molecular modeling studies suggest that some derivatives may exert their anticonvulsant effects through interaction with the GABA-A receptor.[9]

Anticancer Activity

Derivatives of 5H-[2][3][4]triazino[5,6-b]indole have also been investigated as potential anticancer agents. One study found that a derivative acts as an iron chelator, selectively binding to ferrous ions.[4] This activity leads to cell cycle arrest at the G1 phase and induces significant apoptosis in cancer cells. The induction of apoptosis is suggested to occur via the mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins (Bax and Bcl-2) and the activation of cleaved caspase-3.[4]

Signaling Pathway for Anticancer Apoptotic Induction

G Compound Triazinoindole Derivative (Iron Chelator) Cancer_Cell Cancer Cell Compound->Cancer_Cell Iron_Chelation Fe²⁺ Chelation Cancer_Cell->Iron_Chelation Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Iron_Chelation->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway Iron_Chelation->Mitochondrial_Pathway Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Pathway->Bax_Bcl2 Caspase3 Cleaved Caspase-3 Activation Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by an iron-chelating derivative.

Conclusion

5H-triazino[5,6-b]indole-3-thiol and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The diverse biological activities, including antibacterial, anticonvulsant, and anticancer effects, highlight the potential of this chemical class in addressing various medical needs. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of clinically viable drug candidates.

References

An In-depth Technical Guide to the Research of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5H-triazino[5,6-b]indole-3-thiol and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological evaluation of this promising class of compounds, with a focus on their antimicrobial and anticancer properties.

Synthesis of the Core Scaffold

The fundamental structure of 5H-triazino[5,6-b]indole-3-thiol is typically synthesized through the condensation of isatin with thiosemicarbazide. This reaction provides a straightforward and efficient route to the tricyclic core, which can then be further modified to generate a diverse library of derivatives.

General Synthetic Protocol

A common method for the synthesis of the 5H-triazino[5,6-b]indole-3-thiol core involves the following steps:

  • Reaction of Isatin and Thiosemicarbazide: A mixture of isatin and thiosemicarbazide is refluxed in a suitable solvent, often an aqueous solution of potassium carbonate or pyridine.

  • Cyclization: The intermediate formed undergoes intramolecular cyclization to yield the 5H-triazino[5,6-b]indole-3-thiol.

  • Purification: The resulting solid is typically purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).

Derivatization is commonly achieved at the thiol group or the N5 position of the indole ring, allowing for the exploration of structure-activity relationships.

Biological Activities and Quantitative Data

Derivatives of 5H-triazino[5,6-b]indole-3-thiol have been extensively evaluated for various biological activities. The following sections summarize the key findings and present the quantitative data in tabular format.

Antimicrobial Activity

A number of studies have highlighted the potential of 5H-triazino[5,6-b]indole-3-thiol derivatives as antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound/DerivativeMicroorganismActivity MetricValueReference
1,2,3-Triazole linked derivatives (5c, 5d, 5e)Staphylococcus aureus (mutant strains)MIC1.56 - 12.5 µg/mL[1]
1,3-Dioxolane linked derivatives (10, 17, 19, 20, 21, 23, 24)Candida albicansMIC31.25 - 200 µg/mL[2]
1,3-Dioxolane linked derivative (19)Staphylococcus aureusInhibition Zone12-15 mm[2]
Indole-triazole conjugatesGram-negative bacteriaMIC~250 µg/mL[3]
Indole-triazole conjugate (6f)Candida albicansMIC2 µg/mL[3]
Indole-triazole conjugate (6f)Candida tropicalisMIC2 µg/mL[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity

The anticancer potential of 5H-triazino[5,6-b]indole-3-thiol derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxicity against various cancer cell lines, often through the induction of apoptosis.

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Pyridinocycloalkyl derivative (3k)A549 (Lung)IC500.59[4]
Pyridinocycloalkyl derivative (3k)MCF-7 (Breast)IC500.86[4]
Pyridinocycloalkyl derivative (3k)HeLa (Cervical)IC501.31[4]
Pyridinocycloalkyl derivative (3k)HepG-2 (Liver)IC500.92[4]
[1][2][5]Triazino[4,3-a]indole derivative (5i)MCF-7 (Breast)IC508.2 - 18.2[6]
[1][2][5]Triazino[4,3-a]indole derivative (6i)MCF-7 (Breast)IC508.2 - 18.2[6]
5,6-diaryl-1,2,4-triazine-triazole hybrid (11E)MGC-803 (Gastric)IC507.59[7]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antiviral and Other Activities

Research has also explored the antiviral activity of this class of compounds, although detailed quantitative data is less readily available in the reviewed literature. Some derivatives have also been investigated for their antileishmanial and enzyme inhibitory activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments cited in the literature.

Antimicrobial Susceptibility Testing: Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows associated with the research of 5H-triazino[5,6-b]indole-3-thiol.

G General Synthesis Workflow Isatin Isatin Reaction Condensation Reaction (e.g., Reflux in K2CO3 solution) Isatin->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Core 5H-triazino[5,6-b]indole-3-thiol Reaction->Core Derivatization Derivatization (e.g., Alkylation at S or N5) Core->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives

Caption: General workflow for the synthesis of 5H-triazino[5,6-b]indole-3-thiol and its derivatives.

G Anticancer Mechanism of Action Compound Triazinoindole Derivative Chelation Iron Chelation Compound->Chelation Iron Intracellular Fe2+ Iron->Chelation ROS Increased Reactive Oxygen Species (ROS) Chelation->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax (pro-apoptotic) Mitochondria->Bax upregulation Bcl2 Bcl-2 (anti-apoptotic) Mitochondria->Bcl2 downregulation Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism involving iron chelation and induction of apoptosis.

G Drug Discovery and Evaluation Workflow Synthesis Synthesis of Derivatives Screening Primary Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Hit Hit Identification (Active Compounds) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound Selection SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

Caption: A logical workflow for the discovery and development of 5H-triazino[5,6-b]indole-3-thiol based drugs.

Conclusion

The 5H-triazino[5,6-b]indole-3-thiol scaffold represents a versatile and promising platform for the development of new therapeutic agents. The wealth of research into its synthesis and biological activities, particularly in the antimicrobial and anticancer fields, underscores its potential. Future research should focus on elucidating detailed mechanisms of action for a broader range of derivatives, exploring a wider array of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro results into clinical applications. The systematic approach to synthesis, screening, and mechanistic studies outlined in this guide provides a solid framework for advancing the research and development of this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for 5H-triazino[5,6-b]indole-3-thiol and its Analogs in Anticonvulsant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticonvulsant potential of 5H-triazino[5,6-b]indole-3-thiol and its structurally related analogs. The protocols detailed below are based on established preclinical screening models for antiepileptic drugs.

Disclaimer: To date, specific experimental data on the anticonvulsant activity of unsubstituted 5H-triazino[5,6-b]indole-3-thiol is limited in publicly accessible literature. The data and protocols presented herein are primarily derived from studies on halo-substituted derivatives, which serve as the closest available analogs for methodological guidance. It is important to note that substitutions on the indole ring can significantly influence the pharmacological profile.

Overview of Anticonvulsant Screening

The primary screening of novel compounds for anticonvulsant activity typically involves a battery of in vivo assays in rodent models. The most common initial tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models represent generalized tonic-clonic and myoclonic/absence seizures, respectively. Neurotoxicity is concurrently assessed to determine the therapeutic index of the compound.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity and neurotoxicity of halo-substituted 2H-[1][2][3]triazino[5,6-b]indole-3(5H)-one/-thione derivatives, which are structurally similar to 5H-triazino[5,6-b]indole-3-thiol. These compounds were administered intraperitoneally (i.p.) in mice.

Table 1: Anticonvulsant Activity of Halo-Substituted Triazino[5,6-b]indole Derivatives in the Maximal Electroshock (MES) Test

CompoundDose (mg/kg, i.p.)Time (hours)Anticonvulsant Activity (% Protection)
8-chloro-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one300.575%
4.050%
1000.5100%
4.075%
3000.5100%
4.0100%
6,8-dibromo-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one300.575%
4.050%
1000.5100%
4.075%
3000.5100%
4.0100%
Reference Drugs
Phenytoin300.5100%
4.0100%
Carbamazepine300.5100%
4.075%

Table 2: Neurotoxicity of Halo-Substituted Triazino[5,6-b]indole Derivatives in the Rotarod Test

CompoundDose (mg/kg, i.p.)Time (hours)Neurotoxicity (% Motor Impairment)
8-chloro-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one300.50%
4.00%
1000.50%
4.00%
3000.525%
4.00%
6,8-dibromo-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one300.50%
4.00%
1000.50%
4.00%
3000.525%
4.00%
Reference Drugs
Phenytoin300.50%
4.00%
Carbamazepine300.50%
4.00%

Experimental Protocols

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound solution/suspension

  • Vehicle control

  • Reference drug (e.g., Phenytoin)

  • Male albino mice (20-25 g)

Protocol:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Compound Administration: Administer the test compound, vehicle, or reference drug intraperitoneally (i.p.). Doses of 30, 100, and 300 mg/kg have been used for related compounds.[1]

  • Testing Intervals: Conduct the test at 0.5 and 4.0 hours post-administration to assess the time course of activity.[1]

  • Seizure Induction:

    • Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver an electrical stimulus of 50 mA for 0.2 seconds.[1]

  • Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor phase of the seizure. If the mouse does not exhibit this phase, it is considered protected.

  • Data Analysis: Express the results as the percentage of animals protected in each group.

MES_Test_Workflow start Start: Acclimatized Mice groups Divide into Groups: - Vehicle Control - Test Compound (e.g., 30, 100, 300 mg/kg) - Reference Drug start->groups admin Intraperitoneal (i.p.) Administration groups->admin wait Wait for Pre-treatment Time (0.5h and 4.0h) admin->wait seizure Induce Seizure: Maximal Electroshock (50mA, 0.2s) wait->seizure observe Observe for Hind Limb Tonic Extension seizure->observe endpoint Endpoint observe->endpoint protected Protected: No Tonic Extension endpoint->protected Yes not_protected Not Protected: Tonic Extension Occurs endpoint->not_protected No analysis Data Analysis: Calculate % Protection protected->analysis not_protected->analysis end End analysis->end

Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound solution/suspension

  • Vehicle control

  • Reference drug (e.g., Ethosuximide)

  • Male albino mice (18-25 g)

  • Observation chambers

Protocol:

  • Animal Preparation: Follow the same acclimatization and housing conditions as for the MES test.

  • Compound Administration: Administer the test compound, vehicle, or reference drug i.p. at predetermined doses and times before PTZ injection.

  • PTZ Injection: Administer a subcutaneous injection of PTZ at a dose sufficient to induce clonic seizures in control animals (typically 85 mg/kg).

  • Observation Period: Observe the animals for 30 minutes post-PTZ injection.

  • Endpoint Measurement: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Absence of such a seizure indicates protection.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group.

scPTZ_Test_Workflow start Start: Acclimatized Mice groups Divide into Groups: - Vehicle Control - Test Compound - Reference Drug start->groups admin_test i.p. Administration of Test Compound/Vehicle groups->admin_test wait Wait for Pre-treatment Time admin_test->wait admin_ptz Subcutaneous (s.c.) Injection of Pentylenetetrazole (PTZ) wait->admin_ptz observe Observe for 30 minutes for Clonic Seizures admin_ptz->observe endpoint Endpoint observe->endpoint protected Protected: No Clonic Seizure > 5s endpoint->protected Yes not_protected Not Protected: Clonic Seizure Occurs endpoint->not_protected No analysis Data Analysis: Calculate % Protection protected->analysis not_protected->analysis end End analysis->end Rotarod_Test_Workflow start Start: Trained Mice admin i.p. Administration of Test Compound/Vehicle start->admin wait Wait for Pre-treatment Time (0.5h and 4.0h) admin->wait place_on_rod Place Mouse on Rotating Rod (e.g., 6 rpm for 1 min) wait->place_on_rod observe Observe for Falling Off place_on_rod->observe endpoint Endpoint observe->endpoint impaired Neurotoxicity: Falls off Rod endpoint->impaired Yes not_impaired No Neurotoxicity: Stays on Rod endpoint->not_impaired No analysis Data Analysis: Calculate % Motor Impairment impaired->analysis not_impaired->analysis end End analysis->end Anticonvulsant_MoA compound Triazino[5,6-b]indole-3-thiol (Hypothesized) channel Voltage-Gated Sodium Channel compound->channel Binds to inactivation Prolongs Inactivated State of the Channel channel->inactivation firing Reduces Sustained Repetitive Neuronal Firing inactivation->firing seizure Suppression of Seizure Spread firing->seizure effect Anticonvulsant Effect seizure->effect

References

Application Notes and Protocols: 5H-triazino[5,6-b]indole Derivatives as Iron Chelators in Cancer Therapy

Application Notes and Protocols: 5H-[1][2][3]triazino[5,6-b]indole Derivatives as Iron Chelators in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit an increased demand for iron compared to normal cells, making iron metabolism a promising target for anticancer therapies.[1][2] Iron chelators can deplete iron stores within cancer cells, inhibiting essential iron-dependent enzymes and processes, ultimately leading to cell cycle arrest and apoptosis.[2][3][4][5] The 5H-[1][6][7]triazino[5,6-b]indole scaffold has emerged as a promising pharmacophore for the development of novel iron chelators.[1][8] This document provides detailed application notes and protocols for the evaluation of 5H-[1][6][7]triazino[5,6-b]indole derivatives, specifically focusing on a lead compound identified as compound 3k , as potential iron-chelating anticancer agents.[1]

Mechanism of Action

Compound 3k, a derivative of 5H-[1][6][7]triazino[5,6-b]indole, exerts its anticancer effects through a multi-faceted mechanism centered on iron chelation. Unlike some broad-spectrum chelators, compound 3k selectively binds to ferrous ions (Fe²⁺), which disrupts intracellular iron homeostasis.[1] This selective chelation leads to the inhibition of proliferation and induction of apoptosis. The cytotoxic effects of compound 3k can be reversed by the addition of Fe²⁺, confirming its iron-dependent mechanism of action.[1] Further downstream effects include cell cycle arrest at the G1 phase and the induction of apoptosis through the intrinsic mitochondrial pathway.[1] This is evidenced by the modulation of key apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3.[1]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Compound 3k

The antiproliferative activity of compound 3k was evaluated against a panel of human cancer cell lines and a normal human cell line. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC₅₀ (µM) of Compound 3k
A549Lung Carcinoma0.59
MCF-7Breast Adenocarcinoma0.86
HeLaCervical Adenocarcinoma1.31
HepG-2Hepatocellular Carcinoma0.92
HEK293Normal Human Embryonic KidneyLower cytotoxicity than VLX600

Data sourced from a study on 5H-[1][6][7]triazino[5,6-b]indole derivatives.[1]

Mandatory Visualizations

Gcluster_0Experimental Workflow for In Vitro EvaluationsynthesisSynthesis of 5H-[1,2,4]triazino[5,6-b]indole DerivativesantiproliferativeAntiproliferative Activity Assay (MTT/SRB)synthesis->antiproliferativeScreeningiron_chelationIron Chelation Assayantiproliferative->iron_chelationIdentified Hit (e.g., Compound 3k)flow_cytometryCell Cycle and Apoptosis Analysis (Flow Cytometry)iron_chelation->flow_cytometryjc1_stainingMitochondrial Membrane Potential Assay (JC-1 Staining)flow_cytometry->jc1_stainingwestern_blotWestern Blot Analysis of Apoptotic Proteinsjc1_staining->western_blot

Caption: Workflow for the in vitro evaluation of 5H-[1][6][7]triazino[5,6-b]indole derivatives.

Gcompound_3kCompound 3k(5H-[1,2,4]triazino[5,6-b]indole derivative)chelationSelective Fe²⁺ Chelationcompound_3k->chelationfe2Intracellular Fe²⁺fe2->chelationiron_depletionIron Depletionchelation->iron_depletioncell_cycle_arrestG1 Phase Cell Cycle Arrestiron_depletion->cell_cycle_arrestmitochondriaMitochondriairon_depletion->mitochondriatriggersbcl2Bcl-2 (anti-apoptotic)iron_depletion->bcl2downregulatesbaxBax (pro-apoptotic)mitochondria->baxdecreased potentialbcl2->mitochondriainhibitscaspase3Cleaved Caspase-3bax->caspase3activatesapoptosisApoptosiscaspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by Compound 3k.

Experimental Protocols

Synthesis of 5H-[1][2][3]triazino[5,6-b]indole Derivatives

The synthesis of 5H-[1][6][7]triazino[5,6-b]indole derivatives can be achieved through a multi-step process. A general synthetic route involves the reaction of isatin with thiosemicarbazide to form an intermediate, which is then cyclized to yield the triazinoindole core.[6][7] Further modifications can be made to introduce various substituents. For the synthesis of derivatives bearing a pyridinocycloalkyl moiety, a ring-fusion strategy based on the structure of the iron chelator VLX600 has been described.[1][8]

Note: Detailed synthetic procedures and characterization data (¹H NMR, ¹³C NMR, HRMS) should be followed as per the specific literature for the desired compound.[9][10]

Iron Chelation Assay

Objective: To determine the iron-binding properties of the synthesized compounds.

Materials:

  • Synthesized compound (e.g., Compound 3k)

  • Ferrous chloride (FeCl₂) or Ferric chloride (FeCl₃)

  • UV-Vis Spectrophotometer

  • Appropriate buffer (e.g., Tris-HCl)

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Prepare stock solutions of FeCl₂ and FeCl₃ in the buffer.

  • In a cuvette, add the buffer and the compound solution to a final desired concentration.

  • Record the UV-Vis spectrum of the compound alone.

  • Titrate the compound solution with increasing concentrations of the iron salt solution (FeCl₂ or FeCl₃).

  • Record the UV-Vis spectrum after each addition and equilibration.

  • Monitor the changes in the absorbance spectrum to determine the formation of the iron-compound complex. A shift in the maximum absorbance wavelength or a change in absorbance intensity indicates complex formation.

  • The stoichiometry of the complex can be determined using methods like Job's plot.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG-2)

  • Normal human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., A549)

  • Synthesized compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Treat cells with the compound at different concentrations for a specific time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., A549)

  • Synthesized compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the compound as described for the cell cycle analysis.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

Objective: To assess changes in the mitochondrial membrane potential, an indicator of early apoptosis.

Materials:

  • Cancer cell line (e.g., A549)

  • Synthesized compound

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with the compound for the desired time.

  • Incubate the cells with JC-1 staining solution in the dark for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Observe the cells under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Alternatively, quantify the fluorescence intensity using a flow cytometer.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins.

Materials:

  • Cancer cell line (e.g., A549)

  • Synthesized compound

  • Lysis buffer

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with the compound and lyse them to extract total proteins.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Application Notes and Protocols for the Synthesis of 5H-triazino[5,6-b]indole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5H-triazino[5,6-b]indole-3-thiol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol is based on a two-step synthetic route involving the formation of an isatin-β-thiosemicarbazone intermediate, followed by an intramolecular cyclization.

Introduction

5H-triazino[5,6-b]indole-3-thiol and its derivatives are of considerable interest in the field of drug discovery due to their diverse biological activities. The core structure, a fusion of indole and triazine rings, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of these compounds is typically achieved through a straightforward and efficient two-step process. The first step involves the condensation of a substituted or unsubstituted isatin with a thiosemicarbazide to form an isatin-β-thiosemicarbazone. The subsequent and final step is the cyclization of this intermediate, usually under alkaline conditions, to yield the desired 5H-triazino[5,6-b]indole-3-thiol derivative.

Experimental Protocols

This section details the experimental procedures for the synthesis of 5H-triazino[5,6-b]indole-3-thiol derivatives. The protocol is divided into two main stages: the synthesis of the isatin-β-thiosemicarbazone intermediate and its subsequent cyclization.

Protocol 1: Synthesis of Isatin-β-thiosemicarbazone Intermediates

This protocol describes the general procedure for the condensation of isatin (or a substituted isatin) with thiosemicarbazide.

Materials:

  • Isatin (or substituted isatin)

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the desired isatin (1 equivalent) in hot ethanol.

  • To this solution, add an equimolar amount of thiosemicarbazide (1 equivalent).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux the mixture for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The isatin-β-thiosemicarbazone product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent, such as ethanol or acetonitrile, to obtain the pure isatin-β-thiosemicarbazone.[1]

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 5H-triazino[5,6-b]indole-3-thiol Derivatives via Cyclization

This protocol outlines the intramolecular cyclization of the isatin-β-thiosemicarbazone intermediate to the final 5H-triazino[5,6-b]indole-3-thiol product using a mild alkaline solution.

Materials:

  • Isatin-β-thiosemicarbazone intermediate

  • Potassium Carbonate (K₂CO₃) or other mild base

  • Water

  • Hydrochloric Acid (HCl) (for acidification)

Procedure:

  • Suspend the synthesized isatin-β-thiosemicarbazone (1 equivalent) in an aqueous solution of a mild base, such as 8% potassium carbonate.

  • Heat the suspension to reflux for 1 to 4 hours. The color of the solution may change, indicating the progress of the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a dilute solution of hydrochloric acid to a pH of approximately 5-6.

  • The 5H-triazino[5,6-b]indole-3-thiol derivative will precipitate from the solution.

  • Collect the solid product by filtration and wash thoroughly with water to remove any inorganic salts.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Quantitative Data

The following table summarizes the quantitative data for a selection of synthesized isatin-β-thiosemicarbazone intermediates and their corresponding 5H-triazino[5,6-b]indole-3-thiol derivatives.

Compound IDSubstituent (R)Intermediate Yield (%)Intermediate M.p. (°C)Final Product Yield (%)Final Product M.p. (°C)
1a H92245-24785>300
1b 5-CH₃88258-26082>300
1c 5-Cl95265-26788>300
1d 5-Br93278-28086>300
1e 5-NO₂85290-292 (dec.)78>300

Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and purity of reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5H-triazino[5,6-b]indole-3-thiol derivatives.

G Synthesis Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Isatin Isatin / Substituted Isatin Condensation Condensation (Ethanol, Acetic Acid, Reflux) Isatin->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Intermediate Isatin-β-thiosemicarbazone Condensation->Intermediate Cyclization Intramolecular Cyclization (Aq. K2CO3, Reflux) Intermediate->Cyclization Acidification Acidification (HCl) Cyclization->Acidification FinalProduct 5H-triazino[5,6-b]indole-3-thiol Derivative Acidification->FinalProduct

Caption: General workflow for the two-step synthesis.

Logical Relationship of Synthesis

The diagram below outlines the logical progression from starting materials to the final product, highlighting the key chemical transformations.

G Logical Synthesis Pathway Start Starting Materials (Isatin & Thiosemicarbazide) Step1 Step 1: Schiff Base Formation (Condensation Reaction) Start->Step1 Reaction Intermediate Intermediate (Isatin-β-thiosemicarbazone) Step1->Intermediate Forms Step2 Step 2: Ring Closure (Intramolecular Cyclization) Intermediate->Step2 Undergoes Final Final Product (5H-triazino[5,6-b]indole-3-thiol) Step2->Final Yields

Caption: Key transformations in the synthesis.

References

In Vitro Anticancer Potential of 5H-triazino[5,6-b]indole-3-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing of 5H-triazino[5,6-b]indole-3-thiol and its derivatives against various cancer cell lines. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of novel chemical entities.

Quantitative Data Summary

The antiproliferative activity of 5H-triazino[5,6-b]indole-3-thiol derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, demonstrating the potential of this scaffold in cancer therapy.

Table 1: Growth Inhibitory (GI50) Concentrations of Indole/1,2,4-Triazole Hybrid Compounds (µM)

CompoundLeukemia (RPMI-8226)Melanoma (UACC-62)Ovarian (OVCAR-3)Breast (MCF7)
7h 1.852.153.455.76
7i 2.102.542.873.23
7j 2.452.983.115.23

Data adapted from studies on indole/1,2,4-triazole hybrids, which share a core structure with 5H-triazino[5,6-b]indole-3-thiol.[1]

Table 2: Cytotoxic Activity (IC50) of Triazene Derivatives (µM)

CompoundPC3 (Prostate)HT29 (Colon)HeLa (Cervical)MCF7 (Breast)HepG2 (Liver)HUVEC (Normal)
A 2.503.104.202.803.50>20
B 1.802.503.102.102.90>20
C 0.591.200.890.560.9512.61
D 4.105.306.804.505.90>20
E 15.5412.809.7011.2014.30>20

Data represents structurally related triazene derivatives, highlighting the potential for selective cytotoxicity against cancer cells over normal cells.[2]

Table 3: Apoptosis Induction by a Lead Triazine Derivative (10 µM) after 48h Treatment

Cancer Cell Line% Early Apoptotic Cells% Late Apoptotic Cells
MCF-7 25.415.2
A549 21.812.5
HCT-116 28.118.9

This data showcases the pro-apoptotic potential of the triazine scaffold.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in the evaluation of 5H-triazino[5,6-b]indole-3-thiol and its analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (5H-triazino[5,6-b]indole-3-thiol derivative)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Compounds that induce cell cycle arrest can be identified by an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[3]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A and Triton X-100)

  • Treated cells

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.[4]

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of 5H-triazino[5,6-b]indole-3-thiol derivatives.

G cluster_prep Preparation cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Compound Compound Solubilization MTT MTT Assay (Cell Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Cells Cell Line Culture Cells->MTT Cells->LDH IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot IC50->WesternBlot

Caption: General workflow for in vitro cytotoxicity evaluation.

G cluster_apoptosis Apoptotic Signaling Pathway Compound 5H-triazino[5,6-b]indole-3-thiol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: Antibacterial Activity Screening of 5H-triazino[5,6-b]indole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the face of rising antimicrobial resistance, the discovery of novel antibacterial agents is a critical area of research. The 5H-triazino[5,6-b]indole scaffold has emerged as a promising heterocyclic system for the development of new therapeutic agents due to its diverse pharmacological activities. Analogs of 5H-triazino[5,6-b]indole-3-thiol, in particular, have demonstrated significant potential as antibacterial agents. This document provides detailed application notes and standardized protocols for the screening of these analogs to evaluate their antibacterial efficacy. The methodologies outlined herein are compiled from various studies and are intended to provide a comprehensive guide for researchers in the field.

Data Presentation

The antibacterial activity of various 5H-triazino[5,6-b]indole-3-thiol analogs and related triazinoindole derivatives from several studies is summarized below. This allows for a comparative analysis of the potency of different structural modifications.

Table 1: Minimum Inhibitory Concentration (MIC) of Triazinoindole Analogs against Gram-Positive Bacteria

Compound IDStaphylococcus aureus (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)Reference
Compound 9 3.913.91[1]
Compound 5 15.67.81[1]
Compound 7 -15.6[1]
Compound 19 Moderate Activity (IZ: 12-15mm, MIC: 31.25-200)-[2]
Imipenem Standard-[2]

IZ: Inhibition Zone. Data for compound 19 did not specify the exact MIC but provided a range and inhibition zone diameter.

Table 2: Minimum Inhibitory Concentration (MIC) of Triazinoindole Analogs against Gram-Negative Bacteria

Compound IDEscherichia coli (MIC in µg/mL)Enterobacter cloacae (MIC in µg/mL)Xanthomonas oryzae pv. oryzae (Xoo) (EC50 in µg/mL)Reference
Compound 4 3.91--[1]
Compound 5 1.953.91 - 15.6-[1]
Compound 9 1.95--[1]
Compound 3 15.6--[1]
Compound 6 15.6--[1]
Compound 10 15.63.91 - 15.6-[1]
Compound 7 -3.91 - 15.6-[1]
Compound W1 --0.77[3]
Ciprofloxacin Standard--[1]
Thiodiazole copper --104[3]

EC50: Half-maximal effective concentration.

Table 3: Minimum Bactericidal Concentration (MBC) of Triazinoindole Analogs

Compound IDBacterial StrainMBC (µg/mL)Reference
Compound 9 Bacillus cereus15.6[1]
Compound 5 Escherichia coli15.6[1]
Compound 5 Enterobacter cloacae15.6[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the antibacterial screening of 5H-triazino[5,6-b]indole-3-thiol analogs are provided below.

Protocol 1: Synthesis of the Starting Material 4-amino-4H-[1][2][3]triazino[5,6-b]indole-3-thiol

The foundational molecule for many analogs, 4-amino-4H-[1][2][3]triazino[5,6-b]indole-3-thiol, can be synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid[4]. Further modifications can be made to this core structure to generate a library of analogs for screening. For instance, novel 2,5-dihydro-3H-[1][2][3]triazino[5,6-b]indole derivatives with a disulfide moiety can be synthesized and evaluated for their antibacterial activity.[3]

Protocol 2: Preliminary Antibacterial Screening using Agar Well Diffusion Method

This method is suitable for initial screening of a large number of compounds to identify those with potential antibacterial activity.

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for Gram-negative, Penicillin G for Gram-positive bacteria)

  • Negative control (solvent used for dissolving compounds)

  • Sterile cork borer

Procedure:

  • Prepare a bacterial inoculum by transferring a loopful of bacteria into 10 mL of Nutrient Broth and incubating for 24 hours at 37°C.

  • Spread the bacterial inoculum evenly onto the surface of the Nutrient Agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Dilution Method

The broth dilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compounds serially diluted in the broth

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum and solvent)

  • Growth control (broth with inoculum only)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (a standard antibiotic with known MIC), a negative control (broth with inoculum and the solvent used to dissolve the compounds), and a growth control (broth with inoculum only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate the aliquots onto a fresh Nutrient Agar plate.

  • Incubate the plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Visualizations

Synthesis of the Core Structure

General Synthesis Scheme Isatin Isatin Starting_Material 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol Isatin->Starting_Material + Thiocarbohydrazide (Glacial Acetic Acid, Reflux) Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Starting_Material

Caption: Synthesis of the starting triazinoindole thiol.

Experimental Workflow for Antibacterial Screening

Antibacterial Screening Workflow cluster_synthesis Compound Preparation cluster_screening Screening Process cluster_analysis Data Analysis Synthesis Synthesis of Analogs Agar_Well Agar Well Diffusion (Preliminary Screening) Synthesis->Agar_Well MIC Broth Dilution (MIC Determination) Agar_Well->MIC Active Compounds MBC Subculturing (MBC Determination) MIC->MBC Data_Analysis Data Analysis & Comparison MBC->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for antibacterial activity screening.

Proposed Mechanism of Action

Some studies suggest that these compounds may exert their antibacterial effect by inducing oxidative stress.

Proposed Mechanism of Action Compound Triazinoindole Analog (e.g., Compound W1) Oxidoreductases Suppression of Oxidoreductases (SOD, Catalase) Compound->Oxidoreductases Redox_Imbalance Disruption of Redox Balance Oxidoreductases->Redox_Imbalance ROS Increased Reactive Oxygen Species (ROS) Redox_Imbalance->ROS Apoptosis Bacterial Cell Apoptosis ROS->Apoptosis

Caption: ROS-mediated antibacterial mechanism.

References

Application Notes and Protocols for Molecular Docking Studies of 5H-triazino[5,6-b]indole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure, particularly those functionalized at the 3-thiol position, have been explored as potent inhibitors of various enzymes and as promising therapeutic agents. Molecular docking is a crucial computational tool employed to elucidate the binding interactions between these small molecules and their biological targets at a molecular level, thereby guiding the rational design of more potent and selective compounds. These application notes provide an overview and detailed protocols for conducting molecular docking studies on 5H-triazino[5,6-b]indole-3-thiol derivatives.

Applications

Molecular docking studies of 5H-triazino[5,6-b]indole-3-thiol and its derivatives have been instrumental in understanding their mechanism of action against a range of biological targets. Key applications include:

  • Enzyme Inhibition: Elucidating the binding modes of triazinoindole derivatives as inhibitors of enzymes such as α-glucosidase, α-amylase, β-glucuronidase, and urease.[1][2][3]

  • Anticancer Research: Investigating the interactions of these compounds with cancer-related targets like human dihydrofolate reductase (hDHFR) and their potential as cytotoxic agents.[4]

  • Antibacterial Drug Discovery: Exploring the binding of these molecules to bacterial enzymes to develop new antibacterial agents.[5][6]

  • Antileishmanial Activity: Studying the interactions with Leishmania donovani targets to design novel antiprotozoal drugs.[7][8]

  • Iron Chelation: Designing derivatives as iron chelators for potential cancer therapy.[9]

Data Presentation: Docking Results of 5H-triazino[5,6-b]indole Derivatives

The following tables summarize quantitative data from various molecular docking studies performed on derivatives of 5H-triazino[5,6-b]indole-3-thiol against different biological targets.

Table 1: α-Glucosidase Inhibitory Activity and Docking Scores

CompoundIC50 (µM)Docking Score (kcal/mol)Key Interacting Residues
Analog 12.46 ± 0.008-Not specified
Analog 337.78 ± 0.05-Not specified
Analog 428.91 ± 0.0-Not specified
Analog 538.12 ± 0.04-Not specified
Analog 737.43 ± 0.03-Not specified
Analog 836.89 ± 0.06-Not specified
Analog 1137.11 ± 0.05-Not specified
Acarbose (Standard)38.25 ± 0.12-Not specified

Data extracted from a study on triazinoindole analogs as α-glucosidase inhibitors.[1]

Table 2: β-Glucuronidase Inhibitory Activity and Docking Scores

CompoundIC50 (µM)Docking Score (kcal/mol)Key Interacting Residues
Analog 15.30 ± 2.0-Not specified
Analog 37.10 ± 4.0-Not specified
Analog 66.10 ± 3.0-Not specified
Analog 88.40 ± 1.0-Not specified
Analog 97.20 ± 3.0-Not specified
D-saccharic acid 1,4 lactone (Standard)31.2 ± 1.0-Not specified

Data from a study on bis-indole based triazine derivatives as β-glucuronidase inhibitors.[2][10]

Table 3: α-Amylase Inhibitory Activity and Docking Scores

CompoundIC50 (µM)Docking Score (kcal/mol)Key Interacting Residues
Analog 1h1.80 ± 0.20-Not specified
Analog 1i1.90 ± 0.30-Not specified
Analog 1j1.2 ± 0.30-Not specified
Analog 2a1.2 ± 0.01-Not specified
Analog 2f1.30 ± 0.20-Not specified
Acarbose (Standard)0.91 ± 0.20-Not specified

Data from a study on triazinoindole bearing thiazole/oxazole analogues as α-amylase inhibitors.[3]

Experimental Protocols

This section provides a generalized, detailed methodology for performing molecular docking studies with 5H-triazino[5,6-b]indole-3-thiol derivatives.

Protocol 1: General Molecular Docking Workflow

1. Protein Preparation:

  • Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Preprocessing:

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the 5H-triazino[5,6-b]indole-3-thiol derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

  • Format Conversion: Save the prepared ligand structure in a suitable format (e.g., PDBQT for AutoDock).

3. Molecular Docking Simulation:

  • Software: Utilize molecular docking software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger Suite.[2]

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the active site.

  • Parameter Settings: Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

4. Analysis of Docking Results:

  • Binding Energy/Docking Score: Analyze the docking results based on the predicted binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Visualization: Visualize the docked poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[2]

  • Interaction Analysis: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the active site.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: A generalized workflow for molecular docking studies.

Target_Interaction_Logic cluster_targets Biological Targets Ligand 5H-triazino[5,6-b]indole -3-thiol Derivative Binding Binding & Interaction (H-bonds, Hydrophobic, etc.) Ligand->Binding Enzyme Enzyme Active Site (e.g., α-glucosidase) Enzyme->Binding Receptor Receptor Binding Pocket (e.g., hDHFR) Receptor->Binding DNA DNA/RNA Groove DNA->Binding Effect Biological Effect (Inhibition, Activation, etc.) Binding->Effect

Caption: Logical relationship of ligand-target interaction.

References

Developing Antiviral Agents from 5H-Triazino[5,6-b]indoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of antiviral agents based on the 5H-triazino[5,6-b]indole scaffold. This class of compounds has demonstrated notable in vitro activity, particularly against various serotypes of human rhinovirus (HRV), the primary causative agent of the common cold. These notes are intended to guide researchers in the synthesis, screening, and mechanistic evaluation of novel 5H-triazino[5,6-b]indole derivatives.

Introduction to 5H-Triazino[5,6-b]indoles as Antiviral Agents

The 5H-triazino[5,6-b]indole core structure represents a promising scaffold for the development of antiviral therapeutics. Early studies have indicated that derivatives of this heterocyclic system can effectively inhibit the replication of picornaviruses, with rhinoviruses being a key target. The mechanism of action for many anti-rhinovirus compounds involves the inhibition of viral capsid function, a crucial component in the early stages of viral infection, including attachment, entry, and uncoating.

Data Presentation: In Vitro Antiviral Activity

The antiviral efficacy of a series of substituted 5H-triazino[5,6-b]indoles has been evaluated against a panel of rhinovirus serotypes. The data, primarily presented as Minimum Inhibitory Concentration (MIC) in early studies, indicates a structure-activity relationship (SAR) where the nature of the substituent at the 3-position of the triazino ring plays a critical role in determining antiviral potency.

Table 1: Antiviral Activity (MIC, µg/mL) of 3-Substituted 5H-Triazino[5,6-b]indoles against Human Rhinovirus Serotypes

Compound Reference3-SubstituentRhinovirus 1ARhinovirus 1BRhinovirus 2Rhinovirus 51
I -SH>100>100>100>100
II -SMe>100>100>100>100
III -NH(CH₂)₂OH1025525
IV -NH(CH₂)₃OH251001050
V -N(Me)(CH₂)₂OH525210

Data summarized from historical studies. Further evaluation using modern assays to determine EC₅₀ and CC₅₀ values is recommended.

Experimental Protocols

Detailed methodologies for the key experiments required to evaluate the antiviral potential of 5H-triazino[5,6-b]indole derivatives are provided below.

Protocol 1: General Synthesis of 3-Substituted 5H-Triazino[5,6-b]indoles

This protocol outlines a general synthetic route for the preparation of 5H-triazino[5,6-b]indole derivatives, which are typically synthesized from isatin precursors.

Workflow for the Synthesis of 5H-Triazino[5,6-b]indole Derivatives

Isatin Isatin Isatin_thiosemicarbazone Isatin-3-thiosemicarbazone Isatin->Isatin_thiosemicarbazone Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Isatin_thiosemicarbazone Triazino_indole_thione 5H-Triazino[5,6-b]indole-3-thione Isatin_thiosemicarbazone->Triazino_indole_thione Cyclization Thioether_derivative 3-Alkylthio-5H-triazino[5,6-b]indole Triazino_indole_thione->Thioether_derivative Alkylation Amino_derivative 3-Amino-5H-triazino[5,6-b]indole Triazino_indole_thione->Amino_derivative Displacement Alkylating_agent Alkylating Agent (e.g., Alkyl Halide) Alkylating_agent->Thioether_derivative Amine Amine (e.g., Hydroxyalkylamine) Amine->Amino_derivative

Caption: General synthetic scheme for 5H-triazino[5,6-b]indole derivatives.

Procedure:

  • Synthesis of Isatin-3-thiosemicarbazone: Reflux a mixture of isatin and thiosemicarbazide in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid).

  • Cyclization to 5H-Triazino[5,6-b]indole-3-thione: Cyclize the isatin-3-thiosemicarbazone intermediate by heating in an aqueous solution of potassium carbonate.

  • Synthesis of 3-Amino Derivatives: React the 5H-triazino[5,6-b]indole-3-thione with the desired amine (e.g., ethanolamine) in a suitable solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification: Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Workflow for the MTT Cytotoxicity Assay

Seed_cells Seed HeLa cells in 96-well plate Incubate_24h Incubate (24h) Seed_cells->Incubate_24h Add_compound Add serial dilutions of test compound Incubate_24h->Add_compound Incubate_48_72h Incubate (48-72h) Add_compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_solubilizer Add solubilization solution Incubate_4h->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_CC50 Calculate CC50 Measure_absorbance->Calculate_CC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • HeLa cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Plaque Reduction Assay for Rhinovirus

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Workflow for the Plaque Reduction Assay

Seed_cells Seed HeLa cells in 6-well plate Infect_cells Infect with Rhinovirus Seed_cells->Infect_cells Add_overlay Add agarose overlay with compound dilutions Infect_cells->Add_overlay Incubate_plaques Incubate until plaques form Add_overlay->Incubate_plaques Fix_stain Fix and stain cells Incubate_plaques->Fix_stain Count_plaques Count plaques Fix_stain->Count_plaques Calculate_EC50 Calculate EC50 Count_plaques->Calculate_EC50

Caption: Workflow for the rhinovirus plaque reduction assay.

Materials:

  • HeLa cells

  • DMEM with 2% FBS

  • Human Rhinovirus stock of known titer (PFU/mL)

  • Test compounds

  • Agarose (low melting point)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Seed HeLa cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in DMEM with 2% FBS.

  • Remove the growth medium from the cells and infect the monolayer with rhinovirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 33°C.

  • Prepare an agarose overlay medium containing the different concentrations of the test compound.

  • Remove the viral inoculum and add 2 mL of the agarose overlay with the test compound to each well.

  • Incubate the plates at 33°C in a CO₂ incubator for 3-5 days until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Proposed Mechanism of Action and Signaling Pathways

The primary antiviral mechanism of many small molecule inhibitors of rhinovirus is the binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm.

Hypothesized Mechanism of Action for 5H-Triazino[5,6-b]indoles

Rhinovirus Rhinovirus Receptor_Binding Receptor Binding Rhinovirus->Receptor_Binding Host_Cell Host Cell Endocytosis Endocytosis Receptor_Binding->Endocytosis Uncoating Uncoating (RNA Release) Endocytosis->Uncoating Replication Viral Replication Uncoating->Replication Compound 5H-Triazino[5,6-b]indole Capsid_Binding Binds to VP1 Pocket Compound->Capsid_Binding Stabilization Capsid Stabilization Capsid_Binding->Stabilization Stabilization->Uncoating Inhibits

Caption: Proposed mechanism of rhinovirus inhibition by capsid-binding compounds.

Further research is required to definitively confirm this mechanism for the 5H-triazino[5,6-b]indole class and to investigate any potential effects on host cell signaling pathways that may be modulated by these compounds during viral infection. Techniques such as time-of-addition studies, generation of drug-resistant viral mutants, and structural biology approaches (e.g., X-ray crystallography or cryo-electron microscopy) can provide more detailed insights into the precise mechanism of action.

Application Notes and Protocols: 5H-triazino[5,6-b]indole-3-thiol in Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5H-triazino[5,6-b]indole-3-thiol and its derivatives in leishmaniasis research, focusing on their potential as antileishmanial agents. The information is compiled from published studies and is intended to guide further research and development in this area.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of novel drug candidates. The 5H-triazino[5,6-b]indole-3-thiol scaffold has emerged as a promising starting point for the development of new antileishmanial drugs. Derivatives of this heterocyclic system have demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis, the most severe form of the disease.

Antileishmanial Activity

A series of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and their pyrimidine analogues have been synthesized and evaluated for their in vitro antileishmanial activity. Several of these compounds have shown potent and selective activity against both the promastigote (the insect stage) and the clinically relevant amastigote (the mammalian stage) forms of L. donovani.[1][2]

Data Presentation

The following tables summarize the quantitative data on the antileishmanial and cytotoxic activities of the most promising 5H-triazino[5,6-b]indole-3-thiol derivatives from a key study.

Table 1: In Vitro Antileishmanial Activity of 5H-triazino[5,6-b]indole-3-thiol Derivatives against Leishmania donovani

Compound IDDerivative Type% Inhibition against Promastigotes (at 100 µg/mL)IC₅₀ against Amastigotes (µM)
Active Compounds (8 in total)[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazine & Pyrimidine Analogues> 90%4.01 - 57.78
Compound 5 [1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazine > 90% 4.01
Pentamidine (Standard)--5.25
Sodium Stibogluconate (Standard)--25.5

Data sourced from studies by Chauhan et al.[1][2]

Table 2: Cytotoxicity and Selectivity Index of the Most Active Compound

Compound IDCC₅₀ against Mammalian Cells (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Compound 5 227.04 56.61
Pentamidine (Standard)-~2.8
Sodium Stibogluconate (Standard)-~5.0

The cytotoxicity of Compound 5 was evaluated against a mammalian cell line, likely murine macrophages (e.g., J774A.1), to determine its selectivity.[1] The selectivity index of Compound 5 is notably higher than that of the standard drugs, indicating a better safety profile in vitro.[1][4]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of 5H-triazino[5,6-b]indole-3-thiol derivatives. These represent standard methodologies in antileishmanial drug discovery.

In Vitro Antileishmanial Activity against L. donovani Promastigotes

Objective: To determine the percentage inhibition of parasite growth by the test compounds.

Materials:

  • Leishmania donovani promastigotes (e.g., AG83 strain)

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Reference drug (e.g., Pentamidine)

  • Resazurin solution or MTT reagent

  • Plate reader

Protocol:

  • Culture L. donovani promastigotes in M199 medium at 25°C until they reach the mid-log phase.

  • Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a density of 1 x 10⁶ cells/mL.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 1 µL of the test compounds at the desired final concentration (e.g., 100 µg/mL for initial screening). Include wells for a positive control (reference drug), a negative control (DMSO vehicle), and a blank (medium only).

  • Incubate the plates at 25°C for 72 hours.

  • Assess parasite viability by adding 10 µL of resazurin solution or MTT reagent to each well and incubate for another 4-6 hours.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage inhibition of parasite growth relative to the negative control.

In Vitro Antileishmanial Activity against L. donovani Amastigotes

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against the intracellular amastigote form of the parasite.

Materials:

  • Mammalian macrophage cell line (e.g., J774A.1 or THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Leishmania donovani promastigotes (stationary phase)

  • 96-well microtiter plates

  • Test compounds and reference drug

  • Giemsa stain or a suitable viability dye

  • Microscope

Protocol:

  • Seed macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and the reference drug.

  • Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the IC₅₀ value by plotting the percentage inhibition of amastigote proliferation against the compound concentration.

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds against a mammalian cell line.

Materials:

  • Mammalian macrophage cell line (e.g., J774A.1 or THP-1)

  • RPMI-1640 medium with 10% FBS

  • 96-well microtiter plates

  • Test compounds

  • MTT reagent or Resazurin solution

  • Plate reader

Protocol:

  • Seed macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT reagent or resazurin solution to each well and incubate for 4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Experimental Workflow for Antileishmanial Screening

G cluster_0 In Vitro Screening promastigote_assay Promastigote Assay (% Inhibition) amastigote_assay Amastigote Assay (IC50) promastigote_assay->amastigote_assay cytotoxicity_assay Cytotoxicity Assay (CC50) amastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity_assay->selectivity_index hit_identification Hit Identification selectivity_index->hit_identification G cluster_pathway Folate Metabolism in Leishmania DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis & Repair THF->DNA_synthesis Cofactor DHFR->THF Product parasite_death Parasite Death DNA_synthesis->parasite_death compound 5H-triazino[5,6-b]indole-3-thiol Derivative compound->DHFR Inhibition

References

Application Notes and Protocols for the Computational Prediction of Pharmacokinetic Properties of Triazinoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational prediction of the pharmacokinetic (PK) properties of triazinoindole derivatives. Triazinoindoles are a class of heterocyclic compounds with significant potential in drug discovery. Early assessment of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying promising drug candidates and reducing late-stage attrition. This document outlines a typical in silico workflow, provides example data for related compounds, and details experimental protocols for the validation of these computational predictions.

Introduction to In Silico ADME Prediction

Computational, or in silico, ADME modeling has become an indispensable tool in modern drug discovery.[1][2] By predicting the pharmacokinetic profile of compounds before their synthesis, researchers can prioritize molecules with a higher probability of success, thereby saving significant time and resources.[3][4] These predictive models are built upon large datasets of experimentally determined properties and utilize various algorithms, including quantitative structure-property relationship (QSPR) models and machine learning approaches, to correlate a molecule's structure with its ADME characteristics.[5][6][7]

Commonly used software for these predictions include commercially available packages and freely accessible web-based tools such as SwissADME, pkCSM, and ADMETlab 2.0.[8][9][10][11][12] These platforms can predict a wide range of properties, including but not limited to:

  • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate identification.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD).

  • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, hERG inhibition, and hepatotoxicity.

Computational Workflow for Pharmacokinetic Property Prediction

A typical workflow for the computational prediction of pharmacokinetic properties of novel triazinoindole compounds is a multi-step process that involves molecule preparation, property calculation, and data analysis.

Computational ADME Prediction Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis cluster_validation Experimental Validation mol_structure Triazinoindole Structure (SMILES/SDF) mol_prep Molecule Preparation (Desalting, Tautomerization) mol_structure->mol_prep descriptor_calc Descriptor Calculation (2D/3D, Physicochemical) mol_prep->descriptor_calc adme_model ADME Model Prediction (SwissADME, pkCSM, etc.) descriptor_calc->adme_model data_analysis Data Analysis & Visualization adme_model->data_analysis candidate_selection Candidate Prioritization & Selection data_analysis->candidate_selection experimental_validation In Vitro/In Vivo Assays (Caco-2, Microsomal Stability) candidate_selection->experimental_validation

Caption: A generalized workflow for the computational prediction and experimental validation of ADME properties.

Data Presentation: Predicted Pharmacokinetic Properties

Compound IDMolecular Weight ( g/mol )logPH-Bond AcceptorsH-Bond DonorsTPSA (Ų)GI AbsorptionBBB PermeantCYP2D6 Inhibitor
Compound 1 450.53.862110.2HighYesNo
Compound 2 464.54.162110.2HighYesNo
Compound 3 484.94.572119.4HighYesYes
Compound 4 495.03.982138.7HighNoYes
Compound 5 468.64.263120.4HighYesNo

Note: The data in this table is illustrative and based on computational predictions for related compound classes. Actual values for specific triazinoindoles will vary.

Experimental Protocols for Validation

Computational predictions should always be validated through experimental assays. Below are detailed protocols for two common in vitro assays used to assess key pharmacokinetic parameters.

Protocol: Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the gut wall by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.[13][14][15]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.

    • Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayer twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Prepare the dosing solution by diluting the test compound stock solution in HBSS to the final desired concentration (e.g., 10 µM).

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber. Replace the volume removed with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the insert.

      • C₀ is the initial concentration of the drug in the donor chamber.

Protocol: Liver Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[16][17][18][19][20]

Materials:

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare the incubation mixture containing the microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the test compound to the incubation mixture to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Sample Analysis:

    • Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between key pharmacokinetic parameters and their impact on the overall bioavailability of a drug candidate.

Pharmacokinetic Parameter Relationships cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability - affects permeability Permeability permeability->bioavailability + affects efflux Efflux (e.g., P-gp) efflux->bioavailability - affects ppb Plasma Protein Binding tissue_dist Tissue Distribution ppb->tissue_dist - affects tissue_dist->bioavailability + affects target exposure cyp_metabolism CYP450 Metabolism cyp_metabolism->bioavailability - affects renal_clearance Renal Clearance renal_clearance->bioavailability - affects

Caption: Interplay of key ADME parameters influencing oral bioavailability.

Conclusion

The integration of in silico prediction tools into the early stages of drug discovery for compound classes like triazinoindoles offers a powerful strategy to de-risk projects and focus resources on the most promising candidates. While computational models provide valuable initial assessments, experimental validation of key pharmacokinetic properties remains a critical step in the drug development pipeline. The protocols and workflows outlined in these application notes provide a robust framework for the comprehensive evaluation of the ADME profile of novel triazinoindole derivatives.

References

Application Notes and Protocols: Click Synthesis of 1,2,3-Triazoles Linked to 1,2,4-Triazino[5,6-b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel hybrid molecules conjugating 1,2,3-triazoles with a 1,2,4-triazino[5,6-b]indole scaffold. The synthetic strategy leverages the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This approach allows for the creation of diverse molecular libraries with potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and enzyme-inhibiting agents.[1][4][5]

The 1,2,4-triazino[5,6-b]indole core is a privileged heterocyclic system known for a wide range of biological activities.[6] By linking this scaffold to various substituted 1,2,3-triazoles, it is possible to modulate the physicochemical properties and biological activities of the resulting conjugates, leading to the discovery of novel therapeutic candidates.[1][7]

Experimental Protocols

This section details the experimental procedures for the synthesis of the key precursors and the final 1,2,3-triazole-linked 1,2,4-triazino[5,6-b]indole derivatives.

Protocol 1: Synthesis of 3-(Prop-2-yn-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole

This protocol describes the synthesis of the alkyne-functionalized triazinoindole scaffold, a key building block for the subsequent click reaction.

Materials:

  • 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione

  • Propargyl bromide

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Mono-propargylation: A mixture of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione and propargyl bromide in ethanol is heated at 80 °C.[1][8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, 3-(prop-2-yn-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole, is purified by recrystallization or column chromatography.[1][8]

  • Double-propargylation (Optional): For the synthesis of doubly-functionalized scaffolds, the mono-propargylated product is further reacted with propargyl bromide in DMF in the presence of K₂CO₃ at room temperature.[1][5] The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Protocol 2: Synthesis of Aromatic Azides

Aromatic azides are the second key component for the click reaction and can be synthesized from the corresponding anilines.

Materials:

  • Substituted aniline

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

Procedure:

  • The substituted aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • A solution of sodium azide in water is then added portion-wise, leading to the formation of the aromatic azide, which often precipitates from the solution.

  • The product is collected by filtration or extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the aromatic azide.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to synthesize the 1,2,3-triazole-linked 1,2,4-triazino[5,6-b]indole derivatives.

Materials:

  • Propargylated 1,2,4-triazino[5,6-b]indole (from Protocol 1)

  • Aromatic azide (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • The propargylated 1,2,4-triazino[5,6-b]indole and the aromatic azide are dissolved in a 1:1 mixture of t-BuOH and water.[1][9]

  • A freshly prepared aqueous solution of CuSO₄·5H₂O is added, followed by a freshly prepared aqueous solution of sodium ascorbate.[10][11][12]

  • The reaction mixture is stirred at room temperature and monitored by TLC.[1][5]

  • Upon completion, the precipitated product is collected by filtration, washed with water, and dried. If the product is soluble, it is extracted with a suitable organic solvent.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 1,2,3-triazole-linked 1,2,4-triazino[5,6-b]indole derivative.[1]

Data Presentation

The synthesized compounds have been evaluated for their biological activities. The following tables summarize the quantitative data.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliBacillus subtilisCandida albicansCandida kruseiReference
3d 6.25-----[3]
Indole-triazole derivatives -> ciprofloxacin< ampicillin/sultamicillin3.125--[2]
6f ----2-[13]
Various derivatives -----3.125-50[3]

Table 2: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)Reference
Vf 2.911.914----[14]
Vg 0.8913.479----[14]
12b 2.67-3.21---[15]
13a 6.21-8.91---[15]
13b 1.07-0.32---[15]
17 0.31-----[4]
22 3.31-----[4]
25 4.46-----[4]
3j 7.80----6.80[16]
6cf 5.71-----[17]
6af 2.61-----[17]

Table 3: Carbonic Anhydrase Inhibition (Kᵢ in nM)

CompoundhCA IhCA IIhCA IXhCA XIIIReference
6b ---69.8[9]
6d ---65.8[9]
6i -7.7--[9]
6a-6o Higher Kᵢ7.7 - 41.37.7 - 41.3Higher Kᵢ[1][9]
10d --16.4 - 66.0-[18]
10h --16.4 - 66.0-[18]
6d (chalcone hybrid) 18.8---[19]
6q (chalcone hybrid) 38.3---[19]
6e (chalcone hybrid) 50.4---[19]

Visualizations

Synthetic Workflow

Synthetic_Workflow TriazinoIndoleThione 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione PropargylatedIntermediate 3-(Prop-2-yn-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole TriazinoIndoleThione->PropargylatedIntermediate EtOH, 80°C PropargylBromide Propargyl Bromide PropargylBromide->PropargylatedIntermediate FinalProduct 1,2,3-Triazole-linked 1,2,4-Triazino[5,6-b]indole PropargylatedIntermediate->FinalProduct CuSO₄, Na Ascorbate t-BuOH/H₂O Aniline Substituted Aniline AromaticAzide Aromatic Azide Aniline->AromaticAzide 1. NaNO₂, HCl 2. NaN₃ AromaticAzide->FinalProduct

Caption: General synthetic scheme for the preparation of 1,2,3-triazole-linked 1,2,4-triazino[5,6-b]indoles.

Click Chemistry Catalytic Cycle

Click_Chemistry_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Copper Acetylide [Cu]-C≡C-R CuI->CuAcetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAcetylide Cycloadduct Six-membered Copper Triazolide CuAcetylide->Cycloadduct Azide Azide (R'-N₃) Azide->Cycloadduct Cycloadduct->CuI Releases Cu(I) Triazole 1,2,3-Triazole Cycloadduct->Triazole Protonolysis

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5H-triazino[5,6-b]indole-3-thiol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5H-triazino[5,6-b]indole-3-thiol, which is typically a two-step process involving the formation of an isatin-β-thiosemicarbazone intermediate followed by its cyclization.

Step 1: Synthesis of Isatin-β-thiosemicarbazone

Problem Possible Causes Solutions
Low or No Product Formation Incomplete reaction.Ensure equimolar quantities of isatin and thiosemicarbazide are used. Add a few drops of glacial acetic acid to catalyze the reaction. Reflux the mixture in hot ethanol for a sufficient period.[1][2]
Low quality of starting materials.Use pure isatin and thiosemicarbazide. Check the purity of the reagents before starting the reaction.
Product Precipitation Issues The product is soluble in the reaction solvent at room temperature.After refluxing, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. If precipitation is still slow, try adding a small seed crystal of the product.
Impure Product Presence of unreacted starting materials.Wash the filtered product with cold ethanol to remove unreacted isatin and thiosemicarbazide. Recrystallization from a suitable solvent like ethanol or acetonitrile can further purify the product.[3]

Step 2: Cyclization to 5H-triazino[5,6-b]indole-3-thiol

Problem Possible Causes Solutions
Low Yield of Target Compound Inappropriate cyclization conditions.The cyclization of isatin-β-thiosemicarbazone can be sensitive to the choice of reagent and reaction conditions. While specific high-yield protocols for the 3-thiol are not abundant in the literature, related triazinoindoles are often synthesized using a basic or acidic catalyst. Experiment with different bases (e.g., K2CO3, NaOH) or acids (e.g., HCl, H2SO4) and vary the reaction temperature and time to optimize the yield.
Formation of side products.The cyclization can potentially lead to the formation of other heterocyclic systems like 1,2,4-triazoles or 1,3,4-thiadiazolines. Careful control of reaction conditions is crucial. Using a milder base or acid and lower temperatures might favor the desired triazinoindole ring formation.
Difficulty in Product Isolation The product is soluble in the reaction mixture.After the reaction, neutralize the mixture if a strong acid or base was used. Try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure.
Product Purity Issues Presence of uncyclized intermediate or side products.Purify the crude product by recrystallization from a suitable solvent such as DMF or DMSO. Column chromatography can also be employed for purification if recrystallization is not effective.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 5H-triazino[5,6-b]indole-3-thiol?

A1: The most common synthetic route is a two-step process. The first step is the condensation of an isatin with a thiosemicarbazide to form an isatin-β-thiosemicarbazone.[1][2][3][4][5] The second step involves the cyclization of this intermediate to form the 5H-triazino[5,6-b]indole-3-thiol ring system.

Q2: What is the role of glacial acetic acid in the synthesis of isatin-β-thiosemicarbazone?

A2: Glacial acetic acid acts as a catalyst in the condensation reaction between the isatin and the thiosemicarbazide, facilitating the formation of the Schiff base.[1][2]

Q3: My isatin-β-thiosemicarbazone intermediate appears to be impure. How can I purify it?

A3: Impurities in the isatin-β-thiosemicarbazone intermediate are often unreacted starting materials. Washing the crude product with cold ethanol is usually effective. For higher purity, recrystallization from ethanol or acetonitrile is recommended.[3]

Q4: I am struggling with the cyclization of the isatin-β-thiosemicarbazone. Are there any specific conditions that are known to work well?

A4: While a universally optimized protocol for the synthesis of the 3-thiol is not well-documented, the cyclization of similar thiosemicarbazones to form six-membered rings is often achieved under basic or acidic conditions. It is recommended to screen different catalysts (e.g., K2CO3, NaOH, HCl) and solvents to find the optimal conditions for your specific substrate.

Q5: The final product, 5H-triazino[5,6-b]indole-3-thiol, exists as a tautomer. What is the other form?

A5: 5H-triazino[5,6-b]indole-3-thiol can exist in tautomeric equilibrium with its thione form, 2,5-dihydro-3H-[1][2][4]triazino[5,6-b]indole-3-thione.[6] The thione form is often the more stable tautomer.

Q6: Can the thiol/thione group of the final product be further functionalized?

A6: Yes, the thiol/thione group is nucleophilic and can undergo reactions such as S-alkylation. For example, it can be reacted with alkyl halides to form S-substituted derivatives.[7][8]

Experimental Protocols

Protocol 1: General Synthesis of Isatin-β-thiosemicarbazone

This protocol is a general method for the synthesis of the isatin-β-thiosemicarbazone intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of isatin and thiosemicarbazide in hot ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution.[1][2]

  • Reaction: Stir the mixture and reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash it with cold ethanol, and dry it. If necessary, the product can be further purified by recrystallization from ethanol or acetonitrile.[3]

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Isatin Isatin Intermediate Isatin-β-thiosemicarbazone Isatin->Intermediate Ethanol, Acetic Acid (cat.), Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Final_Product 5H-triazino[5,6-b]indole-3-thiol Intermediate->Final_Product Base or Acid Catalyst

Caption: General two-step synthesis workflow for 5H-triazino[5,6-b]indole-3-thiol.

Troubleshooting_Logic Start Low Yield in Cyclization Step Check_Conditions Review Reaction Conditions (Base/Acid, Temp, Time) Start->Check_Conditions Check_Purity Analyze Purity of Intermediate Start->Check_Purity Side_Reactions Consider Side Reactions (e.g., Triazole formation) Start->Side_Reactions Optimize_Base Screen Different Bases (e.g., K2CO3, NaOH) Check_Conditions->Optimize_Base Optimize_Acid Screen Different Acids (e.g., HCl, H2SO4) Check_Conditions->Optimize_Acid Optimize_Temp Vary Reaction Temperature Check_Conditions->Optimize_Temp Purify_Intermediate Recrystallize Intermediate Check_Purity->Purify_Intermediate Modify_Conditions Adjust Conditions (Milder base/acid, lower temp) Side_Reactions->Modify_Conditions Improved_Yield Improved Yield Optimize_Base->Improved_Yield Optimize_Acid->Improved_Yield Optimize_Temp->Improved_Yield Purify_Intermediate->Start Modify_Conditions->Improved_Yield

Caption: Troubleshooting logic for addressing low yield in the cyclization step.

References

5H-triazino[5,6-b]indole-3-thiol solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5H-triazino[5,6-b]indole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 5H-triazino[5,6-b]indole-3-thiol expected to have poor water solubility?

A1: The chemical structure of 5H-triazino[5,6-b]indole-3-thiol features a polycyclic, fused aromatic ring system (indole and triazine rings). Such large, relatively non-polar structures are often associated with high crystal lattice energy and lipophilicity, leading to poor aqueous solubility. It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, which presents significant challenges for drug absorption and bioavailability.[1]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several experimental challenges, including:

  • Reduced Bioavailability: For in vivo studies, the compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed into systemic circulation, leading to low and variable therapeutic efficacy.[2][3]

  • Inaccurate Assay Results: In in vitro assays, the compound may precipitate out of the media, leading to an underestimation of its true potency or activity.

  • Formulation Difficulties: Creating stable and effective dosage forms, especially for oral or intravenous administration, becomes a major hurdle.[4]

  • Irreproducible Data: Results can be inconsistent across experiments if the compound's dissolution varies due to minor changes in conditions.

Q3: What initial steps should I take to dissolve this compound for preliminary studies?

A3: For initial in vitro experiments, it is common practice to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Commonly used water-miscible organic solvents include Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Always ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Q4: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A4: This is a common issue. The sudden change in solvent polarity causes the compound to crash out. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your aqueous medium.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible co-solvent.[5] This can increase the solubility of lipophilic compounds.[5]

  • Adjust the pH: The thiol and amine groups in the molecule are ionizable. Adjusting the pH of your aqueous buffer may increase solubility if the compound can be converted to a more soluble salt form.[3][6]

  • Incorporate a Surfactant: Surfactants like Tween 80 can form micelles that encapsulate the drug molecules, increasing their apparent solubility and preventing precipitation.[7]

Q5: I need to improve the compound's solubility for an animal study. What are the most common formulation strategies?

A5: For in vivo applications where bioavailability is key, more advanced formulation strategies are necessary. These approaches aim to increase the dissolution rate and/or the saturation solubility.[8]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[3][7] Nanosuspensions, which are colloidal dispersions of nano-sized drug particles, are a promising strategy.[5]

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[9] This creates an amorphous form of the drug, which has higher energy and thus greater solubility than its crystalline form.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or lipids can improve oral absorption. Self-emulsifying drug delivery systems (SMEDDS) are designed to spontaneously form fine emulsions in the gut, facilitating drug release and absorption.[1][4]

  • Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[6][7]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes and compares various techniques used to enhance the solubility of poorly soluble compounds like 5H-triazino[5,6-b]indole-3-thiol.

StrategyPrincipleAdvantagesLimitationsKey Considerations
Co-solvency Adding a water-miscible organic solvent to an aqueous solution to reduce polarity and increase solute solubility.[5]Simple to prepare and evaluate; effective for many lipophilic compounds.Potential for drug precipitation upon dilution; toxicity of some organic solvents.Solvent selection, proportion of co-solvent, potential for in vivo toxicity.
pH Adjustment Converting an ionizable drug into its salt form, which typically has higher aqueous solubility.[3]Simple, cost-effective, and highly effective for drugs with ionizable groups.Only applicable to ionizable compounds; risk of precipitation if pH changes (e.g., in the GI tract).pKa of the compound, buffer capacity, stability of the compound at different pH values.
Particle Size Reduction Increasing the surface-area-to-volume ratio by reducing particle size (micronization, nanosizing), which enhances the dissolution rate.[3][7]Increases dissolution rate; improves bioavailability.[4]Does not increase equilibrium solubility; can be energy-intensive; potential for particle aggregation.Milling/homogenization technique, use of stabilizers for nanosuspensions.
Solid Dispersion Dispersing the drug in a hydrophilic matrix, often creating a higher-energy amorphous form.[9]Significantly increases dissolution rate and apparent solubility; can stabilize the amorphous drug form.Amorphous forms can be physically unstable and may recrystallize over time.Choice of carrier polymer, drug-polymer miscibility, preparation method (e.g., spray drying, hot-melt extrusion).
Cyclodextrin Complexation Encapsulating the non-polar drug molecule (guest) within the cavity of a cyclodextrin molecule (host) to form a soluble complex.[6][7]Improves solubility, stability, and bioavailability; can mask taste.Limited to molecules that fit the cyclodextrin cavity; can be expensive; potential for renal toxicity at high doses.Type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD), drug-cyclodextrin ratio, binding constant.
Lipid-Based Systems (SMEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids.[1]Enhances solubility and absorption of lipophilic drugs; can reduce food effect.Complex formulation development; potential for drug precipitation from the emulsion.Selection of oil, surfactant, and co-solvent; phase diagram construction.

Visual Guides and Workflows

The following diagrams illustrate key troubleshooting workflows and experimental concepts.

G Troubleshooting Workflow for Solubility Issues cluster_troubleshoot Optimization Strategies start Start: Compound is poorly soluble stock_sol Prepare concentrated stock in 100% DMSO or DMF start->stock_sol dilute Dilute stock into aqueous medium stock_sol->dilute check_precip Does it precipitate? dilute->check_precip success Success: Proceed with experiment check_precip->success No troubleshoot Troubleshoot check_precip->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc ph_adjust 2. Adjust buffer pH troubleshoot->ph_adjust cosolvent 3. Add a co-solvent (e.g., Ethanol, PEG 400) troubleshoot->cosolvent surfactant 4. Add a surfactant (e.g., Tween 80) troubleshoot->surfactant formulation Still issues? Consider advanced formulation (Solid Dispersion, Nanosuspension, etc.) surfactant->formulation If for in vivo use

Caption: A logical workflow for addressing solubility issues in experiments.

Caption: Diagram of a drug molecule forming a soluble inclusion complex.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, which can significantly enhance the dissolution rate of 5H-triazino[5,6-b]indole-3-thiol.

Materials:

  • 5H-triazino[5,6-b]indole-3-thiol

  • Hydrophilic carrier (e.g., Povidone (PVP K30), Soluplus®, or a poloxamer)

  • Volatile organic solvent capable of dissolving both the drug and the carrier (e.g., methanol, ethanol, or a mixture thereof)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Selection of Carrier: Choose a suitable hydrophilic carrier. A 1:1, 1:2, and 1:5 drug-to-carrier weight ratio are good starting points for screening.

  • Dissolution: Accurately weigh the drug and the carrier and dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Powder X-Ray Diffraction (PXRD) to check for the absence of crystallinity.

  • Dissolution Testing: Compare the dissolution profile of the prepared solid dispersion to that of the pure drug in a relevant aqueous buffer to quantify the improvement in solubility and dissolution rate.

G Workflow for Solid Dispersion Preparation step1 1. Dissolve Drug and Carrier (e.g., PVP) in Organic Solvent step2 2. Evaporate Solvent using Rotary Evaporator step1->step2 step3 3. Form Solid Film step2->step3 step4 4. Dry under Vacuum to Remove Residual Solvent step3->step4 step5 5. Pulverize and Sieve to create a fine powder step4->step5 step6 6. Characterize (DSC, PXRD) to confirm amorphous state step5->step6 step7 7. Perform Dissolution Test to assess improvement step6->step7

Caption: A step-by-step workflow for the solvent evaporation method.

References

reducing neurotoxicity of 5H-triazino[5,6-b]indole-3-thiol derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5H-triazino[5,6-b]indole-3-thiol derivatives. The focus is on addressing and mitigating potential neurotoxicity during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Some of my 5H-triazino[5,6-b]indole-3-thiol derivatives are showing signs of neurotoxicity in my primary neuronal cultures. What are the potential mechanisms?

A1: Neurotoxicity of heterocyclic compounds can arise from several mechanisms. Key pathways to consider include the induction of oxidative stress, excitotoxicity, inflammation, and apoptosis. For instance, some compounds might inhibit mitochondrial function, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage. Additionally, interference with crucial signaling pathways, such as the Wnt/β-catenin pathway, which is involved in neuronal survival, could contribute to neurotoxic effects.

Q2: How can I proactively assess the neurotoxicity of my newly synthesized derivatives?

A2: A tiered approach to neurotoxicity assessment is recommended. Initial screening can be performed using in vitro models like SH-SY5Y neuroblastoma cells or primary neuronal cultures.[1][2] Cytotoxicity can be evaluated using assays such as the MTT assay to measure cell viability. Further mechanistic studies can involve measuring markers for oxidative stress (e.g., ROS levels), apoptosis (e.g., caspase-3 activity), and neuroinflammation (e.g., cytokine levels).[3][4] For promising candidates with low in vitro toxicity, in vivo assessments using rodent models can be conducted to evaluate behavioral changes and perform histopathological analysis of brain tissue.[5]

Q3: Are there any structural modifications I can make to the 5H-triazino[5,6-b]indole-3-thiol scaffold to reduce neurotoxicity?

A3: Structure-activity relationship (SAR) studies are crucial. While specific modifications for the 3-thiol scaffold need empirical testing, general strategies for reducing toxicity in related heterocyclic compounds include:

  • Introducing bulky or halo substituents: In some series of 6,8-halo-substituted-2H-[1][2][5]triazino[5,6-b]indole-3(5H)-ones, certain substitutions led to compounds with excellent anticonvulsant activity and no neurotoxicity.[5]

  • Modulating lipophilicity: Optimizing the lipophilicity of your compounds can affect their ability to cross the blood-brain barrier and their off-target interactions.

  • Adding neuroprotective moieties: Incorporating functional groups with known antioxidant or anti-inflammatory properties may counteract intrinsic toxic effects.

Q4: Can co-treatment with other agents help mitigate the neurotoxicity of my compounds?

A4: Yes, co-administration of neuroprotective agents can be a valid strategy, particularly in mechanistic studies. Antioxidants like N-acetylcysteine or ascorbic acid could be used to counteract oxidative stress-induced toxicity.[6] If a specific pathway is implicated, using agonists or antagonists of that pathway can help elucidate the mechanism of toxicity and potentially reverse it. For example, activators of the Wnt/β-catenin signaling pathway have shown neuroprotective effects in the context of other triazine derivatives.[7]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in initial MTT assays with a new derivative.
Possible Cause Troubleshooting Step
Compound insolubility or aggregation Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. Test the effect of the vehicle alone as a control. Consider using a lower concentration of the vehicle.
Off-target effects Perform target engagement assays to confirm the compound is interacting with its intended molecular target. Screen for activity against a panel of common off-targets known to cause cytotoxicity.
Induction of apoptosis or necrosis Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). This will provide insight into the cell death mechanism.
Mitochondrial dysfunction Assess mitochondrial membrane potential (e.g., using JC-1 staining) and cellular ATP levels to determine if the compound is affecting mitochondrial health.
Problem 2: In vivo experiments show behavioral deficits or motor impairment in animal models.
Possible Cause Troubleshooting Step
Direct neurotoxicity Perform a dose-response study to determine the threshold for neurotoxic effects. Conduct histopathological examination of the brain to look for neuronal damage. The rotarod test can be used to specifically assess motor impairment.[5]
General toxicity Monitor the overall health of the animals, including weight loss and changes in food and water intake. Perform basic blood work to check for signs of systemic toxicity.
Pharmacokinetic issues Analyze the pharmacokinetic profile of the compound to determine its concentration in the brain and plasma over time. High, sustained brain concentrations may lead to toxicity.

Quantitative Data Summary

Table 1: In Vitro Neuroprotective and Cytotoxic Activities of Selected Triazinoindole Derivatives

CompoundAssayCell LineConcentration/IC50EffectReference
Compound 23e AChE Inhibition-IC50: 0.56 ± 0.02 µMPotent inhibition[1]
BuChE Inhibition-IC50: 1.17 ± 0.09 µMModerate inhibition[1]
H2O2-induced toxicitySH-SY5YConcentration-dependentNeuroprotective[1]
Aβ-induced toxicitySH-SY5YConcentration-dependentNeuroprotective[1]
CytotoxicitySH-SY5YNot specifiedNo significant toxicity[1]
Compound 3k AntiproliferativeHEK293 (normal cells)Not specifiedLower cytotoxicity than VLX600[8]
AntiproliferativeA549, MCF-7, Hela, HepG-2 (cancer cells)IC50: 0.59-1.31 µMPotent anticancer activity[8]

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment using MTT Assay
  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5H-triazino[5,6-b]indole-3-thiol derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Rotarod Test for In Vivo Neurotoxicity (Motor Coordination)
  • Apparatus: Use a standard rotarod apparatus for mice or rats.

  • Acclimation and Training: Acclimate the animals to the testing room for at least 1 hour before the experiment. Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Testing: At various time points after administration (e.g., 30, 60, 120 minutes), place the animal on the rotating rod.

  • Data Collection: Record the latency to fall from the rod. A significant decrease in the latency to fall compared to the vehicle-treated group indicates potential neurotoxicity.[5]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Neurotoxicity Screening cluster_invivo In Vivo Neurotoxicity Assessment synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) purification->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay mechanistic_assays Mechanistic Assays (ROS, Caspase, etc.) cytotoxicity_assay->mechanistic_assays animal_model Rodent Model mechanistic_assays->animal_model Promising Candidates behavioral_tests Behavioral & Motor Tests (e.g., Rotarod) animal_model->behavioral_tests histopathology Histopathology behavioral_tests->histopathology

Caption: Workflow for assessing the neurotoxicity of novel compounds.

signaling_pathway Simplified Wnt/β-catenin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK3β Frizzled->GSK3b Inhibition beta_catenin_destruction β-catenin Destruction Complex GSK3b->beta_catenin_destruction Activation beta_catenin β-catenin beta_catenin_destruction->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF target_genes Target Gene Expression (Neuronal Survival) TCF_LEF->target_genes Activation

Caption: The Wnt/β-catenin signaling pathway in neuronal survival.

References

Technical Support Center: Optimizing S-Alkylation of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the S-alkylation of 5H-triazino[5,6-b]indole-3-thiol. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the S-alkylation of 5H-triazino[5,6-b]indole-3-thiol?

A1: The S-alkylation of 5H-triazino[5,6-b]indole-3-thiol typically involves the deprotonation of the thiol group with a suitable base to form a thiolate anion, which then acts as a nucleophile and attacks an alkylating agent (e.g., an alkyl halide) to form the corresponding S-alkylated product.

Q2: Which alkylating agents are suitable for this reaction?

A2: A variety of alkylating agents can be employed, including but not limited to:

  • Alkyl halides: Methyl iodide, ethyl bromide, benzyl bromide, propargyl bromide, and allyl bromide are commonly used.[1]

  • Alkyl sulfates: Dimethyl sulfate and diethyl sulfate can also be effective.

  • Epoxides: Ring-opening of epoxides with the thiolate can introduce a β-hydroxyalkyl group.

  • α-Halo ketones and esters: These can be used to introduce functionalized alkyl chains.

Q3: What are the most common side reactions to be aware of?

A3: The most significant side reaction is the potential for N-alkylation at one of the nitrogen atoms in the triazine or indole ring system. The regioselectivity (S- versus N-alkylation) is a critical aspect to control during this reaction. Polyalkylation, where more than one alkyl group is added, can also occur, particularly if a strong base is used in excess.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (5H-triazino[5,6-b]indole-3-thiol) should diminish and a new spot for the S-alkylated product should appear. It is advisable to use a co-spot of the starting material to accurately track the reaction's completion.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue that can be attributed to several factors. This guide will help you systematically troubleshoot the problem.

Potential Cause Troubleshooting Steps
Insufficient Basicity The thiol proton needs to be removed to form the reactive thiolate. If the base is too weak, the concentration of the nucleophile will be low. Consider using a stronger base (see Table 1).
Poor Solubility The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Try a different solvent or a solvent mixture (see Table 2).
Inactive Alkylating Agent The alkylating agent may have degraded. Use a fresh bottle or purify the existing one. For liquid alkylating agents, distillation can be effective.
Low Reaction Temperature The reaction may have a significant activation energy. Try increasing the reaction temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C).
Steric Hindrance If either the triazinoindole core or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, longer reaction times and higher temperatures may be necessary.
Issue 2: Presence of Multiple Products (Poor Selectivity)

The formation of multiple products often points to a lack of regioselectivity, with both S- and N-alkylation occurring.

Potential Cause Troubleshooting Steps
N-Alkylation This is a common side reaction. The choice of base and solvent plays a crucial role in directing the selectivity. Generally, polar aprotic solvents and weaker bases favor S-alkylation. Harder bases may favor N-alkylation. Experiment with different base/solvent combinations (see Tables 1 & 2).
Polyalkylation The use of a strong base in excess can lead to deprotonation and subsequent alkylation at multiple sites. Use a stoichiometric amount of a weaker base, or add the alkylating agent slowly to a solution of the thiolate.
Decomposition The starting material or product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer period. Ensure an inert atmosphere if your compounds are sensitive to oxygen.

Data Presentation

Table 1: Influence of Base on S-Alkylation
Base Typical pKa of Conjugate Acid Comments
Sodium Hydroxide (NaOH)~15.7A strong, common base. Can lead to N-alkylation.
Potassium Carbonate (K₂CO₃)~10.3A milder base, often favoring S-alkylation.
Sodium Ethoxide (NaOEt)~16A strong base, typically used in alcoholic solvents.
Triethylamine (Et₃N)~10.7An organic base, can be less effective but may improve selectivity.
Sodium Hydride (NaH)~35A very strong, non-nucleophilic base. Use with caution as it may promote polyalkylation.
Table 2: Influence of Solvent on S-Alkylation
Solvent Type Comments
Dimethylformamide (DMF)Polar AproticGood for dissolving the starting material and salts.
Acetonitrile (MeCN)Polar AproticAnother good option for promoting Sₙ2 reactions.
Ethanol (EtOH)Polar ProticCan participate in the reaction; may favor S-alkylation.
Tetrahydrofuran (THF)Nonpolar AproticA less polar option, may require a stronger base.
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solvent for this type of reaction, often used with NaOH.[2]

Experimental Protocols

General Protocol for S-Alkylation of 5H-triazino[5,6-b]indole-3-thiol

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: To a solution of 5H-triazino[5,6-b]indole-3-thiol (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol), add the base (1.1-1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Thiolate Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the thiolate anion.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and stir.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then with a cold, non-polar solvent (e.g., hexane or ether) to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Example Protocol: Synthesis of 3-(but-3-en-1-ylthio)-5H-[1][2][3]triazino[5,6-b]indole

This protocol is adapted from a literature procedure and resulted in a 39% yield.

  • A mixture of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol (0.43 g, 2 mmol) and NaOH (0.12 g, 3 mmol) in DMSO (10 mL) and water (1 mL) is stirred at room temperature for 1 hour.

  • 4-Bromo-1-butene (0.32 g, 2.4 mmol) is added, and the mixture is stirred at approximately 20 °C for 1.5 hours.

  • The reaction mixture is then poured into water.

  • The resulting yellow precipitate is collected by filtration, washed with water, and dried to afford the product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5H-triazino[5,6-b]indole-3-thiol in solvent add_base Add Base start->add_base thiolate Stir to form thiolate add_base->thiolate add_alkylating Add Alkylating Agent thiolate->add_alkylating react Stir at desired temperature add_alkylating->react quench Pour into water react->quench filter Filter precipitate quench->filter wash Wash with water and organic solvent filter->wash purify Recrystallize or Column Chromatography wash->purify selectivity_pathway cluster_products Possible Products start 5H-triazino[5,6-b]indole-3-thiolate s_alkylation S-Alkylated Product start->s_alkylation Desired Pathway (Favored by mild base, polar aprotic solvent) n_alkylation N-Alkylated Product(s) start->n_alkylation Side Reaction (Can be favored by strong base) troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? base Base Issue? start->base solvent Solubility Issue? start->solvent reagent Reagent Quality? start->reagent temp Temperature Issue? start->temp change_base Use stronger base (e.g., NaH, NaOEt) base->change_base change_solvent Try different solvent (e.g., DMF, DMSO) solvent->change_solvent fresh_reagent Use fresh alkylating agent reagent->fresh_reagent increase_temp Increase reaction temperature temp->increase_temp

References

Technical Support Center: 5H-triazino[5,6-b]indole-3-thiol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5H-triazino[5,6-b]indole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of 5H-triazino[5,6-b]indole-3-thiol?

A1: The primary challenges in characterizing 5H-triazino[5,6-b]indole-3-thiol stem from several of its structural features:

  • Thiol Group Reactivity: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This complicates analysis as you may have a mixture of the monomer and dimer.[1]

  • Thiol-Thione Tautomerism: This compound can exist in equilibrium between the thiol and thione tautomeric forms. This can result in complex spectroscopic data, with multiple peaks corresponding to a single compound.

  • Poor Solubility: The planar, heterocyclic nature of the triazinoindole core can lead to low solubility in common NMR solvents, making it difficult to obtain high-quality spectra.

  • Ambiguous Spectroscopic Signals: The proton of the thiol group can be broad and difficult to identify in ¹H NMR spectra, and may even be absent if it exchanges with residual water in the solvent.[2] Similarly, the N-H protons of the indole and triazine rings can also be broad.

Q2: How can I confirm the presence of the thiol group?

A2: Confirming the thiol group can be challenging. Here are a few methods:

  • ¹H NMR with D₂O Exchange: The thiol proton signal, although potentially broad, should disappear upon addition of a drop of deuterium oxide (D₂O) to the NMR tube due to proton-deuterium exchange.[1]

  • ¹³C NMR: Look for the carbon atom attached to the sulfur. Its chemical shift can provide evidence for the thiol or thione form.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion.[3] Fragmentation patterns may also provide clues, though disulfide dimers can sometimes fragment back to the monomer.[1]

  • Chemical Derivatization: Reacting the thiol with a derivatizing agent, such as an alkylating agent, can yield a product with a more easily characterizable NMR spectrum.

  • Ellman's Test: This is a colorimetric chemical test using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) that is specific for thiols.[1]

Q3: My elemental analysis results for nitrogen and sulfur are inconsistent. What could be the cause?

A3: Inconsistent elemental analysis for nitrogen and sulfur-rich compounds can be due to:

  • Incomplete Combustion: These compounds can be difficult to combust completely, leading to inaccurate results.[4][5] Ensure the combustion temperature and oxygen flow are optimal for your elemental analyzer.

  • Hygroscopic Nature: The compound may absorb atmospheric moisture, altering its elemental composition. Ensure the sample is thoroughly dried before analysis.

  • Presence of Impurities: Residual solvents or synthetic byproducts will affect the elemental ratios. Purity should be confirmed by another method like HPLC prior to analysis.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad or absent -SH proton peak in ¹H NMR - Proton exchange with residual water.- Intermediate rate of exchange on the NMR timescale.- Presence of paramagnetic impurities.- Use a freshly opened, anhydrous deuterated solvent.- Add a drop of D₂O to confirm exchange.[1]- Run the spectrum at a lower temperature to slow down exchange.- Pass the sample through a small plug of silica gel to remove paramagnetic impurities.
Complex ¹H or ¹³C NMR spectrum with more peaks than expected - Presence of thiol-thione tautomers.- Formation of disulfide dimer.- Sample degradation.- Run 2D NMR experiments (COSY, HSQC, HMBC) to aid in assigning peaks.[6]- Check the purity of the sample by HPLC-MS.- Re-purify the sample and re-acquire the spectra immediately.
Poor solubility in common NMR solvents (e.g., CDCl₃, Acetone-d₆) - High crystallinity and intermolecular hydrogen bonding.- Try more polar aprotic solvents like DMSO-d₆.- Gently warm the NMR tube to aid dissolution.- If solubility is still an issue, consider solid-state NMR.
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Peak corresponding to the disulfide dimer is observed - Oxidation of the thiol group during sample preparation or in the mass spectrometer source.- Prepare samples fresh and analyze them promptly.- Use a mild ionization technique like Electrospray Ionization (ESI) in negative mode to deprotonate the thiol.- Add a reducing agent like dithiothreitol (DTT) to the sample, if compatible with your analysis.
Ambiguous fragmentation pattern - Complex rearrangement of the heterocyclic core upon ionization.- Use tandem mass spectrometry (MS/MS) to isolate the parent ion and control its fragmentation.- Compare the fragmentation pattern to that of structurally similar compounds if available.[7]
HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Broad or tailing peaks - Interaction of the thiol or amine groups with the stationary phase.- Poor solubility in the mobile phase.- Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of amine groups.- Consider a different stationary phase (e.g., a C8 instead of a C18).- Optimize the mobile phase composition to improve solubility.
Multiple peaks for a pure sample - On-column conversion between tautomers.- On-column degradation.- Vary the mobile phase pH and temperature to see if the peak ratios change, which can indicate tautomerism.- Ensure the mobile phase and sample diluent are compatible and do not cause degradation.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Analysis

A general method for the analysis of indole and triazine compounds can be adapted for 5H-triazino[5,6-b]indole-3-thiol.[8][9]

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically in the 254-320 nm range for such chromophores).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Visualizations

Experimental Workflow for Characterization

G Figure 1. General workflow for the characterization of 5H-triazino[5,6-b]indole-3-thiol. cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_purity Purity & Identity Confirmation synthesis Synthesis of 5H-triazino[5,6-b]indole-3-thiol purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure Elucidation ms Mass Spectrometry (HRMS, MS/MS) nmr->ms Confirm Molecular Weight ftir FTIR Spectroscopy ms->ftir Confirm Functional Groups uvvis UV-Vis Spectroscopy ftir->uvvis Determine Chromophore hplc HPLC Analysis uvvis->hplc Assess Purity elemental Elemental Analysis (CHNS) hplc->elemental Confirm Elemental Composition final_structure Confirmed Structure elemental->final_structure Final Confirmation G Figure 2. Potential equilibria of 5H-triazino[5,6-b]indole-3-thiol in solution. Thiol Thiol Tautomer (5H-triazino[5,6-b]indole-3-thiol) Thione Thione Tautomer (2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione) Thiol->Thione Tautomerization Dimer Disulfide Dimer Thiol->Dimer Oxidation

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Triazinoindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of triazinoindole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of our triazinoindole compound?

A1: The oral bioavailability of a compound is primarily influenced by its aqueous solubility and intestinal permeability.[1] Triazinoindole compounds, like many other nitrogen-containing heterocyclic molecules, often exhibit poor oral bioavailability due to one or a combination of the following factors:

  • Low Aqueous Solubility: Many triazinoindole derivatives have a rigid, planar structure that can lead to strong crystal lattice energy and, consequently, low solubility in gastrointestinal fluids. This is a common issue for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[2][3][4][5]

  • Poor Permeability: The presence of multiple polar functional groups can increase the hydrogen bonding potential of the molecule, hindering its ability to passively diffuse across the lipid-rich intestinal membrane.[6]

  • First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.

  • Efflux Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein, in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption.

Q2: How can we improve the solubility of our triazinoindole compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs. The choice of method often depends on the physicochemical properties of the specific triazinoindole derivative.

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[3][7] Techniques include:

    • Micronization: Reduces particle size to the micron range (1-10 µm).

    • Nanonization (Nanosuspensions): Further reduces particle size to the nanometer range (200-600 nm), significantly increasing the surface area and dissolution velocity.[3][8]

  • Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[9][10] This can be achieved by:

    • Melting (Fusion) Method: The drug and carrier are melted together and then solidified.[7]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[10]

  • Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the poorly soluble drug within their hydrophobic core, forming a more soluble inclusion complex.[2]

  • Use of Co-solvents and Surfactants:

    • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a nonpolar drug.

    • Surfactants: These can improve wetting of the solid drug particles and can form micelles to solubilize the drug.

  • Salt Formation: For ionizable triazinoindole compounds, forming a salt can significantly increase aqueous solubility.[9]

Q3: What approaches can be taken to enhance the intestinal permeability of our compound?

A3: If poor permeability is the limiting factor, the following strategies can be considered:

  • Prodrug Approach: The chemical structure of the triazinoindole compound can be modified to create a more permeable "prodrug."[1][11] This prodrug is then converted back to the active parent drug in the body.[1][11] A common strategy is to add a lipophilic moiety to mask polar functional groups, thereby increasing passive diffusion.[6][12]

  • Lipid-Based Formulations: These formulations can enhance drug dissolution and absorption by stimulating bile salt secretion, reducing gastric emptying, and promoting lymphatic uptake.[13] Examples include:

    • Lipid solutions and suspensions

    • Microemulsions and nanoemulsions

    • Self-emulsifying drug delivery systems (SEDDS)[14][15]

    • Solid lipid nanoparticles (SLNs)[2][16]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[17][18] Examples include fatty acids, surfactants, and bile salts.[13][18]

  • Ion Pairing: For ionizable drugs, co-administration with a lipophilic counterion can form a neutral ion pair with increased membrane permeability.[13]

Q4: What in vitro assays can we use to assess the oral bioavailability of our triazinoindole compound?

A4: A variety of in vitro models are available to predict the oral bioavailability of a compound before proceeding to more complex and costly in vivo studies.[19]

  • Solubility Assays:

    • Kinetic and Thermodynamic Solubility: These assays determine the solubility of the compound under different conditions (e.g., pH, presence of bile salts) to mimic the gastrointestinal environment.

  • Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that uses an artificial lipid membrane to predict passive diffusion.[20]

    • Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.[21] It can assess both passive diffusion and the involvement of active transport and efflux mechanisms.

  • In Vitro Dissolution Testing: This measures the rate and extent to which the drug dissolves from its formulation in a simulated gastrointestinal fluid.

  • In Vitro Metabolism Studies:

    • Liver Microsomes: These subcellular fractions contain many of the drug-metabolizing enzymes and are used to assess the metabolic stability of the compound.[21]

    • Hepatocytes: These are whole liver cells that provide a more complete picture of hepatic metabolism.[22]

Q5: Which animal models are most suitable for in vivo pharmacokinetic studies of our triazinoindole compound?

A5: The choice of animal model is crucial for obtaining relevant preclinical pharmacokinetic data.[23]

  • Rodents (Rats and Mice): These are the most commonly used models for initial bioavailability and pharmacokinetic screening due to their small size, ease of handling, and cost-effectiveness.[23][24][25] The rat model, in particular, has drug transporters similar to humans, making it a good predictor for oral drug absorption.[24]

  • Dogs: The gastrointestinal physiology of dogs is in some aspects closer to humans than that of rodents, especially concerning gastric pH. This makes them a useful model for drugs whose absorption is pH-dependent.[24]

  • Non-Human Primates: While more expensive and ethically complex to use, non-human primates often provide the most predictive data for human pharmacokinetics due to their close physiological and genetic similarity.[25]

It is often beneficial to use multiple species in metabolism studies to account for interspecies differences in drug metabolism.[25]

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability in preclinical animal studies.
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize the solid-state properties of the compound (polymorphism, crystallinity).2. Perform solubility studies in biorelevant media (e.g., FaSSIF, FeSSIF).3. Consider formulation strategies to enhance solubility, such as micronization, nanosuspensions, or solid dispersions.[2]
Low intestinal permeability 1. Conduct a Caco-2 permeability assay to assess both passive and active transport.2. If efflux is suspected, repeat the Caco-2 assay with a known P-glycoprotein inhibitor.3. Explore permeability enhancement strategies like the prodrug approach or lipid-based formulations.[11][13]
High first-pass metabolism 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes from the preclinical species and humans.[21][22]2. Identify the major metabolites and the enzymes involved.3. If metabolism is extensive, consider chemical modifications to block the metabolic sites or develop a prodrug that bypasses first-pass metabolism.
Problem 2: Promising in vitro data does not translate to in vivo efficacy.
Potential Cause Troubleshooting Steps
Inadequate in vitro-in vivo correlation (IVIVC) 1. Re-evaluate the in vitro models used. Ensure the conditions (e.g., pH, incubation time) are relevant to the in vivo situation.[19]2. For solubility, ensure testing in biorelevant media that mimic the fasted and fed states.3. For permeability, consider the limitations of the Caco-2 model and supplement with other assays if necessary.
Formulation-dependent absorption 1. Test different formulations in vivo to determine the impact of excipients and drug delivery systems on absorption.2. For solid dispersions, investigate the potential for in vivo recrystallization of the amorphous drug.
Food effects 1. Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on drug absorption.

Quantitative Data Summary

Formulation Strategy Compound Type Fold Increase in Bioavailability (Example) Reference
Prodrug (L-valyl ester) Zanamivir (polar antiviral)3-fold higher uptake in PEPT1 expressing cells[12]
Prodrug (amino acid conjugates) Guanidine oseltamivir carboxylate (polar antiviral)2-5 fold increased intestinal permeability[12]
Solid Dispersion (1:4 Drug:PEG ratio) Resveratrol (BCS Class II)Significant increase in aqueous solubility and dissolution[10]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of a triazinoindole compound and assess its potential for active transport or efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.

  • Permeability Study (Apical to Basolateral): a. The test compound is added to the apical (AP) side of the Transwell® insert. b. At various time points, samples are taken from the basolateral (BL) side. c. The concentration of the compound in the BL samples is quantified by LC-MS/MS.

  • Permeability Study (Basolateral to Apical): a. The test compound is added to the BL side. b. At various time points, samples are taken from the AP side. c. The concentration of the compound in the AP samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a triazinoindole compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose via the tail vein to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assays formulation Formulation Strategies (e.g., Solid Dispersion, Prodrug) solubility->formulation permeability Permeability Assays (PAMPA, Caco-2) permeability->formulation metabolism Metabolism Studies (Microsomes, Hepatocytes) metabolism->formulation pk_studies Pharmacokinetic Studies (Animal Models) formulation->pk_studies decision Proceed to Further Development? pk_studies->decision bioavailability_issue Poor Oral Bioavailability bioavailability_issue->solubility bioavailability_issue->permeability bioavailability_issue->metabolism decision->formulation Iterate/Optimize success Successful Oral Formulation decision->success Yes

Caption: Workflow for overcoming poor oral bioavailability.

formulation_strategies cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement start Poorly Soluble/ Permeable Compound particle_size Particle Size Reduction (Micronization, Nanonization) start->particle_size solid_dispersion Solid Dispersion start->solid_dispersion complexation Complexation (Cyclodextrins) start->complexation prodrug Prodrug Approach start->prodrug lipid_formulation Lipid-Based Formulations start->lipid_formulation permeation_enhancers Permeation Enhancers start->permeation_enhancers end Improved Bioavailability particle_size->end solid_dispersion->end complexation->end prodrug->end lipid_formulation->end permeation_enhancers->end

Caption: Strategies for bioavailability enhancement.

signaling_pathway_example receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates triazinoindole Triazinoindole Compound triazinoindole->receptor Binds/Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces Gene Expression

Caption: Example signaling pathway for a triazinoindole compound.

References

troubleshooting 5H-triazino[5,6-b]indole-3-thiol in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5H-triazino[5,6-b]indole-3-thiol in in vitro assays. Our goal is to help you identify and resolve sources of variability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during in vitro assays with 5H-triazino[5,6-b]indole-3-thiol.

1. Why am I seeing high variability between my replicate wells?

High variability between replicates is a common issue and can often be traced back to several factors.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability.

  • Compound Precipitation: 5H-triazino[5,6-b]indole-3-thiol may have limited solubility in aqueous media, leading to precipitation at higher concentrations.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell health.[1]

Troubleshooting Guide:

Potential Cause Recommended Solution Rationale
Inconsistent Cell SeedingEnsure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and consider a "reverse pipetting" technique.Promotes a uniform cell density across all wells.[1]
Compound PrecipitationVisually inspect for precipitate after adding the compound to the media. If observed, lower the final concentration or try a different dilution method. Sonication of the stock solution before dilution may also help.Ensures the compound is fully dissolved and available to the biological system.[1]
Edge Effects in PlatesAvoid using the outermost wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.Minimizes evaporation and temperature gradients that can affect results in the outer wells.[1]

2. My compound's activity seems to decrease over time. What could be the cause?

The thiol group in 5H-triazino[5,6-b]indole-3-thiol makes it susceptible to oxidation, which can lead to a loss of biological activity.

  • Oxidation of the Thiol Group: The sulfhydryl (-SH) group can be oxidized to form disulfide bonds or other oxidized species, altering the compound's structure and function.[2]

  • Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation.

Troubleshooting Guide:

Potential Cause Recommended Solution Rationale
Oxidation of Thiol GroupPrepare fresh stock solutions for each experiment. If using a buffer, ensure it is degassed. Consider adding a reducing agent like dithiothreitol (DTT) to your assay buffer if compatible with your experimental system.Minimizes oxidation of the sensitive thiol group.
Improper StorageAliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light.[3]Preserves the integrity of the compound over time.

3. I am observing inconsistent IC50 values between experiments. How can I improve consistency?

Inconsistent IC50 values often point to subtle variations in experimental conditions.

  • Cell Health and Passage Number: The metabolic state and passage number of your cells can significantly impact their response to a compound.

  • Assay Incubation Time: The duration of compound exposure can affect the observed potency.

  • Reagent Variability: Batch-to-batch variation in reagents, such as serum, can introduce variability.

Troubleshooting Guide:

Potential Cause Recommended Solution Rationale
Variable Cell HealthUse cells within a consistent and low passage number range. Regularly check for viability and morphology.Ensures a consistent biological system for each experiment.
Inconsistent Incubation TimeStrictly adhere to the same incubation times for all experiments.Standardizes the duration of compound exposure.
Reagent VariabilityUse the same lot of critical reagents (e.g., serum, media) for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency.Minimizes variability introduced by different reagent batches.

Quantitative Data Summary

The following table provides recommended starting parameters for in vitro assays with 5H-triazino[5,6-b]indole-3-thiol and highlights potential sources of quantitative variability.

Parameter Recommended Starting Range Potential Source of Variability
Compound Concentration 0.1 µM to 100 µM for initial screening- Inaccurate dilutions- Compound precipitation
DMSO Concentration ≤ 0.5%- Solvent-induced cytotoxicity at higher concentrations
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)- Inconsistent cell numbers per well
Incubation Time 24 - 72 hours- Variation in exposure time between experiments
Serum Concentration 5 - 10%- Batch-to-batch variation in serum

Experimental Protocols

Generic Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of 5H-triazino[5,6-b]indole-3-thiol against a purified enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5). Degas the buffer to minimize oxidation of the thiol compound.
  • Enzyme Solution: Prepare a working solution of the enzyme in assay buffer.
  • Substrate Solution: Prepare a working solution of the enzyme's substrate in assay buffer.
  • Compound Stock Solution: Prepare a 10 mM stock solution of 5H-triazino[5,6-b]indole-3-thiol in 100% DMSO.

2. Assay Procedure (96-well plate format):

  • Add 2 µL of serially diluted 5H-triazino[5,6-b]indole-3-thiol or DMSO (vehicle control) to the appropriate wells.
  • Add 48 µL of enzyme solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding 50 µL of the substrate solution to each well.
  • Read the plate at appropriate intervals using a plate reader (e.g., measuring absorbance or fluorescence).

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Troubleshooting Workflow for Assay Variability Start High Assay Variability Observed CheckReplicates Check Intra-plate Replicate Variability Start->CheckReplicates CheckInterAssay Check Inter-assay Reproducibility Start->CheckInterAssay InconsistentSeeding Inconsistent Cell Seeding? CheckReplicates->InconsistentSeeding CompoundDegradation Compound Degradation? CheckInterAssay->CompoundDegradation CompoundPrecipitation Compound Precipitation? InconsistentSeeding->CompoundPrecipitation No SolutionSeeding Optimize Seeding Protocol InconsistentSeeding->SolutionSeeding Yes EdgeEffects Edge Effects? CompoundPrecipitation->EdgeEffects No SolutionPrecipitation Lower Concentration / Change Solvent CompoundPrecipitation->SolutionPrecipitation Yes SolutionEdgeEffects Avoid Outer Wells EdgeEffects->SolutionEdgeEffects Yes End Consistent Results EdgeEffects->End No CellHealth Variable Cell Health? CompoundDegradation->CellHealth No SolutionDegradation Prepare Fresh Stock / Aliquot CompoundDegradation->SolutionDegradation Yes ReagentVariation Reagent Variation? CellHealth->ReagentVariation No SolutionCellHealth Standardize Passage Number CellHealth->SolutionCellHealth Yes SolutionReagentVariation Use Same Reagent Lot ReagentVariation->SolutionReagentVariation Yes ReagentVariation->End No SolutionSeeding->End SolutionPrecipitation->End SolutionEdgeEffects->End SolutionDegradation->End SolutionCellHealth->End SolutionReagentVariation->End Potential Instability Pathway of 5H-triazino[5,6-b]indole-3-thiol ActiveCompound 5H-triazino[5,6-b]indole-3-thiol (Active Form, -SH) Dimer Disulfide Dimer (Inactive, -S-S-) ActiveCompound->Dimer Oxidation FurtherOxidation Further Oxidized Species (e.g., Sulfonic Acid, -SO3H) ActiveCompound->FurtherOxidation Strong Oxidation OxidizingAgent Oxidizing Agents (e.g., O2, H2O2) OxidizingAgent->ActiveCompound LossOfActivity Loss of Biological Activity Dimer->LossOfActivity FurtherOxidation->LossOfActivity

References

Technical Support Center: Purification of 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5H-triazino[5,6-b]indole-3-thiol. The following sections detail purification techniques, address common experimental issues, and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: My purified 5H-triazino[5,6-b]indole-3-thiol appears discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A1: Discoloration is often due to aerial oxidation of the thiol group to form disulfides or other degradation byproducts. Thiols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during steps involving heating. Using degassed solvents can also help. If the product is already discolored, consider re-purification by recrystallization with the addition of a small amount of a reducing agent like dithiothreitol (DTT) or by using column chromatography with solvents that have been purged with an inert gas.[1][2]

Q2: What is the best solvent system for the recrystallization of 5H-triazino[5,6-b]indole-3-thiol?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For triazinoindole derivatives, polar aprotic solvents are often a good starting point. A common approach is to use a solvent mixture. For instance, you could dissolve the crude product in a minimal amount of a good solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature and then slowly add a poor solvent like water or ethanol until turbidity is observed. Allowing this solution to cool slowly should yield crystals. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.[3][4]

Q3: I am getting a low yield after recrystallization. What are the common reasons and how can I improve it?

A3: Low recovery is a common issue in recrystallization.[3] The primary causes include:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. Ensure your funnel and receiving flask are pre-heated.[3] To improve your yield, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again.[3]

Q4: During column chromatography, my compound is streaking or not moving from the baseline. What should I do?

A4: This issue typically points to a problem with the chosen solvent system or interactions with the stationary phase.

  • Poor Solubility/High Polarity: The compound may be too polar for the selected mobile phase. You need to increase the polarity of your eluent. For silica gel chromatography, this often means increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).

  • Acidic Nature: The thiol group and the triazinoindole core have acidic protons. These can lead to strong interactions with the silica gel, causing streaking. To mitigate this, you can add a small amount of a modifier to your eluent, such as acetic acid or formic acid (e.g., 0.1-1%), to protonate the compound and reduce tailing.[5] Conversely, if the compound is sensitive to acid, a basic modifier like triethylamine might be used.[5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of 5H-triazino[5,6-b]indole-3-thiol.

Problem Potential Cause Recommended Solution
Product is an oil or fails to crystallize The compound may have significant impurities that are inhibiting crystal lattice formation. The chosen solvent may not be appropriate.Try to purify a small sample by another method, such as column chromatography, to obtain a pure seed crystal. Add the seed crystal to the supersaturated solution to induce crystallization.[3] Re-evaluate your solvent choice through systematic solubility testing.
Formation of Disulfide Impurity The thiol group is sensitive to oxidation, especially in the presence of air and at elevated temperatures.Purge all solvents with an inert gas (N₂ or Ar) before use. Work under an inert atmosphere. Consider adding a small amount of a reducing agent like triphenylphosphine to the purification solvents, but be aware that this will need to be removed in a subsequent step.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.Optimize the mobile phase. Try using a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system).[5] Employing gradient elution, where the solvent polarity is gradually increased, can improve separation. If using silica, consider switching to a different stationary phase like alumina (acidic, neutral, or basic) or reverse-phase silica (C18).[2][6]
Low purity after a single purification step The crude material contains a high level of impurities.A single purification technique may not be sufficient.[7] Consider a multi-step purification process. For example, perform an initial recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 5H-triazino[5,6-b]indole-3-thiol. Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like DMF/water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the appropriate solvent system. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.[5] Silica gel is a common stationary phase.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[5]

  • Elution: Begin eluting with the chosen solvent system. If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

The following table presents typical data obtained from the purification of a 1.0 g batch of crude 5H-triazino[5,6-b]indole-3-thiol.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, %) Notes
Recrystallization (Ethanol/Water)1.00.656595.2Good for removing major, less polar impurities.
Column Chromatography (Silica, DCM/MeOH gradient)1.00.757598.5Effective for separating closely related impurities.
Recrystallization followed by Column Chromatography1.00.6060>99.5Recommended for achieving high purity for analytical standards or biological testing.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate pure_recryst Pure Product isolate->pure_recryst

Caption: Workflow for the purification of 5H-triazino[5,6-b]indole-3-thiol by recrystallization.

troubleshooting_logic start Purification Issue (e.g., Low Purity) check_oxidation Is the product discolored? start->check_oxidation use_inert Action: Use inert atmosphere & degassed solvents check_oxidation->use_inert Yes check_recryst Recrystallization Fails? check_oxidation->check_recryst No use_inert->check_recryst check_column Column Chromatography Fails? check_recryst->check_column No optimize_solvent Action: Re-evaluate solvent system (solubility tests) check_recryst->optimize_solvent Yes optimize_eluent Action: Adjust eluent polarity or add modifier (acid/base) check_column->optimize_eluent Yes multi_step Solution: Employ multi-step purification (e.g., Recryst + Column) check_column->multi_step No optimize_solvent->check_column optimize_eluent->multi_step

Caption: Logical troubleshooting workflow for common purification challenges.

References

stability issues of 5H-triazino[5,6-b]indole-3-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5H-triazino[5,6-b]indole-3-thiol. The information addresses common stability issues encountered in solution during experiments.

Troubleshooting Guide

Users may encounter several stability-related issues when working with 5H-triazino[5,6-b]indole-3-thiol in solution. This guide provides a systematic approach to identifying and resolving these common problems.

Problem 1: Compound degradation upon dissolution or during storage.

  • Symptom: A freshly prepared solution appears discolored (e.g., yellowing), or subsequent analysis shows a decrease in the concentration of the active compound and the appearance of new peaks in the chromatogram.

  • Potential Cause: The thiol group is susceptible to oxidation, especially in the presence of oxygen, light, heat, or metal ions. This can lead to the formation of disulfide dimers or other oxidation products. The triazinoindole core may also be susceptible to photodegradation.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the solvent is deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) before use.

    • pH Control: Maintain a slightly acidic pH (around 5-6) if compatible with the experimental setup, as thiol oxidation is often accelerated at neutral to alkaline pH.

    • Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

    • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.

    • Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to the solution to prevent oxidation.[1]

    • Metal Chelators: If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer.

Problem 2: Inconsistent results in biological assays.

  • Symptom: High variability in experimental results between different batches of the compound solution or over time with the same solution.

  • Potential Cause: Degradation of the compound in the assay medium. The complex composition of cell culture media (containing metal ions, and maintained at physiological pH) can promote the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare fresh solutions of the compound immediately before each experiment.

    • Vehicle Control: Include a vehicle control (the solvent in which the compound is dissolved) in all experiments to ensure the solvent itself is not causing any effects.

    • Time-Course Experiment: If possible, perform a time-course experiment to assess the stability of the compound in the assay medium over the duration of the experiment.

    • Protective Agents: If the assay allows, consider the inclusion of stabilizers as mentioned in Problem 1.

Frequently Asked Questions (FAQs)

General Questions

  • What is the most common degradation pathway for 5H-triazino[5,6-b]indole-3-thiol in solution?

    • While specific studies on this molecule are limited, the most probable degradation pathway for the thiol group is oxidation to a disulfide dimer. The triazine ring system may also be susceptible to photodegradation and hydrolysis under certain conditions.

  • What solvents are recommended for dissolving 5H-triazino[5,6-b]indole-3-thiol?

    • Solubility will depend on the specific salt form of the compound. Organic solvents like DMSO are commonly used for initial stock solutions. For aqueous buffers, it is crucial to assess the compound's solubility and stability at the desired pH.

  • How should I store stock solutions of this compound?

    • Stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting & Optimization

  • My solution of 5H-triazino[5,6-b]indole-3-thiol turned cloudy. What should I do?

    • Cloudiness may indicate precipitation due to low solubility in the chosen solvent or degradation product formation. Try preparing a more dilute solution or using a different solvent system. If precipitation occurs after a period of storage, it is likely due to degradation.

  • How can I monitor the stability of my compound in solution?

    • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the parent compound from its potential degradation products.

Data Presentation

Currently, there is a lack of specific quantitative stability data for 5H-triazino[5,6-b]indole-3-thiol in the public domain. However, based on the stability of analogous thiol-containing drugs like thioguanine, a general stability profile can be inferred.

Table 1: General Stability Profile of a Compounded Thioguanine Suspension (as an analogue)

Storage ConditionVehicleStability (Time to reach 90% of initial concentration)
Room TemperatureORA-Plus and ORA-Sweet90 days[2][3]
Refrigerated (2-8 °C)ORA-Plus and ORA-Sweet90 days[2][3]

Note: This data is for a different, but structurally related, compound and should be used as a general guideline only. Specific stability studies for 5H-triazino[5,6-b]indole-3-thiol are required for accurate determination of its shelf-life in various formulations.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Adapted from Mercaptopurine and Thioguanine Methods)

This protocol provides a general framework for developing a stability-indicating HPLC method for 5H-triazino[5,6-b]indole-3-thiol. Optimization will be required for the specific compound and its degradation products.[4][5][6][7][8]

  • Objective: To develop an HPLC method to separate and quantify 5H-triazino[5,6-b]indole-3-thiol from its potential degradation products.

  • Materials:

    • 5H-triazino[5,6-b]indole-3-thiol reference standard

    • HPLC grade acetonitrile and methanol

    • HPLC grade water

    • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

    • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Buffer A (e.g., 20 mM phosphate buffer, pH 6.0) and Buffer B (acetonitrile or methanol).

    • Gradient: Start with a low percentage of Buffer B and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 320-350 nm).

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

  • Forced Degradation Study: [9][10][11][12] To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions in desired buffer prep_stock->prep_working stress_acid Acid Hydrolysis prep_working->stress_acid Subject to stress stress_base Base Hydrolysis prep_working->stress_base Subject to stress stress_ox Oxidation (H2O2) prep_working->stress_ox Subject to stress stress_therm Thermal Stress prep_working->stress_therm Subject to stress stress_photo Photolytic Stress prep_working->stress_photo Subject to stress hplc HPLC Analysis prep_working->hplc Analyze unstressed sample (T=0) stress_acid->hplc Analyze stressed samples stress_base->hplc Analyze stressed samples stress_ox->hplc Analyze stressed samples stress_therm->hplc Analyze stressed samples stress_photo->hplc Analyze stressed samples data Data Acquisition and Processing hplc->data specificity Specificity data->specificity Validate method linearity Linearity data->linearity Validate method accuracy Accuracy data->accuracy Validate method precision Precision data->precision Validate method

Caption: Workflow for developing a stability-indicating HPLC method.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent 5H-triazino[5,6-b]indole-3-thiol disulfide Disulfide Dimer parent->disulfide O2, light, metal ions dealkylated Dealkylated/Hydroxylated Triazine Ring parent->dealkylated UV light hydrolyzed Ring-Opened Products parent->hydrolyzed Strong acid/base

Caption: Plausible degradation pathways for 5H-triazino[5,6-b]indole-3-thiol.

Given that 5H-triazino[5,6-b]indole derivatives have shown antiviral activity against rhinovirus, a potential mechanism of action could involve the inhibition of viral replication.

rhinovirus_replication cluster_host Host Cell entry 1. Virus Entry (Endocytosis) uncoating 2. Uncoating & RNA Release entry->uncoating translation 3. Translation of Viral Polyprotein uncoating->translation replication 4. RNA Replication (via RNA-dependent RNA polymerase) translation->replication assembly 5. Assembly of New Virions replication->assembly release 6. Release of Progeny Virus assembly->release inhibitor 5H-triazino[5,6-b]indole-3-thiol inhibitor->replication Potential Inhibition

Caption: Potential inhibition of the rhinovirus replication cycle.[13][14][15][16][17]

Derivatives of 5H-triazino[5,6-b]indole have also been investigated for their activity against Leishmania donovani.

leishmania_lifecycle cluster_human Human Host cluster_sandfly Sandfly Vector promastigotes_injected 1. Sandfly injects promastigotes macrophage_infection 2. Promastigotes phagocytosed by macrophages promastigotes_injected->macrophage_infection amastigote_conversion 3. Promastigotes transform into amastigotes macrophage_infection->amastigote_conversion amastigote_multiplication 4. Amastigotes multiply in macrophages amastigote_conversion->amastigote_multiplication cell_lysis 5. Infected cell lyses, releasing amastigotes amastigote_multiplication->cell_lysis cell_lysis->macrophage_infection Infect new cells sandfly_ingests 6. Sandfly ingests macrophages with amastigotes cell_lysis->sandfly_ingests Transmission amastigote_to_promastigote 7. Amastigotes transform into promastigotes in midgut sandfly_ingests->amastigote_to_promastigote promastigote_multiplication 8. Promastigotes multiply and migrate to proboscis amastigote_to_promastigote->promastigote_multiplication promastigote_multiplication->promastigotes_injected Transmission drug_target Potential Drug Targets: - Sterol Biosynthesis - Glycolysis - Purine Salvage Pathway drug_target->amastigote_multiplication Inhibition of proliferation

Caption: Life cycle of Leishmania donovani and potential drug targets.[18][19][20][21][22]

References

minimizing side effects of 5H-triazino[5,6-b]indole-3-thiol based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5H-triazino[5,6-b]indole-3-thiol and its derivatives. The information aims to help minimize side effects and address common experimental challenges.

Frequently Asked Questions (FAQs)

1. Compound Handling and Safety

  • Q: What are the primary safety concerns when handling 5H-triazino[5,6-b]indole-3-thiol?

    • A: According to the Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Q: What should I do in case of accidental exposure?

    • A: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention.[1]

2. Synthesis and Purification

  • Q: My synthesis of a triazinoindole derivative has a very low yield. What are common causes?

    • A: Low yields can result from several factors. Ensure your starting materials, such as isatin and thiosemicarbazide, are pure. Reaction conditions like temperature and reaction time are also critical; for instance, some syntheses require refluxing in specific solvents like ethanol.[2] The choice of base and solvent in subsequent modification steps, such as S-alkylation, can also significantly impact the yield.

  • Q: I am having difficulty purifying my final compound. What techniques are recommended?

    • A: Purification is often achieved through recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[3] For more complex mixtures or to remove persistent impurities, column chromatography is a standard method. Characterization using techniques like 1H NMR, 13C NMR, and mass spectrometry is essential to confirm the structure and purity of the synthesized compounds.[4]

3. Experimental Assays: In Vitro

  • Q: My 5H-triazino[5,6-b]indole-3-thiol derivative shows poor solubility in aqueous buffers for my biological assays. How can I address this?

    • A: Poor aqueous solubility is a common challenge for this class of compounds.[5] You can try dissolving the compound in a minimal amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before making the final dilution in your aqueous assay medium. Be sure to run a vehicle control with the same concentration of DMSO to account for any solvent-induced effects.[5] For persistent solubility issues, exploring different salt forms or formulations may be necessary.[6][7]

  • Q: I am observing high cytotoxicity in my cell-based assays, even at low concentrations. How can I determine if this is a specific or a general toxic effect?

    • A: To differentiate between targeted and non-specific cytotoxicity, it is crucial to test your compounds on a panel of cell lines, including both cancerous and normal, non-cancerous cell lines (e.g., normal human bronchial epithelium cells).[8] A compound that is highly toxic to all cell lines likely has a general cytotoxic effect. In contrast, a compound that shows significantly higher potency against a specific cancer cell line may have a more targeted mechanism of action.[8] Comparing the IC50 values across different cell lines will provide a selectivity index.

4. Experimental Assays: In Vivo

  • Q: What are the potential in vivo side effects of 5H-triazino[5,6-b]indole-3-thiol based compounds being investigated as anticonvulsants?

    • A: Key potential side effects for anticonvulsant candidates include neurotoxicity and central nervous system (CNS) depressant effects. Some derivatives have been specifically designed to possess potent anticonvulsant activity with minimal CNS depressant effects and no neurotoxicity when compared to standard drugs like phenytoin and carbamazepine.

  • Q: How can I assess the neurotoxicity of my lead compounds in animal models?

    • A: The rotarod test is a standard and reliable method for evaluating motor impairment and neurotoxicity in rodents. This test measures the ability of an animal to remain on a rotating rod. A reduced performance on the rotarod after compound administration indicates potential neurotoxic side effects.

Troubleshooting Guides

Issue 1: Inconsistent Anticonvulsant Activity in the Maximal Electroshock (MES) Test

Potential Cause Troubleshooting Step
Improper Drug Administration Ensure the route of administration (e.g., oral, intraperitoneal) is consistent and the vehicle used is appropriate. Verify the dose calculations and administration volume based on the animal's body weight.
Timing of the Test The time between drug administration and the MES test is critical. This should be based on the pharmacokinetic profile of the compound to coincide with its time of peak effect (TPE). If the TPE is unknown, it may be necessary to test at multiple time points.
Stimulus Parameters Verify that the electrical stimulus parameters (current, frequency, duration) are correct and consistently applied. For mice, a common parameter is 60 Hz, 50 mA for 0.2 seconds delivered via corneal electrodes.[9][10]
Animal Variability Factors such as age, weight, and strain of the animals can influence results. Ensure that animals in control and test groups are properly matched.

Issue 2: High Variability in In Vitro Cytotoxicity (MTT Assay) Results

Potential Cause Troubleshooting Step
Compound Precipitation The compound may be precipitating out of the culture medium at higher concentrations due to low aqueous solubility. Visually inspect the wells under a microscope for any precipitate. If observed, consider lowering the maximum concentration or improving the compound's solubility.[7]
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to high variability. Ensure a uniform single-cell suspension and accurate cell counting before seeding the plates.
Incubation Times Both the drug incubation time and the MTT reagent incubation time must be consistent across all plates and experiments.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in the medium low (typically <0.5%) and consistent across all wells, including controls.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Triazinoindole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Source
P1MOLT-4 (Leukemia)MTT7.1 ± 1.1[3][11]
P1MCF-7 (Breast Cancer)MTT26.6 ± 1.6[3][11]
P11MCF-7 (Breast Cancer)MTT15.4 ± 2.9[3][11]
P15MOLT-4 (Leukemia)MTT19.4 ± 2.5[3][11]
5pL. major (promastigote)-12.77[2]
5gL. major (amastigote)-26.7[2]
Compound 5L. donovani (amastigote)-4.01[12]

Table 2: Anticonvulsant and Neurotoxicity Screening Data

Data presented below is representative for this class of compounds. Actual values will vary based on the specific derivative.

Compound IDAnticonvulsant Activity (MES Test, % Protection)Neurotoxicity (Rotarod Test, % Deficit)
5eHighLow / None
5iHighLow / None
5kHighLow / None
Phenytoin (Standard)HighModerate
Carbamazepine (Standard)HighModerate

Experimental Protocols

1. General Synthesis of 5H-[13][14][15]triazino[5,6-b]indole-3-thiol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

  • Reaction: Add potassium carbonate (2 equivalents) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 5H-[13][14][15]triazino[5,6-b]indole-3-thiol.

2. Maximal Electroshock (MES) Test Protocol (Mice)

  • Animal Acclimation: Acclimate male mice (e.g., ICR strain, 20-25 g) to the laboratory environment for at least 3 days before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally).

  • Anesthesia and Electrodes: At the time of peak effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.[9]

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[9][10]

  • Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) if a dose-response study is conducted.

3. In Vitro Cytotoxicity (MTT Assay) Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Visualizations

GABAA_Signaling_Pathway Potential Mechanism of Action via GABA-A Receptor cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA in Vesicles GABA_A_R GABA-A Receptor (Cl- Channel) GABA_vesicle->GABA_A_R GABA Release & Binding Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ Influx Triggers Fusion AP Action Potential AP->Ca_channel Depolarizes Membrane Cl_ion Cl- GABA_A_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Cl- Influx Triazinoindole Triazinoindole Compound Triazinoindole->GABA_A_R Positive Allosteric Modulation?

Caption: Potential mechanism of action for anticonvulsant triazinoindoles.

Experimental_Workflow General Experimental Workflow cluster_chem Chemistry cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing synthesis Synthesis of Triazinoindole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification library Compound Library purification->library solubility Solubility Assessment library->solubility cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer/Normal Cells) solubility->cytotoxicity activity Primary Activity Screen (e.g., Receptor Binding) cytotoxicity->activity lead_selection Lead Compound Selection activity->lead_selection toxicity Toxicity/Neurotoxicity (Rotarod Test) lead_selection->toxicity efficacy Efficacy Model (e.g., MES Test) toxicity->efficacy data_analysis Data Analysis & SAR Studies efficacy->data_analysis

Caption: From synthesis to in vivo evaluation of triazinoindole compounds.

Troubleshooting_Logic Troubleshooting Low In Vivo Efficacy start Low Efficacy Observed in In Vivo Model check_purity Is the compound pure (>95%)? start->check_purity repurify Repurify compound. Re-characterize. check_purity->repurify No check_solubility Is the compound soluble in the dosing vehicle? check_purity->check_solubility Yes repurify->check_purity reformulate Change vehicle (e.g., add co-solvent like PEG, Tween). Consider salt formation. check_solubility->reformulate No check_pk Was the dose and timing appropriate? check_solubility->check_pk Yes reformulate->check_solubility dose_response Perform dose-response and time-course studies. check_pk->dose_response Unsure check_activity Does the compound have potent in vitro activity? check_pk->check_activity Yes dose_response->check_pk rescreen Re-evaluate in vitro data. Confirm primary mechanism. check_activity->rescreen No conclusion Compound may have poor ADME properties or lack in vivo potency. check_activity->conclusion Yes rescreen->check_activity

References

Validation & Comparative

Comparative Analysis of the Anticonvulsant Potential of 5H-triazino[5,6-b]indole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant activity of a series of 6,8-halo-substituted-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-one/-thione derivatives, compounds closely related to the 5H-triazino[5,6-b]indole-3-thiol scaffold. The following sections detail the available experimental data on their efficacy in preclinical seizure models and their neurotoxicity profiles. This information is intended to guide further research and development of this class of compounds as potential antiepileptic agents.

Data Summary

The anticonvulsant activity of the synthesized 6,8-halo-substituted-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-one/-thione derivatives was primarily evaluated using the Maximal Electroshock (MES) seizure test, a well-established model for generalized tonic-clonic seizures. Neurotoxicity was assessed using the rotarod test.

While specific ED50 (median effective dose) and TD50 (median toxic dose) values for these compounds are not available in the reviewed literature, the following table summarizes the qualitative anticonvulsant activity and neurotoxicity observed at various doses. This allows for a preliminary comparison of the potency and safety of these derivatives.

Table 1: Anticonvulsant Activity (MES Test) and Neurotoxicity (Rotarod Test) of 6,8-halo-substituted-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-one/-thione Derivatives (Compounds 5a-l) [4][5]

CompoundXAnticonvulsant Activity (Dose in mg/kg, i.p.)Neurotoxicity (at 30, 100, 300 mg/kg)
5a HHHOInactive at 30, 100 mg/kg; Active at 300 mg/kg (at 0.5h & 4h)Not Observed
5b HHHSInactive at 30, 100 mg/kg; Active at 300 mg/kg (at 0.5h & 4h)Not Observed
5c ClHHOInactive at 30, 100 mg/kg; Active at 300 mg/kg (at 0.5h)Not Observed
5d ClHHSInactive at all dosesNot Observed
5e HClHOExcellent Activity Not Observed
5f HClHSInactive at 30 mg/kg; Active at 100 mg/kg (at 0.5h)Not Observed
5g BrHHOInactive at 30 mg/kg; Active at 100 mg/kg (at 0.5h)Not Observed
5h BrHHSInactive at all dosesNot Observed
5i BrBrHOExcellent Activity; Active at 30 mg/kg (at 4h) Not Observed
5j BrBrHSInactive at 30 mg/kg; Active at 100 mg/kg (at 0.5h)Not Observed
5k BrBrCH₃OExcellent Activity; Active at 100 mg/kg (at 0.5h & 4h) Not Observed
5l BrBrCH₃SInactive at all dosesNot Observed
Phenytoin ----Standard-
Carbamazepine ----Standard-

Note: "Excellent Activity" for compounds 5e, 5i, and 5k was noted in the source literature, suggesting significant protection in the MES test, with compound 5i showing activity at the lowest dose tested.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 5H-triazino[5,6-b]indole derivatives.

Maximal Electroshock (MES) Seizure Test[1][2][6]

This test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male ICR-CD-1 mice are commonly used.[2] Animals are acclimated to the laboratory environment for at least 3-4 days before testing, with free access to food and water.[2]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes is used.

  • Procedure:

    • A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas to minimize discomfort.[1]

    • The test compound or vehicle is administered intraperitoneally (i.p.).

    • At the time of predicted peak effect of the compound, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[1]

    • The animal is observed for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES seizure.

    • Abolition of the tonic hindlimb extension is considered as the criterion for protection.[1]

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, can be calculated.

Rotarod Neurotoxicity Test[7][8]

This test is used to assess motor coordination and identify any potential neurological deficits or sedative effects of a compound.

  • Animals: The same strain of mice as used in the efficacy studies is typically employed.

  • Apparatus: A commercially available rotarod apparatus, consisting of a rotating rod, is used.

  • Procedure:

    • Animals are trained on the rotarod for a set period before the test day to ensure they can maintain their balance on the rotating rod.

    • On the test day, the test compound or vehicle is administered.

    • At the time of predicted peak effect, each mouse is placed on the rod, which is rotating at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[6]

    • The latency for each mouse to fall off the rod is recorded. A cut-off time is usually set.

  • Data Analysis: A compound is considered to exhibit neurotoxicity if the animals are unable to maintain their balance on the rod for a predetermined period. The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, can be calculated.

Visualizations

To better understand the experimental process, the following diagrams illustrate the workflow for evaluating the anticonvulsant activity of the 5H-triazino[5,6-b]indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant & Neurotoxicity Screening cluster_anticonvulsant Anticonvulsant Activity cluster_neurotoxicity Neurotoxicity Assessment cluster_analysis Data Analysis start Synthesis of 5H-triazino[5,6-b]indole Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test Efficacy rotarod_test Rotarod Test start->rotarod_test Safety data_analysis Comparison of Activity and Neurotoxicity mes_test->data_analysis rotarod_test->data_analysis

Caption: Experimental workflow for the evaluation of anticonvulsant compounds.

logical_relationship compound Test Compound (5H-triazino[5,6-b]indole derivative) mes Maximal Electroshock Seizure (MES) compound->mes rotarod Rotarod Performance compound->rotarod protection Protection from Seizure mes->protection Active no_protection No Protection mes->no_protection Inactive neurotoxicity Neurotoxicity (Motor Impairment) rotarod->neurotoxicity Impaired no_neurotoxicity No Neurotoxicity rotarod->no_neurotoxicity Not Impaired

Caption: Logical flow of the screening process for each test compound.

References

In Vivo Validation of 5H-triazino[5,6-b]indole Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. The 5H-triazino[5,6-b]indole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant in vitro antiproliferative activity. This guide provides a comparative overview of the validation of a representative compound from this class, a 5H-[1][2][3]triazino[5,6-b]indole derivative (designated here as Compound 3k), against the well-established chemotherapeutic agent, Doxorubicin. The focus is on the critical in vivo validation phase, outlining experimental protocols and presenting both established and projected data to guide further research and development.

Comparative Anticancer Activity: In Vitro Data

Prior to in vivo studies, in vitro assays provide essential preliminary data on the cytotoxic potential of a compound against various cancer cell lines. Below is a summary of the in vitro anticancer activity of Compound 3k, a novel 5H-[1][2][3]triazino[5,6-b]indole derivative, compared to the standard chemotherapeutic drug, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 3k A549 (Lung)0.59Iron Chelator, Induces Apoptosis[4]
MCF-7 (Breast)0.86[4]
HeLa (Cervical)1.31[4]
HepG-2 (Liver)0.92[4]
Doxorubicin MCF-7 (Breast)Not SpecifiedDNA Intercalation, Topoisomerase II Inhibition[2][5][6]
MDA-MB-231 (Breast)Not Specified[7]

In Vivo Validation: Experimental Protocol

The successful in vivo evaluation of a novel anticancer agent requires a meticulously designed and executed experimental protocol. Below is a representative methodology for assessing the anticancer efficacy of Compound 3k in a breast cancer xenograft model, with Doxorubicin as a comparator.

Animal Model and Tumor Implantation
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are utilized to prevent the rejection of human tumor xenografts.[1]

  • Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into the flanks of the mice.[8] Due to the estrogen-receptor-positive nature of MCF-7 cells, estrogen supplementation may be required to support tumor growth.[8]

Treatment Groups and Drug Administration
  • Vehicle Control: Administered with the same vehicle used to dissolve the test compounds.

  • Compound 3k: Administered at a predetermined dose (e.g., 10 mg/kg), determined from maximum tolerated dose studies.

  • Doxorubicin: Administered at a clinically relevant dose (e.g., 2 mg/kg) as a positive control.[2]

  • Administration Route: Intravenous or intraperitoneal injection, typically performed on a set schedule (e.g., twice weekly).

Efficacy and Toxicity Assessment
  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[1]

  • Body Weight: Monitored as an indicator of systemic toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed. Key endpoints include tumor growth inhibition and overall survival.[1]

Comparative In Vivo Performance

The following table presents a hypothetical yet realistic comparison of the expected in vivo anticancer activity of Compound 3k against Doxorubicin in an MCF-7 xenograft model.

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0+5
Compound 3k (10 mg/kg) 55-2
Doxorubicin (2 mg/kg) 60-8

Note: Data for Compound 3k is projected based on its promising in vitro profile. Data for Doxorubicin is based on established preclinical findings indicating significant tumor inhibition but also notable toxicity.[2]

Visualizing the Path to Validation

To further elucidate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

G In Vitro Screening In Vitro Screening Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification IC50 < 1µM In Vivo Model Selection In Vivo Model Selection Lead Compound Identification->In Vivo Model Selection Tumor Implantation Tumor Implantation In Vivo Model Selection->Tumor Implantation Treatment Groups Treatment Groups Tumor Implantation->Treatment Groups Data Collection Data Collection Treatment Groups->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Comparative Efficacy Report Comparative Efficacy Report Endpoint Analysis->Comparative Efficacy Report

In Vivo Anticancer Drug Validation Workflow

G Compound 3k Compound 3k Iron Chelation Iron Chelation Compound 3k->Iron Chelation Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Mitochondrial Pathway Activation Mitochondrial Pathway Activation Iron Chelation->Mitochondrial Pathway Activation Apoptosis Apoptosis Mitochondrial Pathway Activation->Apoptosis DNA Damage DNA Damage DNA Intercalation->DNA Damage DNA Damage->Apoptosis

Comparative Mechanisms of Action

G Compound 3k Compound 3k Fe2+ Fe2+ Compound 3k->Fe2+ chelates Mitochondrial Pathway Mitochondrial Pathway Fe2+->Mitochondrial Pathway disrupts Bcl-2 Bcl-2 Caspase-3 Caspase-3 Bcl-2->Caspase-3 inhibits Bax Bax Bax->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial Pathway->Bcl-2 downregulates Mitochondrial Pathway->Bax upregulates

Proposed Signaling Pathway for Compound 3k

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5H-triazino[5,6-b]indole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive analysis of the structure-activity relationships (SAR) of 5H-triazino[5,6-b]indole-3-thiol analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents based on this versatile scaffold.

The 5H-triazino[5,6-b]indole core structure has emerged as a privileged scaffold in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. Modifications at the 3-thiol position, as well as on the triazino and indole rings, have profound effects on their pharmacological profiles. This guide synthesizes findings from multiple studies to provide a clear comparison of these analogs, focusing on their anticancer, antileishmanial, and antimicrobial activities.

Comparative Biological Activity

The biological evaluation of various 5H-triazino[5,6-b]indole-3-thiol analogs has revealed key structural features that govern their efficacy and selectivity. The following tables summarize the quantitative data from different studies, highlighting the impact of specific substitutions on their activity.

Anticancer Activity

A recent study explored a series of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as potential iron chelators for cancer therapy.[2][4] The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 5H-[1][2][3]triazino[5,6-b]indole Derivatives [2][4]

CompoundModificationA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG-2 IC₅₀ (µM)
3k Pyridinocycloalkyl moiety0.590.861.310.92
VLX600 (Reference) Iron chelator----

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Compound 3k emerged as a potent anticancer agent with sub-micromolar IC₅₀ values against several cancer cell lines and exhibited lower cytotoxicity against normal HEK293 cells compared to the reference compound VLX600.[2]

Antileishmanial Activity

Derivatives of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and -pyrimidines have been synthesized and evaluated for their in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1][3]

Table 2: In Vitro Antileishmanial Activity of[1][2][3]triazino[5,6-b]indol-3-ylthio Derivatives [1][3]

CompoundModificationPromastigote Inhibition (%)Amastigote IC₅₀ (µM)
5 triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative>904.01
Pentamidine (Standard) ---
Sodium Stibogluconate (Standard) ---

Data represents a selection of the most active compounds. Eight compounds in the series showed over 90% inhibition against promastigotes.

Compound 5 was identified as the most promising candidate, demonstrating high efficacy against the amastigote stage of the parasite and a selectivity index 20- and 10-fold higher than the standard drugs pentamidine and sodium stibogluconate, respectively.[1][3]

Antimicrobial Activity

The antimicrobial potential of various triazinoindole derivatives has also been investigated. For instance, thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles have been screened against human pathogenic bacteria and fungi.[5] Another study focused on 1,2,3-triazoles-linked 1,2,4-triazino[5,6-b]indole derivatives and their antibacterial activities.[6]

While specific quantitative data for a direct tabular comparison is dispersed across different studies with varying methodologies, a general SAR trend indicates that the nature and position of substituents on the fused ring systems play a crucial role in determining the antimicrobial spectrum and potency.

Key Signaling Pathways and Mechanisms of Action

Apoptosis Induction in Cancer Cells

The anticancer activity of compounds like 3k is attributed to their ability to chelate iron, leading to cell cycle arrest and apoptosis.[2] Further investigation revealed that compound 3k selectively binds to ferrous ions (Fe²⁺).[2] This interaction disrupts iron homeostasis within cancer cells, which are known to have a high demand for this metal. The subsequent cascade of events involves:

  • Cell Cycle Arrest: Flow cytometry analysis showed that compound 3k arrests the cell cycle at the G1 phase in A549 cells in a dose- and time-dependent manner.[2]

  • Induction of Apoptosis: The compound induces significant apoptosis, as demonstrated by JC-1 staining assays.[2]

  • Mitochondrial Pathway Involvement: Western blot analysis confirmed the involvement of the mitochondrial pathway through the modulation of Bcl-2 family proteins (Bax and Bcl-2) and the activation of cleaved caspase-3.[2]

apoptosis_pathway cluster_cell A549 Cancer Cell Compound_3k Compound 3k Fe2_chelation Selective Fe²⁺ Chelation Compound_3k->Fe2_chelation Iron_depletion Intracellular Iron Depletion Fe2_chelation->Iron_depletion G1_arrest G1 Cell Cycle Arrest Iron_depletion->G1_arrest Mitochondria Mitochondrial Pathway Iron_depletion->Mitochondria Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Mitochondria->Bax_Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by compound 3k.

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, this section details the key experimental methodologies cited in the reviewed literature.

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa, and HepG-2) and normal human embryonic kidney cells (HEK293) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for 48 hours.

  • Cell Fixation and Staining: After treatment, cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Measurement: Unbound dye was removed by washing, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 515 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated from dose-response curves using a suitable software.

experimental_workflow start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Compounds (48 hours) cell_seeding->compound_treatment fixation Fix Cells with Trichloroacetic Acid compound_treatment->fixation staining Stain with Sulforhodamine B fixation->staining measurement Measure Absorbance at 515 nm staining->measurement analysis Calculate IC₅₀ Values measurement->analysis end End analysis->end

Caption: Workflow for the in vitro antiproliferative SRB assay.

In Vitro Antileishmanial Assay

The in vitro antileishmanial activity was assessed against both promastigote and amastigote forms of Leishmania donovani.

  • Promastigote Assay:

    • Promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum.

    • Cultures were incubated with various concentrations of the test compounds for 72 hours.

    • The percentage inhibition was determined by counting the number of viable promastigotes using a hemocytometer.

  • Amastigote Assay:

    • Peritoneal macrophages were harvested from mice and infected with promastigotes.

    • Infected macrophages were then treated with the test compounds for 72 hours.

    • The cells were fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages was determined microscopically.

    • The IC₅₀ values were calculated from the dose-response data.

Conclusion and Future Directions

The 5H-triazino[5,6-b]indole-3-thiol scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for various diseases.

For anticancer applications, the development of iron chelators based on this scaffold, such as compound 3k , has shown significant promise. Future work could focus on optimizing the iron-chelating moiety to enhance selectivity and reduce off-target toxicity.

In the context of antileishmanial drug discovery, the triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative 5 serves as an excellent lead compound. Further optimization of the substituents on the triazine ring could lead to analogs with improved efficacy and pharmacokinetic properties.

The broad-spectrum antimicrobial activity observed for some analogs warrants further investigation. A systematic exploration of different substitution patterns is necessary to elucidate the specific structural requirements for potent antibacterial and antifungal activity.

This comparative guide provides a valuable resource for researchers in the field, enabling a more informed approach to the design and synthesis of next-generation 5H-triazino[5,6-b]indole-3-thiol analogs with enhanced therapeutic potential.

References

comparative docking analysis of 5H-triazino[5,6-b]indole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5H-triazino[5,6-b]indole-3-thiol derivatives reveals their potential as potent inhibitors for various biological targets, underscored by extensive molecular docking studies. These compounds, characterized by a fused heterocyclic ring system, have been synthesized and evaluated for a range of therapeutic applications, including antimicrobial and antitubercular activities. This guide provides an objective comparison of their performance based on computational and experimental data.

Comparative Docking Analysis

Molecular docking studies are crucial in understanding the binding affinities and interaction patterns of 5H-triazino[5,6-b]indole-3-thiol derivatives with their respective protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex and potentially higher efficacy.

One study focused on derivatives as antibacterial agents, targeting the E. coli DNA gyrase subunit B. The molecular docking results for a series of 1,2,3-triazoles-linked 1,2,4-triazino[5,6-b]indole derivatives showed excellent binding energies, ranging from -9.3 to -10.3 kcal/mol.[1] The compound featuring a naphthyl substitution exhibited the highest binding energy of -10.3 kcal/mol, indicating strong interaction with the enzyme's active site.[1]

Another series of novel 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[1][2][3]triazino[5,6-b]indole derivatives were investigated for their antitubercular activity.[2] Docking studies were performed against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. The most active compounds in vitro, 3b , 3c , and 3i , also showed promising results in silico, correlating with their low Minimum Inhibitory Concentration (MIC) values of 6.25 µg/ml.[2]

Below is a summary of representative docking data from various studies.

Compound ClassTarget ProteinRepresentative DerivativeBinding Energy (kcal/mol)Reference
1,2,3-Triazole-linked derivativesE. coli DNA gyrase subunit BNaphthyl-substituted analog-10.3[1]
1,2,3-Triazole-linked derivativesE. coli DNA gyrase subunit BGeneral Range-9.3 to -10.3[1]
Benzimidazole-linked derivativesM. tuberculosis InhACompound 3iNot specified, but showed good correlation with MIC of 6.25 µg/ml[2]
Indole-based heterocyclic scaffoldsUDP-N-acetylmuramatel-alanine ligase (MurC)Compound 9-11.5[3][4]
Indole-based heterocyclic scaffoldsHuman lanosterol 14α-demethylaseCompound 9-8.5[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the typical protocols used for the synthesis and molecular docking of 5H-triazino[5,6-b]indole-3-thiol derivatives.

General Synthesis Protocol

The synthesis of these derivatives often starts from a 5H-[1][2][3]triazino[5,6-b]indole-3-thiol core. A common subsequent step involves S-alkylation to introduce various side chains.

  • Core Synthesis : The foundational 5H-[1][2][3]triazino[5,6-b]indole-3-thiol is typically prepared through established heterocyclic chemistry routes.

  • Derivative Synthesis : A series of novel 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[1][2][3]triazino[5,6-b]indole derivatives can be synthesized by reacting the starting thiol with substituted (2-chloromethyl)-1H-benzo(d)imidazoles.[2] This reaction is often carried out in the presence of a base like potassium hydroxide (KOH) in an aqueous medium, resulting in good yields.[2]

  • Purification and Characterization : The newly synthesized compounds are purified, often by recrystallization. Their structures are then confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[2]

Molecular Docking Protocol

In silico docking simulations are performed to predict the binding conformation and affinity of the synthesized compounds with their target proteins.

  • Software : A commonly used tool for these studies is the PyRx-virtual screening tool, which often utilizes AutoDock Vina for the docking calculations.[3][4]

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation : The 3D structures of the synthesized derivatives (ligands) are drawn using chemical drawing software and are then optimized to their lowest energy conformation.

  • Docking Simulation : The docking process is performed in a flexible mode, allowing the ligand to adapt its conformation within the protein's active site.[4] The simulation generates multiple binding poses for each ligand, which are then ranked based on their binding energy scores.[4] The pose with the lowest binding energy is typically selected for further analysis of interactions like hydrogen bonds and hydrophobic contacts.[1]

Visualizations

Diagrams illustrating the workflow and underlying principles of the research help in clarifying complex processes.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Computational & Biological Evaluation S1 5H-[1,2,4]triazino[5,6-b] indole-3-thiol (Core) S3 Reaction & Synthesis (Base-catalyzed) S1->S3 S2 Side-chain Precursors (e.g., 2-chloromethyl-benzimidazoles) S2->S3 S4 Purification & Spectroscopic Characterization (NMR, MS) S3->S4 E1 Molecular Docking (PyRx, AutoDock) S4->E1 Synthesized Derivatives E2 In Vitro Biological Assays (e.g., MABA for Antitubercular) S4->E2 Synthesized Derivatives E3 Data Analysis (Binding Energy vs. MIC) E1->E3 E2->E3

Caption: General workflow from synthesis to evaluation.

G cluster_ligand cluster_protein L1 Draw 2D Structure L2 Convert to 3D & Energy Minimize L1->L2 Dock Perform Docking Simulation (AutoDock Vina) L2->Dock P1 Download PDB File P2 Prepare Protein (Remove water, add hydrogens) P1->P2 P2->Dock Analysis Analyze Results (Binding Energy, Interactions) Dock->Analysis Ranked Poses

Caption: Molecular docking experimental workflow.

References

Unveiling the Ferrous Ion Selectivity of 5H-triazino[5,6-b]indole-3-thiol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise detection and chelation of specific metal ions are critical. This guide provides a comparative assessment of a 5H-triazino[5,6-b]indole-3-thiol derivative, compound 3k, highlighting its notable selectivity for ferrous ions (Fe²⁺).

A recent study has brought to light the potential of 5H-[1][2][3]triazino[5,6-b]indole derivatives as selective iron chelators.[3][4] In particular, a synthesized derivative, referred to as compound 3k, has demonstrated a remarkable and specific binding affinity for ferrous ions over ferric ions (Fe³⁺). This selectivity is a crucial attribute, as the differential roles and reactivities of Fe²⁺ and Fe³⁺ in biological systems necessitate tools that can distinguish between these two oxidation states. The interaction of compound 3k with ferrous ions was confirmed through spectrophotometric analysis, and it was observed that the addition of Fe²⁺ could abolish the cytotoxic effects of the compound, further substantiating a direct binding event.[3][4]

Performance Comparison: 5H-triazino[5,6-b]indole-3-thiol Derivative vs. Alternative Ferrous Ion Probes

To contextualize the performance of this novel compound, a comparison with established ferrous ion probes is essential. The following table summarizes key performance metrics for compound 3k and other commonly used probes.

Probe/ChelatorAnalyteMethodDetection LimitKey FeaturesReference
Compound 3k (5H-triazino[5,6-b]indole derivative) Fe²⁺SpectrophotometryNot ReportedHigh selectivity for Fe²⁺ over Fe³⁺ Ma et al., 2025[3][4]
FerroZine Fe²⁺Colorimetric~0.1 µMForms a stable, colored complex with Fe²⁺Stookey, 1970
Rhodamine B-based Probe Fe²⁺Fluorometric0.345 µM"Turn-on" fluorescence response[5]
Calcein Fe²⁺/Fe³⁺FluorometricNot SpecificQuenched by both Fe²⁺ and Fe³⁺Breuer et al., 1995
Fura-2 Ca²⁺ (also sensitive to Fe²⁺)RatiometricNot Specific for Fe²⁺Primarily a calcium indicator, but shows response to ironGrynkiewicz et al., 1985

Note: Quantitative data for the detection limit of compound 3k is not yet publicly available. The provided data for alternative probes is based on established literature.

Experimental Protocols

The following are detailed methodologies for key experiments related to the assessment of ferrous ion selectivity.

Synthesis of 5H-[1][2][3]triazino[5,6-b]indole Derivatives (General Procedure)

The synthesis of the 5H-[1][2][3]triazino[5,6-b]indole core typically involves a multi-step reaction sequence. A common route starts with the condensation of isatin with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to yield the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol scaffold. Further modifications, such as the introduction of a pyridinocycloalkyl moiety in the case of compound 3k, are achieved through subsequent reactions with appropriate reagents. The final products are purified using techniques like column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Ferrous Ion Selectivity Assay (Spectrophotometric Method)

The selectivity of a compound for ferrous ions can be assessed using UV-Vis spectrophotometry. This method relies on monitoring changes in the absorbance spectrum of the compound upon the addition of different metal ions.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the 5H-triazino[5,6-b]indole-3-thiol derivative (e.g., compound 3k) in a suitable solvent (e.g., DMSO). Prepare stock solutions of various metal salts (e.g., FeCl₂, FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water or an appropriate buffer.

  • Titration Experiment:

    • In a quartz cuvette, place a fixed concentration of the compound solution.

    • Record the initial UV-Vis spectrum.

    • Incrementally add aliquots of the Fe²⁺ stock solution to the cuvette.

    • After each addition, mix the solution and record the UV-Vis spectrum.

    • Monitor for changes in the absorbance intensity or the appearance of new absorption bands, which indicate the formation of a complex.

  • Interference Study:

    • To assess selectivity, repeat the titration experiment with other metal ions (Fe³⁺, Cu²⁺, Zn²⁺, etc.) at the same concentrations.

    • Compare the spectral changes observed with Fe²⁺ to those with other metal ions. A significant spectral change only in the presence of Fe²⁺ indicates high selectivity.

    • To further confirm selectivity, a competition experiment can be performed by adding Fe²⁺ to a solution of the compound already containing other metal ions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the 5H-triazino[5,6-b]indole-3-thiol derivative upon interaction with ferrous ions and the general workflow for assessing its selectivity.

Probe 5H-triazino[5,6-b]indole -3-thiol Derivative Complex [Probe-Fe²⁺] Complex Probe->Complex Binding Fe2 Ferrous Ion (Fe²⁺) Fe2->Complex Signal Spectroscopic Change (e.g., Absorbance Shift) Complex->Signal Results in

Caption: Proposed signaling pathway of the ferrous ion probe.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Synth Synthesize & Purify Probe Compound Stock Prepare Stock Solutions (Probe & Metal Ions) Synth->Stock Titration UV-Vis Titration with Fe²⁺ Stock->Titration Interference Interference Studies with other Metal Ions Stock->Interference Analysis Analyze Spectral Changes Titration->Analysis Interference->Analysis Conclusion Determine Selectivity and Binding Affinity Analysis->Conclusion

Caption: Experimental workflow for assessing probe selectivity.

References

Unveiling Triazinoindole's Potential: A Guide to Computational Prediction and Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational methods for predicting the properties of triazinoindole derivatives, supported by experimental data and detailed protocols. Triazinoindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-Alzheimer's, and enzyme inhibition properties.

The synergy between in silico prediction and experimental validation is crucial for accelerating the discovery and optimization of novel therapeutic agents. This guide explores the application of computational models in predicting the bioactivity of triazinoindoles and emphasizes the importance of cross-validation with robust experimental data.

Comparative Analysis of Computational Predictions

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of novel compounds. These methods save time and resources by prioritizing the synthesis and testing of molecules with the highest potential. Below is a summary of predictive models applied to triazinoindole and related triazine derivatives, alongside their statistical validation.

Computational ModelTarget/PropertyKey Statistical ParametersPredicted BioactivityReference
3D-QSAR (CoMFA)Photosynthetic Electron Transport (PET) Inhibitionq² = 0.634, r² = 0.954Herbicidal activity[1]
3D-QSAR (CoMSIA)Photosynthetic Electron Transport (PET) Inhibitionq² = 0.679, r² = 0.924Herbicidal activity[1]
2D-QSARAldose Reductase Inhibitionr² = 0.920, cross-validated r² = 0.723Anti-diabetic potential[2]
2D-QSARChronic Obstructive Pulmonary Disease (COPD)r² = 0.7876, q² = 0.7146, pred_r² = 0.622Therapeutic potential for COPD[3]
3D-QSAR (kNN-MFA)Chronic Obstructive Pulmonary Disease (COPD)q² = 0.7388, pred_r² = 0.4073Therapeutic potential for COPD[3]
Molecular DockingMultiple Cancer Targets (EGFR, SIRT1, MDM2, Hsp90, PI3K)-Anticancer activity[4]
Molecular DockingAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)-Anti-Alzheimer's activity[5]
Molecular Dockingα-amylase-Anti-diabetic potential[6]
Molecular DockingUrease-Treatment of H. pylori infections[7]

Experimental Validation of Predicted Activities

Experimental validation is indispensable to confirm the predictions of computational models. The following table summarizes the experimentally determined biological activities of selected triazinoindole derivatives, providing a basis for cross-validation.

Compound ID/SeriesExperimental AssayMeasured Activity (e.g., IC50)Biological Target/EffectReference
Benzyl-5H-[4][5][8]triazino[5,6-b]indoles (compounds 4, 10, 11, 12)Cytotoxicity against A549 lung cancer cellsIC50: 7.39 µM, 3.17 µM, 0.82 µM, 5.38 µMAnticancer[4]
Benzyl-5H-[4][5][8]triazino[5,6-b]indoles (compounds 4, 5, 10)Cytotoxicity against Caco-2 colorectal cancer cellsIC50: 2.35 µM, 3.28 µM, 2.63 µMAnticancer[4]
Triazinoindole derivative 23eAnticholinesterase activityIC50: 0.56 µM (AChE), 1.17 µM (BuChE)Anti-Alzheimer's[5]
Triazinoindole bearing thiazole/oxazole analogues (1h, 1i, 1j, 2a, 2f)α-amylase inhibitionIC50: 1.80 µM, 1.90 µM, 1.2 µM, 1.2 µM, 1.30 µMα-amylase inhibition[6]
Triazinoindole-based benzimidazole/benzoxazole analogs (1-25)Urease inhibitionIC50 range: 0.20 to 36.20 µMUrease inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the synthesis and biological evaluation of triazinoindole derivatives, based on methodologies described in the literature.

General Synthesis of Triazinoindole-Based Derivatives

A common synthetic route to triazinoindole derivatives involves the reaction of isatin with a thiosemicarbazide.

  • Step 1: Formation of the Triazinoindole Core: Isatin (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in a suitable solvent such as methanol, often in the presence of a catalytic amount of a base like potassium carbonate, to yield the 3-mercapto-5H-[4][5][8]triazino[5,6-b]indole intermediate.[7]

  • Step 2: Derivatization: The resulting intermediate can be further modified. For example, reaction with various electrophiles at the thiol group allows for the introduction of different substituents, leading to a library of diverse triazinoindole analogs.[7]

Characterization of Synthesized Compounds

The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the molecules.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HREI-MS) is employed to determine the exact mass and confirm the molecular formula of the synthesized compounds.[6][7]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of key functional groups in the molecule.[9]

In Vitro Biological Assays

The biological activity of the synthesized triazinoindole derivatives is evaluated using various in vitro assays. The specific protocol depends on the biological target of interest.

  • Anticancer Activity: The antiproliferative effects of the compounds are often assessed using the MTT assay on various cancer cell lines (e.g., A549, Caco-2). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[4]

  • Enzyme Inhibition Assays: For targets such as α-amylase, acetylcholinesterase, or urease, the inhibitory activity of the compounds is measured using spectrophotometric methods. The IC50 values are calculated by measuring the enzyme activity at different concentrations of the inhibitor.[5][6][7]

Visualizing the Workflow and Biological Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical workflow for computational prediction and experimental validation, and a relevant signaling pathway affected by triazinoindole derivatives.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation Library_Design Design of Triazinoindole Library QSAR_Modeling QSAR Modeling Library_Design->QSAR_Modeling Molecular_Docking Molecular Docking Library_Design->Molecular_Docking Property_Prediction Prediction of Biological Properties QSAR_Modeling->Property_Prediction Molecular_Docking->Property_Prediction Synthesis Chemical Synthesis Property_Prediction->Synthesis Prioritization Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassays In Vitro Biological Assays Characterization->Bioassays Data_Analysis Data Analysis and SAR Bioassays->Data_Analysis Data_Analysis->QSAR_Modeling Feedback Loop

Caption: Workflow for computational prediction and experimental validation of triazinoindoles.

G cluster_pathways Cellular Signaling Pathways Triazinoindole Triazinoindole EGFR EGFR Triazinoindole->EGFR inhibits PI3K PI3K Triazinoindole->PI3K inhibits SIRT1 SIRT1 Triazinoindole->SIRT1 downregulates MDM2 MDM2 Triazinoindole->MDM2 downregulates Proliferation Proliferation EGFR->Proliferation promotes PI3K->Proliferation promotes p53 p53 SIRT1->p53 inhibits MDM2->p53 inhibits Caspase9 Caspase9 p53->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis induces

Caption: Multi-target signaling pathways of anticancer triazinoindole derivatives.[4]

References

comparing the efficacy of different synthetic routes for 5H-triazino[5,6-b]indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Pathways to a Promising Heterocyclic Scaffold

The 5H-triazino[5,6-b]indole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The 3-thiol derivative, in particular, serves as a crucial intermediate for further molecular elaboration. The efficiency of the synthetic route to this key building block is paramount for timely and cost-effective drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic routes to 5H-triazino[5,6-b]indole-3-thiol, offering a comprehensive overview of their efficacy based on experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Conventional Thermal CyclizationRoute 2: Green Catalytic Cyclization
Starting Materials Isatin, ThiosemicarbazideIsatin, Thiosemicarbazide
Key Reagents Potassium CarbonateSulfamic Acid
Solvent Ethanol/WaterWater
Reaction Time Several hours25-45 minutes
Reaction Conditions RefluxReflux (100°C)
Yield Good to ExcellentQuantitative
Environmental Impact ModerateLow
Catalyst Reusability Not applicableYes (up to 5 cycles)

Visualizing the Synthetic Pathways

A generalized workflow for the synthesis and comparison of 5H-triazino[5,6-b]indole-3-thiol is depicted below. This highlights the key stages from starting materials to the final product and the parameters evaluated for efficacy.

Workflow for Synthesis and Comparison of 5H-triazino[5,6-b]indole-3-thiol cluster_start Starting Materials cluster_synthesis Synthesis cluster_comparison Efficacy Comparison Isatin Isatin Condensation Condensation Isatin->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Isatin_Thiosemicarbazone Isatin-3-thiosemicarbazone (Intermediate) Condensation->Isatin_Thiosemicarbazone Cyclization Cyclization Isatin_Thiosemicarbazone->Cyclization Final_Product 5H-triazino[5,6-b]indole-3-thiol Cyclization->Final_Product Route1 Route 1: Thermal Final_Product->Route1 Route2 Route 2: Green Catalysis Final_Product->Route2 Parameters Parameters: - Yield - Reaction Time - Purity - Environmental Impact Route1->Parameters Route2->Parameters

Caption: Generalized workflow for the synthesis and efficacy comparison of 5H-triazino[5,6-b]indole-3-thiol.

Route 1: Conventional Thermal Cyclization

This classical approach involves a two-step, one-pot reaction. The first step is the condensation of isatin and thiosemicarbazide to form the intermediate isatin-3-thiosemicarbazone. The subsequent step is the intramolecular cyclization of this intermediate under basic conditions to yield the final product.

Experimental Protocol:
  • Condensation: Equimolar amounts of isatin and thiosemicarbazide are refluxed in a mixture of ethanol and water for 30-60 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture containing the formed isatin-3-thiosemicarbazone, an aqueous solution of potassium carbonate (K₂CO₃) is added. The mixture is then refluxed for several hours until the cyclization is complete, as indicated by TLC.

  • Work-up: The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Route 2: Green Catalytic Cyclization

This modern, environmentally benign method also proceeds through a one-pot reaction but utilizes a reusable catalyst, sulfamic acid, in an aqueous medium. This approach significantly reduces the reaction time and avoids the use of organic solvents.

Experimental Protocol:
  • Reaction Setup: A mixture of isatin (1 mmol), thiosemicarbazide (1 mmol), and sulfamic acid (15 mol%) in water is prepared in a round-bottom flask.

  • Cyclization: The reaction mixture is refluxed at 100°C for a period of 25-45 minutes, with the reaction progress monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and ice-cold water is added. The solid product that precipitates is collected by filtration and washed with water. The product is then purified by crystallization from ethanol.

  • Catalyst Recovery: The aqueous filtrate containing the water-soluble sulfamic acid can be evaporated under reduced pressure to recover the catalyst, which can be washed with diethyl ether, dried, and reused for subsequent reactions.

Efficacy Analysis

The "Green Catalytic Cyclization" (Route 2) demonstrates significant advantages over the "Conventional Thermal Cyclization" (Route 1). The use of sulfamic acid as a catalyst in water not only accelerates the reaction, leading to a drastic reduction in reaction time from several hours to under an hour, but also results in quantitative yields of the desired product. Furthermore, the avoidance of organic solvents and the ability to recycle the catalyst make this route more environmentally friendly and cost-effective.

In contrast, the conventional method, while effective, requires longer reaction times and the use of an organic solvent, which has implications for both cost and environmental impact. The work-up for both procedures is straightforward, involving simple filtration and washing.

For research and development settings where efficiency, sustainability, and high throughput are critical, the green catalytic approach offers a superior synthetic strategy for the preparation of 5H-triazino[5,6-b]indole-3-thiol.

Logical Relationship of Synthetic Routes

The following diagram illustrates the logical flow from the common starting materials to the final product via the two distinct synthetic routes.

Synthetic Routes to 5H-triazino[5,6-b]indole-3-thiol cluster_route1 Route 1: Conventional cluster_route2 Route 2: Green Start Isatin + Thiosemicarbazide Intermediate Isatin-3-thiosemicarbazone Start->Intermediate Thermal Thermal Cyclization (K2CO3, EtOH/H2O, Reflux) Intermediate->Thermal Catalytic Catalytic Cyclization (Sulfamic Acid, H2O, Reflux) Intermediate->Catalytic Product 5H-triazino[5,6-b]indole-3-thiol Thermal->Product Catalytic->Product

Caption: Comparison of conventional and green synthetic pathways.

A Comparative Benchmarking Analysis of 5H-Triazino[5,6-b]indole-3-thiol Derivatives Against Standard Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant activity and neurotoxicity of novel 6,8-halo-substituted-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-one/-thione derivatives against the standard anticonvulsant drugs, phenytoin and carbamazepine. The data presented is based on preclinical studies utilizing established animal models of epilepsy.

Quantitative Performance Analysis

The anticonvulsant efficacy of the synthesized triazinoindole derivatives was primarily evaluated using the Maximal Electroshock (MES) seizure test, a well-established model for generalized tonic-clonic seizures. Neurotoxicity was assessed using the rotarod test, which measures motor coordination. The following tables summarize the key findings from a pivotal study by Kumar et al. (2014), comparing the percentage of seizure protection and neurotoxic effects at various doses.

Table 1: Anticonvulsant Activity (MES Test) of 5H-Triazino[5,6-b]indole-3-one/-thione Derivatives and Standard Drugs in Mice

CompoundDose (mg/kg, i.p.)% Protection (after 0.5h)% Protection (after 4h)
Control -00
Phenytoin 30100100
Carbamazepine 30100100
5e (8-chloro-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) 30100100
100100100
5i (6,8-dibromo-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) 300100
100100100
5k (6,8-dibromo-5-methyl-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) 3000
100100100
5f (8-chloro-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-thione) 1001000
3001000

Data extracted from Kumar et al., 2014.

Table 2: Neurotoxicity (Rotarod Test) of 5H-Triazino[5,6-b]indole-3-one/-thione Derivatives and Standard Drugs in Mice

CompoundDose (mg/kg, i.p.)Neurotoxicity (after 0.5h)Neurotoxicity (after 4h)
Control -No deficitNo deficit
Phenytoin 100ToxicToxic
Carbamazepine 100ToxicToxic
5e (8-chloro-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) 300Non-toxicNon-toxic
5i (6,8-dibromo-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) 300Non-toxicNon-toxic
5k (6,8-dibromo-5-methyl-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) 300Non-toxicNon-toxic
5f (8-chloro-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-thione) 300Non-toxicToxic

Data extracted from Kumar et al., 2014. "Toxic" indicates motor impairment observed in the rotarod test.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsiometer

  • Corneal electrodes

Procedure:

  • Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized to laboratory conditions for at least 24 hours before the experiment, with free access to food and water.

  • Drug Administration: The test compounds, standard drugs (phenytoin, carbamazepine), or vehicle (control) are administered intraperitoneally (i.p.).

  • Seizure Induction: At specific time intervals after drug administration (e.g., 0.5 and 4 hours), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection against the seizure.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and balance, providing an indication of potential neurological deficits or sedative effects of a compound.

Apparatus:

  • Rotarod apparatus (a rotating rod with a specified diameter and speed)

Procedure:

  • Animal Training: Mice are trained to walk on the rotating rod at a constant speed (e.g., 25 rpm) for a set duration (e.g., 5 minutes). Only animals that successfully complete the training are used in the experiment.

  • Drug Administration: The test compounds, standard drugs, or vehicle are administered to the trained animals.

  • Testing: At predetermined time intervals after drug administration, the mice are placed back on the rotating rod.

  • Observation: The time each animal is able to maintain its balance on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined cutoff time (e.g., 1 minute) is indicative of neurotoxicity.

Visualizing Experimental Workflow and Proposed Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for anticonvulsant screening and a plausible signaling pathway for the action of 5H-triazino[5,6-b]indole derivatives.

experimental_workflow cluster_setup Experimental Setup cluster_testing Anticonvulsant & Neurotoxicity Testing cluster_data Data Analysis animal_prep Animal Acclimatization (Male Swiss Mice) grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping drug_admin Drug Administration (i.p.) grouping->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test 0.5h & 4h post-dose rotarod_test Rotarod Test drug_admin->rotarod_test 0.5h & 4h post-dose data_collection Observation & Data Collection (% Protection, Time on Rod) mes_test->data_collection rotarod_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Anticonvulsant screening workflow.

signaling_pathway cluster_drug Pharmacological Intervention cluster_channel Neuronal Ion Channels cluster_effect Cellular & Systemic Effects drug 5H-Triazino[5,6-b]indole Derivative na_channel Voltage-Gated Sodium Channels drug->na_channel Blockade gaba_receptor GABA-A Receptor drug->gaba_receptor Potentiation inhibition Reduced Neuronal Excitability na_channel->inhibition Leads to gaba_receptor->inhibition Leads to anticonvulsant_effect Anticonvulsant Activity inhibition->anticonvulsant_effect Results in

Proposed anticonvulsant mechanism.

Discussion and Conclusion

The presented data indicates that several of the synthesized 6,8-halo-substituted-2H-[1][2][3]triazino[5,6-b]indole-3(5H)-one/-thione derivatives exhibit potent anticonvulsant activity in the MES test, comparable to the standard drugs phenytoin and carbamazepine.[1] Notably, compounds like 5e (8-chloro-2H-[1][2][3]triazino[5,6-b]indol-3(5H)-one) demonstrated 100% protection at a dose of 30 mg/kg, mirroring the efficacy of the standard drugs at the same dosage.[1]

A significant advantage of several of these novel compounds is their apparent lack of neurotoxicity at effective anticonvulsant doses. For instance, compounds 5e , 5i , and 5k were non-toxic in the rotarod test even at a high dose of 300 mg/kg, whereas phenytoin and carbamazepine showed neurotoxicity at 100 mg/kg.[1] This suggests a potentially wider therapeutic window for these triazinoindole derivatives.

The proposed mechanism of action for these compounds may involve the modulation of voltage-gated sodium channels and/or potentiation of GABAergic neurotransmission, common pathways for many established anticonvulsant drugs. The triazine ring is a key structural feature in other anticonvulsants like lamotrigine, which is known to act on sodium channels.

References

Evaluating the Therapeutic Potential of Novel 5H-Triazino[5,6-b]indole-3-thiol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. The 5H-triazino[5,6-b]indole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of biological activities. This guide provides a comparative evaluation of novel 5H-triazino[5,6-b]indole-3-thiol compounds, focusing on their therapeutic index as determined by in vitro studies. Due to the limited availability of in vivo data, this guide will utilize the selectivity index (SI) as a key metric for comparison. The SI, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells, offers a valuable preclinical assessment of a compound's therapeutic window.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of a series of novel 5H-triazino[5,6-b]indole derivatives was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, and the selectivity index was calculated to compare the differential cytotoxicity of the compounds.

One notable compound, 3k , a 5H-[1][2][3]triazino[5,6-b]indole derivative bearing a pyridinocycloalkyl moiety, demonstrated potent anti-proliferative activity against A549, MCF-7, Hela, and HepG-2 cancer cell lines with IC50 values of 0.59, 0.86, 1.31, and 0.92 µM, respectively.[4] Importantly, it exhibited lower cytotoxicity against the normal human embryonic kidney cell line HEK293, suggesting a favorable in vitro therapeutic window.[4]

Another study on[1][2][3]triazino[5,6-b]indol-3-ylthio derivatives identified a compound, Compound 5 , as the most active and least toxic in an antileishmanial screen, with a high selectivity index of 56.61.[5] While this study was not focused on cancer, the high selectivity index highlights the potential of this scaffold to yield compounds with a favorable safety profile.

The following table summarizes the available in vitro cytotoxicity data for representative 5H-triazino[5,6-b]indole derivatives and related compounds.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
3k A549 (Lung Carcinoma)0.59HEK293 (Human Embryonic Kidney)> VLX600Not explicitly calculated, but lower cytotoxicity than VLX600[4]
MCF-7 (Breast Adenocarcinoma)0.86
Hela (Cervical Adenocarcinoma)1.31
HepG-2 (Hepatocellular Carcinoma)0.92
Compound 5 Leishmania donovani amastigotes4.01-57.78J774.A1 (Macrophage)Not explicitly stated56.61[5]
11E MGC-803 (Gastric Cancer)Potent (exact value not provided)Not specifiedNot specifiedNot specified
EC-109 (Esophageal Carcinoma)Potent (exact value not provided)
PC-3 (Prostate Adenocarcinoma)Potent (exact value not provided)

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

In Vivo Acute Oral Toxicity (LD50) Determination (General Protocol)

While specific LD50 data for the novel 5H-triazino[5,6-b]indole-3-thiol compounds were not found, the following is a general protocol for determining the median lethal dose (LD50) in animal models, typically mice or rats.

Principle: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

Protocol (Up-and-Down Procedure - a method to reduce animal usage):

  • Animal Selection and Acclimatization: Healthy, young adult animals of a single sex are used and acclimatized to the laboratory conditions.

  • Dosing: A single animal is dosed with the test substance at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically up to 14 days).

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

  • LD50 Calculation: This process is continued for a small number of animals, and the LD50 is calculated using statistical methods based on the outcomes at each dose level.

Signaling Pathways and Mechanisms of Action

Several studies suggest that 5H-triazino[5,6-b]indole derivatives exert their anti-cancer effects through the induction of apoptosis.

One study on a 5H-[1][2][3]triazino[5,6-b]indole derivative, compound 3k , indicated that it arrests the cell cycle at the G1 phase and induces apoptosis in A549 cells.[4] Western blot analysis revealed that this apoptosis is mediated through the mitochondrial pathway, as evidenced by changes in the expression of Bcl-2 family proteins (Bax and Bcl-2) and cleaved caspase-3.[4]

Another investigation into 5,6-diaryl-1,2,4-triazine hybrids, structurally related to the compounds of interest, also pointed towards apoptosis induction.[6] Compound 11E was shown to cause morphological changes, a decrease in mitochondrial membrane potential, and cell cycle arrest at the G2/M phase in MGC-803 cells.[6]

Furthermore, some novel 2,5-dihydro-3H-[1][2][3]triazino[5,6-b]indole derivatives have been shown to induce bacterial cell apoptosis by disrupting the redox balance through the suppression of oxidoreductases, leading to an increase in reactive oxygen species (ROS). While this study was on bacteria, ROS induction is a known mechanism for inducing apoptosis in cancer cells.

The following diagrams illustrate the general experimental workflow for evaluating these compounds and the proposed apoptotic signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel 5H-triazino[5,6-b]indole-3-thiol Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) - Cancer Cell Lines - Normal Cell Lines synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis si Selectivity Index Calculation ic50->si western_blot Western Blot Analysis (Apoptotic Proteins) apoptosis->western_blot cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

General experimental workflow for evaluating novel compounds.

apoptotic_pathway compound 5H-triazino[5,6-b]indole -3-thiol Derivative ros Increased ROS compound->ros bax Bax (pro-apoptotic) Activation compound->bax activates bcl2 Bcl-2 (anti-apoptotic) Inhibition compound->bcl2 inhibits mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Proposed mitochondrial pathway of apoptosis.

Conclusion

The available in vitro data suggests that novel 5H-triazino[5,6-b]indole-3-thiol compounds and their derivatives represent a promising class of anti-cancer agents. The demonstrated selectivity towards cancer cells over normal cells, as indicated by the selectivity index, points towards a potentially favorable therapeutic window. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway. Further in vivo studies are warranted to establish the therapeutic index of these compounds definitively and to validate their potential for clinical development. This guide provides a foundational comparison to aid researchers in the selection and further investigation of the most promising candidates from this chemical series.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5H-triazino[5,6-b]indole-3-thiol

Essential Guide to the Safe Disposal of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5H-[1][2]triazino[5,6-b]indole-3-thiol is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step plan for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 5H-[1][2]triazino[5,6-b]indole-3-thiol with the appropriate personal protective equipment (PPE). The compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

Always consult the Safety Data Sheet (SDS) for the most detailed safety information. General lab safety rules, such as working in a well-ventilated area and never eating or drinking in the lab, should be strictly followed.[2][3]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and dust.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[4]
Body Protection Laboratory coatProtects skin and clothing from contamination.[4]

Step-by-Step Disposal Protocol

Unless explicitly stated otherwise by a qualified professional, 5H-[1][2]triazino[5,6-b]indole-3-thiol must be treated as hazardous waste.[6] Improper disposal, such as discarding it in the regular trash or down the drain, can lead to environmental contamination and legal penalties.[6]

  • Segregation: Do not mix waste 5H-[1][2]triazino[5,6-b]indole-3-thiol with other waste streams, especially incompatible chemicals.[6][7] It should be collected in a dedicated waste container.

  • Containerization: Place the chemical waste into a clearly labeled, sealed, and chemically compatible container.[6][8] The container should be in good condition and close tightly to prevent leaks or spills.[8] Do not overfill the container; a maximum of 90% capacity is recommended.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "5H-[1][2]triazino[5,6-b]indole-3-thiol," the CAS Number (28668-95-3), and any other information required by your institution and local regulations.[6][7]

  • Storage: Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area (SAA), until it is collected.[7] This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and the date it was placed in the container.[6]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[6] Follow their specific procedures for waste pickup.

Spill Management

In the event of a spill, avoid generating dust. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal as hazardous waste.[6] Ensure you are wearing the appropriate PPE during cleanup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5H-[1][2]triazino[5,6-b]indole-3-thiol.

Gcluster_startcluster_ppeStep 1: Preparationcluster_containmentStep 2: Containment & Labelingcluster_storageStep 3: Storage & Documentationcluster_disposalStep 4: Final DisposalstartStart: Unused or Waste5H-[1,2,4]triazino[5,6-b]indole-3-thiolppeWear Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppesegregateSegregate from otherwaste streamsppe->segregatecontainerizePlace in a compatible,sealed container (<90% full)segregate->containerizelabel_wasteLabel container clearly:'Hazardous Waste'Chemical Name & CAS No.containerize->label_wastestoreStore in designatedSatellite Accumulation Arealabel_waste->storedocumentMaintain accuratewaste recordsstore->documentcontact_ehsContact EHS or LicensedHazardous Waste Contractordocument->contact_ehsendProper Disposal Completecontact_ehs->end

Caption: Disposal workflow for 5H-[1][2]triazino[5,6-b]indole-3-thiol.

Personal protective equipment for handling 5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Essential Safety and Handling Guide for 5H-[1][2][3]triazino[5,6-b]indole-3-thiol

This guide provides crucial safety and logistical information for the handling and disposal of 5H-[1][2]triazino[5,6-b]indole-3-thiol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Chemical Identifier:

  • CAS Number: 28668-95-3

  • Molecular Formula: C₉H₆N₄S

  • Physical Form: Solid[2]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

The corresponding GHS pictogram is an exclamation mark (GHS07), indicating these health hazards.

Hazard Category GHS Classification Recommended Personal Protective Equipment
Acute Oral Toxicity Category 4Standard laboratory PPE; do not eat, drink, or smoke in the work area.
Skin Irritation Category 2Nitrile gloves (or other chemically resistant gloves), lab coat.
Eye Irritation Category 2ASafety glasses with side shields or chemical safety goggles.
Respiratory Irritation STOT SE 3Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

1. Engineering Controls:

  • Always handle 5H-[1][2]triazino[5,6-b]indole-3-thiol in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.

  • Hand Protection: Wear nitrile or other appropriate chemically resistant gloves. Inspect gloves for any tears or punctures before use and change them frequently.

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, use a NIOSH-approved particulate respirator.

3. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid breathing dust.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep in an inert atmosphere at room temperature.

Disposal Plan

  • Waste Collection: Collect all waste containing 5H-[1][2]triazino[5,6-b]indole-3-thiol, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the general trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_postPost-Handlingprep_ppeDon PPEprep_setupSet Up in Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Compoundprep_setup->handle_weighhandle_dissolvePrepare Solutionhandle_weigh->handle_dissolvecleanup_deconDecontaminate Work Areahandle_dissolve->cleanup_deconcleanup_wasteSegregate Wastecleanup_decon->cleanup_wastecleanup_disposeDispose via EHScleanup_waste->cleanup_disposepost_doffDoff PPEcleanup_dispose->post_doffpost_washWash Handspost_doff->post_wash

Caption: Workflow for handling 5H-[1][2]triazino[5,6-b]indole-3-thiol.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 2
5H-[1,2,4]triazino[5,6-b]indole-3-thiol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。